molecular formula C14H19NO4 B554548 Cbz-D-allo-isoleucine CAS No. 55723-45-0

Cbz-D-allo-isoleucine

Cat. No.: B554548
CAS No.: 55723-45-0
M. Wt: 265.30 g/mol
InChI Key: JSHXJPFZKBRLFU-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-D-allo-isoleucine (CAS 55724-45-0) is a chiral, protected amino acid specifically engineered for advanced peptide synthesis and pharmaceutical development. The compound features a carbobenzyloxy (Cbz) group that shields the amino functionality, preventing unwanted side reactions during complex peptide coupling steps . This protection is crucial for the precise construction of peptides and proteins, enabling the creation of biologically active molecules with high stereochemical fidelity . The unique stereochemistry of the D-allo-isoleucine backbone, distinct from the more common L-isoleucine, makes this reagent particularly valuable for exploring structure-activity relationships in synthetic peptides and for the study of chiral molecules . Primary Research Applications: • Peptide Synthesis: Serves as a critical building block (Fmoc-D-allo-Ile-OH) in Solid-Phase Peptide Synthesis (SPPS) for introducing the D-allo-isoleucine residue, which can influence peptide conformation and stability . • Pharmaceutical Intermediates: Used in the design and development of novel therapeutic peptides and peptidomimetics, contributing to drugs that target specific biological pathways . • Stereochemical Studies: Aids in the exploration of chiral interactions and the biochemical properties of rare amino acid stereoisomers, as the distinct NMR signature of the allo-isoleucine stereochemistry allows for easy monitoring of epimerization during reactions . Handling & Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHXJPFZKBRLFU-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426641
Record name Cbz-D-allo-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55723-45-0
Record name Cbz-D-allo-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cbz-D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-α-Carbobenzyloxy-D-allo-isoleucine (Cbz-D-allo-isoleucine). This compound is a protected form of D-allo-isoleucine, a non-proteinogenic amino acid, making it a valuable building block in peptide synthesis and drug discovery.

Core Chemical Properties

This compound is a derivative of the amino acid D-allo-isoleucine, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection prevents unwanted side reactions during peptide coupling.

Table 1: General and Physical Properties of this compound and Related Compounds

PropertyThis compoundD-alloisoleucine
Molecular Formula C₁₄H₁₉NO₄[1]C₆H₁₃NO₂[2]
Molecular Weight 265.3 g/mol [1]131.17 g/mol [2]
CAS Number Not available1509-35-9[3]
Appearance White to off-white powder or crystals (inferred)White to off-white powder or crystals[3]
Melting Point Data not available291 °C (decomposes)[3]
Boiling Point Data not availableData not available
Solubility Soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane (inferred from general properties of Cbz-protected amino acids).Soluble in water (4 mg/mL with sonication)[4].
Optical Rotation Data not available[α]20/D -38° in 6 M HCl[3]

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to distinguish it from its diastereomer, Cbz-D-isoleucine. Studies have shown that the chemical shift of the α-proton in D-allo-isoleucine derivatives is typically found at a higher chemical shift (further downfield) compared to the corresponding L-isoleucine derivatives[5][6]. Similarly, the ¹³C chemical shift of the α-carbon in D-allo-isoleucine derivatives is usually at a lower chemical shift (further upfield)[5].

2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight of this compound. Fragmentation patterns in tandem MS (MS/MS) can provide structural information. The fragmentation of underivatized leucine and isoleucine isomers has been studied, and differences in their CID-MS/MS spectra can be used for their differentiation[7][8][9]. For Cbz-protected peptides, the fragmentation often involves the loss of the Cbz group or cleavage of the peptide backbone[10].

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the urethane, the C=O stretching of the carbamate and the carboxylic acid, and the aromatic C-H and C=C stretching of the benzyl group.

Experimental Protocols

The following are detailed methodologies for the synthesis and use of this compound.

3.1. Synthesis of this compound

This protocol is a general method for the N-protection of an amino acid using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, adapted for D-alloisoleucine[11].

  • Materials: D-alloisoleucine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Diethyl Ether, Hydrochloric Acid (HCl), Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄), Ice bath, Magnetic stirrer and stir bar, Separatory funnel, Round-bottom flask, Rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve D-alloisoleucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

    • While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The product should precipitate out of the solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield this compound.

Workflow for the Synthesis of this compound

G cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Work-up D_allo D-alloisoleucine Dissolve Dissolve in Ice Bath D_allo->Dissolve Na2CO3 1M Sodium Carbonate Na2CO3->Dissolve Reaction Add dropwise at < 5°C, then stir at RT for 2-4h Dissolve->Reaction CbzCl Benzyl Chloroformate CbzCl->Reaction Wash Wash with Diethyl Ether Reaction->Wash Acidify Acidify with 1M HCl to pH 2 Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Final_Product This compound Concentrate->Final_Product Yields

Caption: A workflow diagram for the synthesis of this compound.

3.2. Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard peptide coupling reagents. The following is a general workflow for its use in Fmoc-based SPPS.

  • Procedure:

    • The peptide chain is assembled on a solid support, with each amino acid being protected with an Fmoc group at the N-terminus.

    • For the incorporation of this compound, it is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the growing peptide chain.

    • The Cbz group is stable to the piperidine solution used for Fmoc deprotection.

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). The N-terminal Cbz group is generally stable to these conditions.

Logical Flow of this compound in Peptide Synthesis

G Start Start with Resin-Bound Peptide (Free N-terminus) Coupling Peptide Coupling Start->Coupling Cbz_D_allo This compound Cbz_D_allo->Coupling Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Coupling Wash_Deprotect Wash and Fmoc Deprotection (if applicable for next cycle) Coupling->Wash_Deprotect Wash_Deprotect->Coupling For subsequent amino acids Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Peptide Final Peptide with N-terminal this compound Cleavage->Final_Peptide Wash_Deprotetect Wash_Deprotetect Wash_Deprotetect->Cleavage After final coupling

Caption: Use of this compound in solid-phase peptide synthesis.

3.3. Deprotection of the Cbz Group

The Cbz group can be removed by catalytic hydrogenation.

  • Materials: Cbz-protected peptide, Palladium on carbon (Pd/C) catalyst, Methanol or Ethanol, Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus), Celite.

  • Procedure:

    • Dissolve the Cbz-protected peptide in methanol or ethanol in a flask equipped with a stir bar.

    • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

    • Secure the flask to a hydrogenation apparatus or place it under a hydrogen atmosphere (e.g., a balloon).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Biological and Pharmacological Relevance

While this compound is primarily a synthetic building block, the D-allo-isoleucine moiety has biological significance.

  • D-Amino Acids in Nature: D-amino acids are found in various natural products, including peptide antibiotics. The incorporation of D-amino acids can confer resistance to enzymatic degradation and can be crucial for biological activity.

  • Alloisoleucine in Disease: L-alloisoleucine is a diagnostic marker for maple syrup urine disease (MSUD), a metabolic disorder[12]. While the direct role of D-allo-isoleucine in this disease is not established, the stereochemistry of isoleucine and its isomers is of clinical interest.

  • Precursor in Biosynthesis: L-alloisoleucine serves as a precursor in the biosynthesis of coronatine, a phytotoxin produced by certain bacteria[12]. Studies have also investigated the biogenetic origin of D-isoleucine and N-methyl-L-alloisoleucine residues in actinomycins, suggesting that various isoleucine stereoisomers can be precursors[13].

Signaling and Metabolic Context of Isoleucine Isomers

G cluster_synthesis Synthetic Chemistry cluster_biology Biological Relevance Cbz_D_allo This compound Peptide Peptide Synthesis Cbz_D_allo->Peptide D_allo D-allo-isoleucine Cbz_D_allo->D_allo Deprotection Drug Drug Discovery Peptide->Drug L_allo L-allo-isoleucine MSUD Maple Syrup Urine Disease (Diagnostic Marker) L_allo->MSUD Phytotoxin Coronatine Biosynthesis (Precursor) L_allo->Phytotoxin

Caption: The relationship between synthetic this compound and its biological context.

Conclusion

This compound is a key chiral building block for the synthesis of peptides and other complex molecules. Its unique stereochemistry can be leveraged to create novel structures with potentially enhanced biological activity and stability. The experimental protocols provided herein offer a foundation for the synthesis and application of this valuable compound in research and development. A thorough understanding of its chemical properties and the biological roles of its parent amino acid is essential for its effective utilization in the design of new therapeutics and research tools.

References

A Technical Guide to Cbz-D-allo-isoleucine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cbz-D-allo-isoleucine, with the CAS number 55723-45-0, is a protected form of D-alloisoleucine, an uncommon stereoisomer of the essential amino acid isoleucine.[1][2] The presence of the carboxybenzyl (Cbz or Z) protecting group on the amino function makes it a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutics.[3][4] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, D-alloisoleucine, is presented in the table below for easy reference and comparison.

PropertyThis compoundD-alloisoleucine
CAS Number 55723-45-01509-34-9[2]
Molecular Formula C₁₄H₁₉NO₄C₆H₁₃NO₂[2]
Molecular Weight 265.31 g/mol 131.17 g/mol [2]
Appearance White to off-white solidWhite solid[2]
Melting Point Not specified285 °C[2]
Solubility Soluble in organic solventsSoluble in water

Synthesis of this compound

The synthesis of this compound involves two key stages: the preparation of the precursor D-alloisoleucine and the subsequent protection of its amino group with the carboxybenzyl (Cbz) group.

Experimental Protocol: Synthesis of D-alloisoleucine from L-isoleucine

Several methods have been reported for the synthesis of D-alloisoleucine, often starting from the readily available L-isoleucine.[5][6] One common approach involves the epimerization of the α-carbon of L-isoleucine.[5]

Materials:

  • L-isoleucine

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Hog kidney acylase

  • Hydrochloric acid (HCl)

Procedure:

  • Acetylation and Epimerization: L-isoleucine is treated with acetic anhydride to form N-acetyl-L-isoleucine. Heating this derivative in the presence of a base like sodium hydroxide can induce epimerization at the α-carbon, resulting in a mixture of N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine.[5]

  • Enzymatic Resolution: The mixture of N-acetylated amino acids is then subjected to enzymatic resolution using hog kidney acylase. This enzyme selectively hydrolyzes the N-acetyl group from N-acetyl-L-isoleucine, leaving N-acetyl-D-allo-isoleucine unreacted.[5]

  • Separation: The resulting mixture of L-isoleucine and N-acetyl-D-allo-isoleucine can be separated based on their different chemical properties (e.g., solubility, charge).

  • Hydrolysis: The isolated N-acetyl-D-allo-isoleucine is then hydrolyzed, typically using a strong acid like hydrochloric acid, to remove the acetyl group and yield D-alloisoleucine.

  • Purification: The final product, D-alloisoleucine, is purified by recrystallization or chromatography.

Experimental Protocol: Cbz Protection of D-alloisoleucine

The protection of the amino group of D-alloisoleucine with the carboxybenzyl group is a standard procedure in peptide chemistry.

Materials:

  • D-alloisoleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dioxane or a similar organic solvent

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: D-alloisoleucine is dissolved in an aqueous solution of sodium carbonate to deprotonate the amino group, making it nucleophilic.

  • Reaction: The solution is cooled in an ice bath, and benzyl chloroformate, dissolved in a suitable organic solvent like dioxane, is added dropwise with vigorous stirring. The reaction is allowed to proceed for several hours at a low temperature and then at room temperature.

  • Work-up: After the reaction is complete, the mixture is washed with an organic solvent like ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified with dilute hydrochloric acid to protonate the carboxylic acid group of the product.

  • Extraction: The this compound precipitates out of the aqueous solution and is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The final product can be further purified by recrystallization.

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[7][8] The Cbz group serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during the coupling of subsequent amino acids.[3]

The incorporation of a D-amino acid, such as D-alloisoleucine, into a peptide sequence can have significant effects on its biological properties. Peptides containing D-amino acids are often more resistant to proteolytic degradation, leading to a longer in vivo half-life. Furthermore, the altered stereochemistry can lead to unique conformational properties and potentially enhanced or novel biological activities.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide chain using SPPS.

SPPS_Workflow cluster_resin Resin Bead cluster_cycle SPPS Cycle Resin Solid Support (e.g., Wang Resin) Deprotection N-terminal Deprotection Resin->Deprotection Start with N-protected AA on resin Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Add activated This compound Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage After final AA Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide mTOR_Pathway GrowthFactors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor AminoAcids Amino Acids (e.g., Isoleucine) mTORC1 mTORC1 AminoAcids->mTORC1 PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb TSC->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

References

In-Depth Technical Guide: Cbz-D-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-D-allo-isoleucine (Cbz-D-allo-isoleucine), a critical amino acid derivative for peptide synthesis and drug development. This document outlines its physicochemical properties, detailed experimental protocols for its use, and its role in the synthesis of novel therapeutic peptides.

Core Concepts

This compound is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation. Its significance lies in its use as a building block in synthetic peptides. The carbobenzyloxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas, is a key amine-protecting group in solution-phase peptide synthesis. This protection prevents unwanted side reactions at the amino group of D-allo-isoleucine during peptide bond formation. The unique stereochemistry of D-allo-isoleucine can be strategically employed to influence the conformation and biological activity of the resulting peptide, potentially enhancing its stability against enzymatic degradation or improving its receptor-binding affinity.

While this compound itself is not known to be biologically active in specific signaling pathways, its precursor, L-alloisoleucine, is a known biomarker for Maple Syrup Urine Disease (MSUD), a metabolic disorder affecting the breakdown of branched-chain amino acids.[1][2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its application in experimental settings.

PropertyValue
Molecular Weight 265.31 g/mol [4]
Molecular Formula C₁₄H₁₉NO₄[4]
CAS Number 55723-45-0[4]
Appearance White to off-white solid[4]
Synonyms N-Benzyloxycarbonyl-D-alloisoleucine, Z-D-allo-Isoleucine

Experimental Protocols

The following sections detail representative experimental protocols for the protection of D-allo-isoleucine with the Cbz group and its subsequent removal, which are fundamental steps in its application in peptide synthesis.

Protocol 1: Cbz Protection of D-allo-Isoleucine (Schotten-Baumann Conditions)

This protocol describes the introduction of the carbobenzyloxy (Cbz) protecting group onto the primary amine of D-allo-isoleucine.

Materials:

  • D-allo-isoleucine

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

Methodology:

  • Dissolution: Dissolve D-allo-isoleucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected D-allo-isoleucine.

Protocol 2: Deprotection of this compound (Hydrogenolysis)

This protocol details the removal of the Cbz group to liberate the free amine, typically after its incorporation into a peptide chain.

Materials:

  • This compound or Cbz-protected peptide

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogenation apparatus (e.g., balloon with H₂ gas)

  • Celite

  • Magnetic stirrer and stir bar

Methodology:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Diagrams

The following diagrams illustrate key processes involving this compound.

Cbz_Protection_Deprotection_Workflow Workflow for Cbz Protection and Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Hydrogenolysis) D_allo_Ile D-allo-Isoleucine Reaction_Mix Dissolve in Na2CO3 (aq) Cool to 0-5°C D_allo_Ile->Reaction_Mix Add_CbzCl Add Benzyl Chloroformate (Cbz-Cl) Reaction_Mix->Add_CbzCl Stir Stir at Room Temp (2-4 hours) Add_CbzCl->Stir Workup Wash with Ether, Acidify with HCl Stir->Workup Extract Extract with Organic Solvent Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Cbz_D_allo_Ile This compound Dry_Concentrate->Cbz_D_allo_Ile Start_Deprotection This compound Dissolve_MeOH Dissolve in Methanol/Ethanol Start_Deprotection->Dissolve_MeOH Add_PdC Add Pd/C Catalyst Dissolve_MeOH->Add_PdC Hydrogenate Stir under H2 Atmosphere Add_PdC->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Concentrate_Deprotection Concentrate Filter->Concentrate_Deprotection Deprotected_Product Deprotected Amine Concentrate_Deprotection->Deprotected_Product

Caption: Cbz Protection and Deprotection Workflow.

Peptide_Synthesis_Workflow Role of this compound in Peptide Synthesis Cbz_D_allo_Ile This compound Activate_Carboxyl Activate Carboxyl Group (e.g., with DCC/EDC) Cbz_D_allo_Ile->Activate_Carboxyl Coupling Peptide Bond Formation (Coupling Reaction) Activate_Carboxyl->Coupling Protected_Peptide Protected Peptide (on solid support or in solution) Protected_Peptide->Coupling Growing_Peptide Growing Peptide Chain with N-terminal this compound Coupling->Growing_Peptide Deprotection Cbz Deprotection (Hydrogenolysis) Growing_Peptide->Deprotection Cleavage Cleavage from Solid Support & Side-Chain Deprotection Growing_Peptide->Cleavage For Solid-Phase Synthesis Final_Peptide Final Peptide Deprotection->Final_Peptide If it is the final step Cleavage->Final_Peptide

Caption: Role in Peptide Synthesis.

References

A Technical Guide to the Stereochemistry of Cbz-D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stereochemistry of N-Carbobenzyloxy-D-allo-isoleucine (Cbz-D-allo-isoleucine), a critical building block in the synthesis of specialized peptides and pharmacologically active molecules. Understanding its unique three-dimensional structure is paramount for its correct application in research and development.

Core Stereochemistry

Isoleucine is an amino acid distinguished by the presence of two chiral centers at the α-carbon (C2) and the β-carbon (C3). This results in the existence of four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine.

D-allo-isoleucine is a diastereomer of the more common D-isoleucine. The stereochemical configuration of D-allo-isoleucine is (2R,3S) . The "D" designation refers to the configuration at the α-carbon, which is analogous to D-glyceraldehyde. The "allo" prefix indicates that the configuration at the β-carbon is different from that of isoleucine.

The carboxybenzyl (Cbz) protecting group is attached to the nitrogen atom of the amino group and does not alter the inherent stereochemistry of the D-allo-isoleucine backbone. Therefore, the stereochemistry of This compound remains (2R,3S) .

The relationship between the four stereoisomers of isoleucine can be visualized as follows:

G Stereoisomers of Isoleucine cluster_L L-series cluster_D D-series L-Isoleucine L-Isoleucine (2S,3S) L-allo-Isoleucine L-allo-Isoleucine (2S,3R) L-Isoleucine->L-allo-Isoleucine Diastereomers (Epimers at C3) D-Isoleucine D-Isoleucine (2R,3R) L-Isoleucine->D-Isoleucine Enantiomers D-allo-Isoleucine This compound (2R,3S) L-Isoleucine->D-allo-Isoleucine Diastereomers L-allo-Isoleucine->D-Isoleucine Diastereomers L-allo-Isoleucine->D-allo-Isoleucine Enantiomers D-Isoleucine->D-allo-Isoleucine Diastereomers (Epimers at C3)

Stereochemical relationships of isoleucine isomers.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for D-allo-isoleucine and its N-protected analogue, Boc-D-allo-isoleucine, for comparative purposes. Specific data for this compound is less commonly reported in readily available literature, but the data for similar compounds provide a useful reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation [α]D
D-allo-IsoleucineC₆H₁₃NO₂131.17291 (dec.)-38° (c=1 in 6 M HCl)
Boc-D-allo-IsoleucineC₁₁H₂₁NO₄231.2956 - 61-5 ± 2° (c=1.499 in MeOH)[1]
This compoundC₁₄H₁₉NO₄265.31Not availableNot available

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through a two-step process involving the epimerization of a readily available starting material followed by N-protection and subsequent purification.

Workflow for the Synthesis of this compound:

G Start L-Isoleucine Epimerization Epimerization (e.g., via acetylation) Start->Epimerization Mixture Mixture of N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine Epimerization->Mixture Separation Diastereomeric Resolution (e.g., fractional crystallization of ammonium salts) Mixture->Separation Deacetylation Deacetylation Separation->Deacetylation D_allo_Ile D-allo-Isoleucine Deacetylation->D_allo_Ile Cbz_Protection Cbz Protection (Schotten-Baumann conditions) D_allo_Ile->Cbz_Protection Crude_Product Crude this compound Cbz_Protection->Crude_Product Purification Purification (e.g., recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Synthetic workflow for this compound.

Step 1: Preparation of D-allo-isoleucine from L-isoleucine

A common method involves the epimerization of L-isoleucine at the α-carbon. This can be achieved by acetylation with acetic anhydride, which facilitates epimerization to a mixture of N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine. These diastereomers can then be separated, for instance, by fractional crystallization of their ammonium salts due to differences in solubility. Subsequent deacetylation yields D-allo-isoleucine.

Step 2: N-Carbobenzyloxy (Cbz) Protection of D-allo-isoleucine

The protection of the amino group of D-allo-isoleucine is carried out under Schotten-Baumann conditions.

  • Materials: D-allo-isoleucine, sodium carbonate, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve D-allo-isoleucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool the solution in an ice bath.

    • While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Step 3: Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the stereochemistry of isoleucine derivatives. The chemical shifts and coupling constants of the α-proton are particularly informative for distinguishing between isoleucine and allo-isoleucine diastereomers.

  • In ¹H NMR, the α-proton of the D-allo-isoleucine residue typically appears at a different chemical shift compared to the α-proton of an L-isoleucine residue in the same molecule or mixture.

  • Similarly, in ¹³C NMR, the chemical shift of the α-carbon of D-allo-isoleucine is distinct from that of L-isoleucine.

A detailed NMR analysis should be performed on the final product to confirm its identity and diastereomeric purity.

Polarimetry

The specific optical rotation of the purified this compound should be measured and compared with literature values for related compounds to confirm its enantiomeric purity.

References

An In-depth Technical Guide to the Solubility of Cbz-D-allo-isoleucine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cbz-D-allo-isoleucine (N-Benzyloxycarbonyl-D-allo-isoleucine), a protected amino acid derivative crucial in peptide synthesis and pharmaceutical development. While specific quantitative solubility data for this particular diastereomer is not widely published, this document outlines the foundational principles of its solubility, methods for its determination, and provides data for the closely related Cbz-L-isoleucine to serve as a practical reference.

Introduction to this compound and its Solubility

This compound is a synthetic derivative of the non-proteinogenic amino acid D-allo-isoleucine. The carboxybenzyl (Cbz or Z) protecting group on the amine is a cornerstone of peptide chemistry, enabling controlled, sequential peptide bond formation by preventing unwanted side reactions.[1] The solubility of such protected amino acids is a critical parameter in synthetic chemistry, influencing reaction conditions, purification strategies, and the overall efficiency of peptide synthesis. Factors such as the choice of solvent, temperature, and the inherent physicochemical properties of the molecule dictate its behavior in solution.

Understanding the solubility of this compound is essential for:

  • Reaction Optimization: Ensuring homogeneous reaction conditions for efficient coupling and deprotection steps.

  • Purification: Developing effective crystallization or chromatographic purification methods.

  • Handling and Storage: Preparing stock solutions and ensuring long-term stability.

It is important to note that diastereomers, such as L-isoleucine and D-allo-isoleucine, possess different physical properties, including melting points and solubility, due to their distinct three-dimensional arrangements.[2][3][4] Therefore, while data for Cbz-L-isoleucine is provided as a reference, the solubility of this compound may differ.

Quantitative Solubility Data

Table 1: Qualitative Solubility of Cbz-L-isoleucine

SolventCAS NumberQualitative Solubility
Dimethyl Sulfoxide (DMSO)67-68-5Sparingly Soluble[5]
Ethanol64-17-5Sparingly Soluble[5]
Methanol67-56-1Sparingly Soluble[5]

Note: "Sparingly soluble" indicates that a significant volume of solvent is required to dissolve a given amount of the solute. The precise quantitative values for this compound may vary.

Experimental Protocols

3.1. Protocol for Determining Solubility (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the solubility of a compound like this compound in various organic solvents.[6]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Place the aliquot of the saturated solution into a pre-weighed container and evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

  • Quantification: Weigh the container with the dried solute. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty container.

  • Calculation: The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the mass of the dissolved solid and the volume of the solvent aliquot taken.

3.2. Protocol for Cbz Protection of D-allo-Isoleucine (Schotten-Baumann Conditions)

This protocol describes a standard procedure for the synthesis of this compound.[1][7]

Objective: To protect the primary amine of D-allo-isoleucine with a carboxybenzyl (Cbz) group.

Materials:

  • D-allo-isoleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Diethyl ether or other suitable organic solvent for washing

  • Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve D-allo-isoleucine (1.0 equivalent) in an aqueous solution of sodium carbonate (e.g., 1 M, 2.5 equivalents) or sodium hydroxide in a flask, cooling the mixture in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up (Wash): Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with dilute HCl. The Cbz-protected amino acid should precipitate out of the solution.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization from an appropriate solvent system.

Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and analysis of this compound.

G cluster_0 Synthesis of this compound A D-allo-isoleucine in aq. Base B Add Benzyl Chloroformate (Cbz-Cl) at 0-5 °C A->B C Reaction at Room Temperature B->C D Aqueous Work-up (Wash with Ether) C->D E Acidification to pH 2 D->E F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: Workflow for the Cbz protection of D-allo-isoleucine.

G cluster_1 General Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Separate solid and liquid phases (Centrifuge) B->C D Extract known volume of supernatant C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate Solubility (e.g., g/L) F->G

References

Stability of Cbz-D-allo-isoleucine Across a Range of pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbobenzyloxy (Cbz or Z) protecting group is a cornerstone in peptide synthesis and the development of amino acid-derived therapeutics. Its stability is a critical parameter influencing reaction conditions, purification strategies, and the ultimate shelf-life of intermediates and final products. This technical guide provides an in-depth analysis of the stability of Cbz-D-allo-isoleucine under various pH conditions. It includes a summary of expected stability data, detailed experimental protocols for stability assessment, and a mechanistic overview of the degradation pathways.

Introduction to this compound and its Stability

This compound is a protected form of the non-proteinogenic amino acid D-allo-isoleucine. The Cbz group, a benzyl carbamate, is known for its general robustness, particularly its stability under basic and mildly acidic conditions.[1][2] This characteristic allows for its use in concert with other protecting groups, such as Boc and Fmoc, in complex synthetic strategies.[2] However, the stability of the Cbz group is not absolute and is susceptible to cleavage under strongly acidic or basic conditions, primarily through hydrolysis.[3][4] Understanding the pH-dependent stability profile of this compound is therefore crucial for process optimization, formulation development, and ensuring the chemical integrity of the molecule during its lifecycle.

Quantitative Stability Data

While specific kinetic data for the pH-dependent hydrolysis of this compound is not extensively available in public literature, the following table represents the expected stability profile based on the known behavior of Cbz-protected amino acids. This data is illustrative and serves to demonstrate the anticipated trend of degradation under forced stability conditions. The primary degradation pathway is the hydrolysis of the carbamate bond.

Table 1: Illustrative Stability of this compound in Aqueous Buffers at 40°C

pHBuffer SystemTime (hours)% this compound Remaining (Illustrative)Major Degradants
2.00.01 M HCl2485%D-allo-isoleucine, Benzyl Alcohol, CO₂
2.00.01 M HCl7265%D-allo-isoleucine, Benzyl Alcohol, CO₂
4.50.1 M Acetate2498%Minor degradation
4.50.1 M Acetate7295%Minor degradation
7.00.1 M Phosphate24>99%Negligible degradation
7.00.1 M Phosphate72>99%Negligible degradation
9.00.1 M Borate2497%D-allo-isoleucine, Benzyl Alcohol, CO₂
9.00.1 M Borate7290%D-allo-isoleucine, Benzyl Alcohol, CO₂
12.00.01 M NaOH2475%D-allo-isoleucine, Benzyl Alcohol, CO₂
12.00.01 M NaOH7250%D-allo-isoleucine, Benzyl Alcohol, CO₂

Degradation Pathways

The degradation of this compound at acidic and basic pH proceeds through the hydrolysis of the carbamate linkage.

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions, the carbonyl oxygen of the carbamate group is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent elimination of benzyl alcohol and the unstable carbamic acid, which rapidly decarboxylates, yields the free D-allo-isoleucine, benzyl alcohol, and carbon dioxide.

G Cbz_Ile This compound Protonated_Cbz Protonated this compound Cbz_Ile->Protonated_Cbz + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Cbz->Tetrahedral_Intermediate + H₂O Products D-allo-isoleucine + Benzyl Alcohol + CO₂ Tetrahedral_Intermediate->Products - H⁺

Acid-Catalyzed Degradation Pathway
Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carbamate group. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the carbon-oxygen bond and the formation of the free amino acid, benzyl alcohol, and carbonate. This mechanism is generally considered a BAC2 (base-catalyzed, acyl-cleavage, bimolecular) type reaction.[3]

G Cbz_Ile This compound Tetrahedral_Intermediate Tetrahedral Intermediate Cbz_Ile->Tetrahedral_Intermediate + OH⁻ Products D-allo-isoleucine + Benzyl Alcohol + CO₂ Tetrahedral_Intermediate->Products

Base-Catalyzed Degradation Pathway

Experimental Protocols for Stability Testing

The following protocol describes a general procedure for conducting a forced degradation study of this compound at different pH values.

Materials
  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Sodium acetate, analytical grade

  • Acetic acid, analytical grade

  • Monobasic and dibasic sodium phosphate, analytical grade

  • Boric acid, analytical grade

  • Sodium borate, analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, HPLC grade

  • Calibrated pH meter

  • Thermostatically controlled incubator or water bath

  • HPLC system with a UV detector and a C18 reversed-phase column

Preparation of Buffer Solutions

Prepare a series of buffers to cover the desired pH range (e.g., pH 2, 4.5, 7.0, 9.0, and 12).

  • pH 2.0: 0.01 M HCl

  • pH 4.5: 0.1 M Acetate buffer

  • pH 7.0: 0.1 M Phosphate buffer

  • pH 9.0: 0.1 M Borate buffer

  • pH 12.0: 0.01 M NaOH

Sample Preparation and Incubation
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 100 µg/mL. The amount of organic co-solvent should be kept to a minimum (e.g., <5%) to avoid affecting the pH and solubility.

  • Incubate the samples in a thermostatically controlled environment (e.g., 40°C or 60°C) protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, and 72 hours).

  • Immediately neutralize the acidic and basic samples to quench the degradation reaction and prepare for HPLC analysis.

HPLC Analysis

A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to elute the parent compound and its more polar degradants (e.g., start with a low percentage of B and gradually increase).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (based on the UV absorbance of the benzene ring in the Cbz group).

  • Injection Volume: 10 µL

  • Quantification: The percentage of remaining this compound is calculated by comparing the peak area at each time point to the peak area at time zero.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in ACN Dilution Dilute Stock in Buffers (pH 2, 4.5, 7, 9, 12) Stock->Dilution Incubate Incubate at 40°C (Protected from Light) Dilution->Incubate Sampling Sample at 0, 8, 24, 48, 72 hours Incubate->Sampling Quench Quench Reaction (Neutralize) Sampling->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Calculate % Remaining HPLC->Data

Experimental Workflow for pH Stability Study

Conclusion

The stability of this compound is highly dependent on the pH of its environment. It exhibits excellent stability at neutral and mildly acidic pH, making it a reliable protecting group for many synthetic applications. However, significant degradation can be expected under strongly acidic and basic conditions. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the stability of this compound and other Cbz-protected amino acids, enabling informed decisions in drug development and process chemistry. A thorough understanding of these stability characteristics is essential for ensuring the quality, efficacy, and safety of pharmaceutical products derived from this important class of molecules.

References

An In-depth Technical Guide on the Thermal Stability of Cbz-D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N-α-Carbobenzyloxy-D-allo-isoleucine (Cbz-D-allo-isoleucine). Due to the limited publicly available data on this specific stereoisomer, this document also presents data for the closely related Cbz-L-isoleucine and outlines the standard methodologies for assessing the thermal stability of N-Cbz protected amino acids.

Introduction

N-α-Carbobenzyloxy (Cbz or Z) protected amino acids are fundamental building blocks in peptide synthesis and the development of peptidomimetic drugs. The Cbz group is valued for its stability under various reaction conditions and its facile removal, which allows for the controlled assembly of peptide chains. The introduction of the Cbz protecting group can also enhance the crystallinity and stability of the amino acid derivative, simplifying purification processes.[1] Understanding the thermal stability of these compounds is critical for ensuring their integrity during storage, handling, and in chemical reactions that may require elevated temperatures.

Thermal Stability Profile

Direct experimental values for the melting point and decomposition temperature of this compound are currently unavailable. However, data for the stereoisomer, Cbz-L-isoleucine, provides a useful reference point. It is important to note that stereochemistry can influence crystal packing and thus may affect the melting point.

CompoundMelting Point (°C)Decomposition Temperature (°C)Data Source
This compound Not availableNot available-
Cbz-L-isoleucine 52 - 54Not available[2][3]

The Cbz group itself is known to be stable under neutral conditions but can be cleaved under various conditions, including catalytic hydrogenolysis and acidic or alkaline conditions.[1] Thermal decomposition of N-Cbz protected amino acids would likely involve the cleavage of the benzyloxycarbonyl group.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which a material decomposes.

General Experimental Protocol for TGA:

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Place a small amount of the this compound sample (typically 5-10 mg) into a clean TGA crucible.

  • Experimental Setup:

    • Place the crucible onto the TGA balance.

    • Select a suitable atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.

    • Set the temperature program. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis: The resulting TGA curve will show a step-wise decrease in mass at the decomposition temperature. The onset temperature of this mass loss is reported as the decomposition temperature.

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and other thermal transitions.

General Experimental Protocol for DSC:

  • Instrument Preparation: Calibrate the DSC instrument with appropriate standards.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a clean DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan to be used as a reference.

  • Experimental Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the temperature program. To determine the melting point, a typical program would involve heating the sample from a sub-ambient temperature to a temperature well above the expected melting point at a controlled rate (e.g., 5-10 °C/min).

  • Data Acquisition: Start the experiment and record the differential heat flow between the sample and the reference.

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature or the peak maximum of this endotherm is taken as the melting point.

For molecules like amino acids that may decompose before melting, Fast Scanning Calorimetry (FSC) can be a useful technique to determine the melting parameters by using very high scanning rates.[4]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Thermal_Stability_Workflow Workflow for Thermal Stability Assessment of this compound cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation & Reporting Sample This compound Sample Prep Weighing & Encapsulation Sample->Prep TGA Thermogravimetric Analysis (TGA) Prep->TGA to determine Decomposition Temperature DSC Differential Scanning Calorimetry (DSC) Prep->DSC to determine Melting Point Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Melting_Point Melting Point DSC->Melting_Point Report Comprehensive Thermal Stability Report Decomp_Temp->Report Melting_Point->Report

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While specific thermal stability data for this compound is not currently available, this guide provides the necessary framework for its determination. The melting point of its stereoisomer, Cbz-L-isoleucine, is 52-54 °C. For a complete thermal profile of this compound, it is essential to perform Thermogravimetric Analysis and Differential Scanning Calorimetry. The detailed protocols and workflow provided herein offer a robust starting point for researchers and drug development professionals to accurately characterize the thermal properties of this and other N-Cbz protected amino acids, ensuring their quality and stability in various applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Cbz-D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of N-carbobenzyloxy-D-allo-isoleucine (Cbz-D-allo-isoleucine). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with protected amino acids and require a detailed understanding of their structural characterization by NMR spectroscopy.

Introduction

This compound is a protected form of the non-proteinogenic amino acid D-allo-isoleucine. The carbobenzyloxy (Cbz) group is a common amine protecting group in peptide synthesis. The stereochemistry of D-allo-isoleucine, being a diastereomer of D-isoleucine, presents unique spectral features that are critical for its unambiguous identification. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra, including tabulated chemical shifts and a standard experimental protocol for data acquisition.

Chemical Structure of this compound

The structure of this compound, including the IUPAC numbering used for NMR signal assignment, is depicted below.

Caption: Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carboxyl and Cbz groups, as well as the stereochemistry of the molecule. A key diagnostic feature for the allo configuration is the chemical shift of the α-proton (Hα), which is typically found at a higher chemical shift compared to the corresponding L-isoleucine diastereomer.[1]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Hα (C2-H)~4.3 - 4.5d~8-9
Hβ (C3-H)~1.9 - 2.1m-
Hγ (C4-H₂)~1.1 - 1.5m-
Hγ' (C5-H₃)~0.9d~7
Hδ (C6-H₃)~0.85t~7.5
NH~5.1 - 5.3d~8-9
Cbz-CH₂~5.1s-
Cbz-Aromatic~7.3 - 7.4m-

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shift of the α-carbon (Cα) is a sensitive indicator of the amino acid's stereochemistry. In D-allo-isoleucine derivatives, the Cα signal appears at a lower chemical shift (is more shielded) compared to L-isoleucine derivatives.[1]

Carbon Assignment Chemical Shift (δ, ppm)
COOH (C1)~175 - 177
α-CH (C2)~56 - 58
β-CH (C3)~37 - 39
γ-CH₂ (C4)~24 - 26
γ-CH₃ (C5)~15 - 17
δ-CH₃ (C6)~11 - 12
Cbz (C=O)~156 - 158
Cbz (CH₂)~66 - 68
Cbz (Aromatic-C)~127 - 129
Cbz (Aromatic-CH)~136 - 138

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

The following parameters are representative for a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 12-16 ppm.

  • Transmitter Frequency Offset: Centered on the spectral region of interest (e.g., ~6 ppm).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Temperature: 298 K.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 200-240 ppm.

  • Transmitter Frequency Offset: Centered on the spectral region of interest (e.g., ~100 ppm).

2D NMR Experiments

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Structural Elucidation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC NOESY NOESY (Through-Space ¹H-¹H Correlation) H1_NMR->NOESY C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC

Caption: Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, which is invaluable for identifying adjacent protons in the isoleucine side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbons based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is useful for assigning quaternary carbons and confirming the overall structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help to confirm the stereochemistry of the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of this compound offer a wealth of structural information. The chemical shifts of the α-proton and α-carbon are particularly diagnostic for the allo configuration. By employing a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of all signals can be achieved, thereby confirming the identity, purity, and stereochemistry of the compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of protected amino acids.

References

IR spectroscopy of Cbz-protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Infrared Spectroscopy of Cbz-Protected Amino Acids

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Protecting Groups in Synthesis

In the fields of peptide synthesis, pharmaceuticals, and organic chemistry, the use of protecting groups is a cornerstone of controlled molecular construction. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, remains one of the most pivotal protecting groups for amines due to its stability under various conditions and its straightforward removal via hydrogenolysis.[1][2] For researchers and drug development professionals, verifying the successful installation of the Cbz group onto an amino acid is a critical, yet often routine, analytical step.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this verification. The technique probes the vibrational frequencies of molecular bonds, generating a unique spectral fingerprint that confirms the presence of key functional groups.[3] This guide offers an in-depth exploration of the FT-IR analysis of Cbz-protected amino acids, moving beyond simple peak identification to explain the causal relationships between molecular structure and spectral features. It provides field-proven protocols and data interpretation frameworks to ensure scientific integrity and reliable results.

Part 1: Deciphering the Vibrational Signature of Cbz-Amino Acids

The infrared spectrum of a Cbz-protected amino acid is a composite of signals arising from the benzyloxycarbonyl moiety, the amino acid backbone, and the side chain (R-group). Understanding the characteristic absorptions of each component is essential for accurate interpretation.

The Benzyloxycarbonyl (Cbz) Group: The Urethane Fingerprint

The Cbz group is a urethane (or carbamate), and its vibrational modes are the most prominent new features in the spectrum after a successful protection reaction.

  • N-H Stretching: A moderate to sharp band typically appears in the region of 3400-3200 cm⁻¹ . This peak corresponds to the stretching vibration of the N-H bond within the newly formed urethane linkage. Its presence is a direct confirmation of the carbamate formation. In solid-state samples, hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.

  • Urethane C=O Stretching (Amide I Band equivalent): This is the most intense and diagnostically significant peak for the Cbz group. It appears as a very strong, sharp absorption between 1725-1680 cm⁻¹ .[4] The electronic resonance between the nitrogen lone pair, the carbonyl group, and the benzyl oxygen delocalizes the pi electrons, which slightly lowers the bond order of the C=O bond compared to a simple ketone, resulting in a lower frequency. This peak is a definitive marker for the Cbz group.

  • C-O Stretching: The Cbz group gives rise to strong C-O stretching vibrations. These typically appear as two distinct bands, often in the 1270-1220 cm⁻¹ and 1070-1030 cm⁻¹ regions, corresponding to the asymmetric and symmetric stretching modes of the C-O-C linkage.[4]

  • Aromatic Vibrations: The benzyl portion of the Cbz group contributes its own set of characteristic peaks.

    • Aromatic C-H Stretching: Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹ .[3] The presence of signals in this region, contrasted with aliphatic C-H stretches below 3000 cm⁻¹, confirms the presence of the aromatic ring.

    • Aromatic C=C Bending: A series of sharp absorptions of variable intensity between 1600-1450 cm⁻¹ are due to the stretching and bending vibrations within the phenyl ring.

The Amino Acid Moiety: Tracking the Transformation

The FT-IR spectrum also reflects changes in the amino acid's original functional groups.

  • Carboxylic Acid O-H Stretching: The most prominent feature of a free amino acid's carboxylic acid group is an extremely broad absorption band spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ . This breadth is due to strong intermolecular hydrogen bonding. This band should persist after Cbz protection.

  • Carboxylic Acid C=O Stretching: A strong carbonyl stretch from the carboxylic acid is expected around 1760-1700 cm⁻¹ . In many cases, this peak may overlap with the stronger urethane C=O stretch, appearing as a shoulder or a broadened composite peak.[5]

  • N-H Bending (Amide II Band equivalent): This vibration, coupled with C-N stretching, appears in the 1640-1550 cm⁻¹ region. It is present in the protected amino acid due to the N-H bond of the urethane.

The diagram below illustrates the key functional groups within a Cbz-protected amino acid and their corresponding vibrational modes, which are fundamental to interpreting the resulting IR spectrum.

Cbz_Amino_Acid_Vibrations cluster_Cbz Benzyloxycarbonyl (Cbz) Group cluster_AA Amino Acid Backbone Ph Phenyl (Ph) CH2 CH₂ Ph->CH2 Ph_label Aromatic C-H Stretch >3000 cm⁻¹ Ph->Ph_label O1 O CH2->O1 C1 C O1->C1 O2 O C1->O2 N N C1->N C1_label C=O Stretch (Urethane) ~1700 cm⁻¹ C1->C1_label H1 H N->H1 C_alpha N->C_alpha N_label N-H Stretch ~3300 cm⁻¹ N->N_label H_alpha H C_alpha->H_alpha R R Side Chain C_alpha->R C2 C C_alpha->C2 O3 O C2->O3 O4 O C2->O4 C2_label C=O Stretch (Acid) ~1720 cm⁻¹ C2->C2_label H2 H O4->H2 O4_label O-H Stretch (Acid) 3300-2500 cm⁻¹ (broad) O4->O4_label

Caption: Key vibrational modes in a Cbz-protected amino acid.

Part 2: Data Summary of Characteristic Vibrational Frequencies

For quick reference, the following table summarizes the essential IR absorption bands for identifying Cbz-protected amino acids.

Functional GroupVibrational ModeCharacteristic Frequency Range (cm⁻¹)Notes and Observations
Urethane (Cbz)N-H Stretch3400 - 3200Confirms formation of the carbamate linkage. Can be broadened by H-bonding.
Urethane (Cbz)C=O Stretch1725 - 1680Primary Indicator. Very strong and sharp absorption.[4]
Carboxylic AcidO-H Stretch3300 - 2500Very broad band, characteristic of a hydrogen-bonded carboxylic acid dimer.
Carboxylic AcidC=O Stretch1760 - 1700Strong absorption, often seen as a shoulder or merged with the urethane C=O peak.[5]
Aromatic Ring (Cbz)C-H Stretch3100 - 3000Sharp peaks, confirms the presence of the benzyl group's sp² C-H bonds.[3]
Aliphatic GroupsC-H Stretch3000 - 2850Sharp peaks from sp³ C-H bonds in the amino acid backbone and side chain.
Urethane / AmineN-H Bend1640 - 1550Moderate intensity band, often coupled with C-N stretching.
Urethane (Cbz)C-O Stretch1270 - 1220Strong, characteristic band for the carbamate ester linkage.

Part 3: A Self-Validating Protocol for FT-IR Analysis

This protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, a common and powerful technique that requires minimal sample preparation.[6] The principles can be adapted for traditional KBr pellet methods.[7][8]

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation and Validation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

    • Acquire a background spectrum . This is a critical self-validating step that measures the ambient atmosphere (water vapor, CO₂) and subtracts it from the sample spectrum, ensuring that observed peaks originate only from the sample.

  • Sample Preparation:

    • Place a small amount of the solid, dry Cbz-protected amino acid powder directly onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed (typically 1-5 mg).

  • Data Acquisition:

    • Engage the ATR press to apply consistent pressure, ensuring firm contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[7]

    • Initiate the sample scan. Typical acquisition parameters for routine verification are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The resulting spectrum should be automatically ratioed against the collected background.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool in the software to identify the precise wavenumbers of the key absorption bands.

    • Compare the observed peaks with the expected frequencies outlined in the table above to confirm the presence of the Cbz group and the integrity of the carboxylic acid moiety.

  • Post-Analysis Cleanup:

    • Retract the ATR press and carefully remove the sample powder from the crystal with a soft wipe.

    • Clean the crystal thoroughly with a solvent as described in Step 1 to prevent cross-contamination of future analyses.

Conclusion

FT-IR spectroscopy is an indispensable tool for the routine analysis of Cbz-protected amino acids. By understanding the causal links between the molecular structure of the urethane and carboxylic acid functionalities and their resulting vibrational spectra, researchers can move beyond simple pattern matching to a more robust and confident analytical assessment. The presence of the strong urethane carbonyl stretch around 1700 cm⁻¹, coupled with the N-H stretch and the characteristic aromatic signals, provides a definitive, multi-point confirmation of a successful protection reaction, ensuring the integrity of materials used in critical drug development and synthetic chemistry workflows.

References

An In-depth Technical Guide to the Optical Rotation of D-allo-Isoleucine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the chiroptical properties of D-allo-isoleucine and its derivatives. Isoleucine is an essential amino acid notable for possessing two chiral centers, resulting in four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The distinct spatial arrangement of these isomers leads to differences in their interaction with plane-polarized light, a phenomenon known as optical activity. This property is a critical parameter for identification, purity assessment, and quality control in synthetic chemistry and drug development. D-allo-isoleucine, an unnatural amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals and bioactive peptides.

Data Presentation: Optical Rotation Values

The specific rotation ([α]) is a fundamental physical property of a chiral compound. It is defined as the observed angle of optical rotation (α) when plane-polarized light is passed through a sample of 1 gram per 100 milliliters ( g/100 mL) in a sample tube with a path length of 1 decimeter (dm). The value is dependent on temperature, the wavelength of light used (commonly the sodium D-line, 589 nm), and the solvent.

CompoundFormulaSpecific Rotation ([α])Conditions
D-allo-Isoleucine C₆H₁₃NO₂-38° T=20°C; λ=D-line (589 nm); Solvent=6 M HCl

Note: The concentration for the D-allo-isoleucine measurement was not specified in the source material.

Experimental Protocols: Measurement of Optical Rotation

The determination of optical rotation is performed using a polarimeter. The following protocol outlines the standardized methodology for this measurement.

Objective: To measure the specific rotation of a D-allo-isoleucine derivative.

Materials and Equipment:

  • Polarimeter (with sodium lamp or other 589 nm light source)

  • Polarimeter sample cell (cuvette), typically 1 dm (10 cm) in length

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • The chiral sample (e.g., D-allo-isoleucine)

  • Appropriate solvent (e.g., 6 M HCl, water, ethanol)

Methodology:

  • Instrument Calibration:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Fill the sample cell with the pure solvent that will be used for the sample solution. This is the "blank."

    • Ensure no air bubbles are present in the light path.

    • Place the blank cell in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.

  • Sample Preparation:

    • Accurately weigh a precise amount of the chiral sample (e.g., 0.100 g).

    • Quantitatively transfer the sample to a volumetric flask.

    • Add a portion of the chosen solvent to the flask and dissolve the sample completely.

    • Carefully add more solvent until the solution reaches the calibration mark of the volumetric flask. Ensure the solution is thoroughly mixed to guarantee a uniform concentration.

  • Measurement:

    • Rinse the sample cell with a small amount of the prepared sample solution, then discard the rinsing.

    • Carefully fill the sample cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell into the polarimeter.

    • Record the observed optical rotation (α) in degrees. The reading may be positive (+) for dextrorotatory compounds or negative (-) for levorotatory compounds.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using Biot's Law: [α]Tλ = 100 × α / (l × c) Where:

      • α = observed rotation in degrees.

      • l = path length of the sample cell in decimeters (dm).

      • c = concentration of the sample in grams per 100 milliliters ( g/100 mL).

      • T = temperature in degrees Celsius.

      • λ = wavelength of the light in nanometers.

Example Calculation: If 0.50 g of a sample is dissolved in 10 mL of water, and the observed rotation in a 1 dm cell is -1.90°, the concentration is 5.0 g/100 mL, and the specific rotation would be: [α] = 100 × (-1.90) / (1 × 5.0) = -38°.

Mandatory Visualization: Synthetic Workflows

The production of enantiomerically pure D-allo-isoleucine is crucial for its use in pharmaceutical synthesis. The most common strategies involve the stereochemical inversion (epimerization) of the readily available L-isoleucine, followed by the separation of the resulting diastereomers. Below are diagrams illustrating two prevalent synthetic workflows.

G cluster_start Starting Material cluster_process Process cluster_products Separated Products cluster_final Final Step start L-Isoleucine acetylation Acetylation & Epimerization (e.g., Acetic Anhydride) start->acetylation mixture Diastereomeric Mixture: N-Acetyl-L-Isoleucine & N-Acetyl-D-allo-Isoleucine acetylation->mixture resolution Enzymatic Resolution (Hog Kidney Acylase) mixture->resolution product1 L-Isoleucine resolution->product1 Hydrolyzed product2 N-Acetyl-D-allo-Isoleucine resolution->product2 Unhydrolyzed hydrolysis Acid Hydrolysis product2->hydrolysis final_product D-allo-Isoleucine hydrolysis->final_product

Synthesis via Acetylation and Enzymatic Resolution.

G cluster_start Starting Material cluster_process Process cluster_products Intermediates cluster_final Final Step start L-Isoleucine hydantoin_formation Hydantoin Formation & Epimerization start->hydantoin_formation hydantoin_mixture Hydantoin Mixture: L-Isoleucine Hydantoin & D-allo-Isoleucine Hydantoin hydantoin_formation->hydantoin_mixture enzyme_hydrolysis Stereoselective Hydrolysis (D-Hydantoinase) hydantoin_mixture->enzyme_hydrolysis product1 L-Isoleucine Hydantoin (Recycled via Epimerization) enzyme_hydrolysis->product1 product2 N-Carbamoyl-D-allo-Isoleucine enzyme_hydrolysis->product2 Selectively Hydrolyzed decarbamoylation Decarbamoylation (e.g., Nitrous Acid) product2->decarbamoylation final_product D-allo-Isoleucine decarbamoylation->final_product

Synthesis via Hydantoin Intermediate.

The first workflow involves the acetylation of L-isoleucine, which also induces epimerization at the alpha-carbon, creating a mix of N-acetylated diastereomers.[1][2] An enzyme, such as hog kidney acylase, selectively hydrolyzes the N-acetyl group from the L-isomer, allowing for the separation of the resulting free L-isoleucine from the unreacted N-acetyl-D-allo-isoleucine.[1][2] The latter is then subjected to acid hydrolysis to yield the final D-allo-isoleucine product.

The second workflow proceeds through a hydantoin intermediate.[3] L-isoleucine is converted to its hydantoin derivative, a process that can also lead to epimerization.[3] A specific D-hydantoinase enzyme is then used to stereoselectively hydrolyze only the D-allo-isoleucine hydantoin to N-carbamoyl-D-allo-isoleucine.[3] The unreacted L-isoleucine hydantoin can be continuously epimerized in situ, driving the reaction toward the D-product. A final decarbamoylation step yields pure D-allo-isoleucine.[3]

References

The Strategic Incorporation of D-Amino Acids in Peptide Structure: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of how the substitution of naturally occurring L-amino acids with their D-enantiomers can revolutionize peptide-based therapeutics by enhancing structural stability, modulating biological activity, and increasing proteolytic resistance.

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural mirror images of the standard L-amino acids. This technical guide provides a comprehensive overview of the role of D-amino acids in peptide structure, offering insights into their impact on secondary and tertiary structures, stability, and their application in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of D-amino acids in their work.

The Influence of D-Amino Acids on Peptide Secondary Structure

The introduction of a D-amino acid into a peptide sequence composed of L-amino acids can have profound and predictable effects on its secondary structure. These changes are primarily due to the altered stereochemistry at the α-carbon, which disrupts the typical backbone torsion angles that favor right-handed helical and standard β-sheet conformations.

α-Helices: The substitution of an L-amino acid with a D-amino acid within an α-helix is generally disruptive to the right-handed helical structure. This is because the side chain of the D-amino acid creates steric clashes with the backbone of the preceding residues. However, a peptide composed entirely of D-amino acids can form a stable left-handed α-helix, which is the mirror image of the right-handed L-amino acid helix.

β-Turns: D-amino acids can be strategically incorporated to induce or stabilize specific types of β-turns. For instance, a D-amino acid at the i+1 position of a turn often promotes the formation of a type II' β-turn, a conformation that is less favored in peptides containing only L-amino acids. This ability to enforce specific turns is a powerful tool in designing peptides with constrained and well-defined three-dimensional structures.

β-Sheets: The effect of D-amino acid substitution on β-sheet formation is context-dependent. A single D-amino acid can disrupt the hydrogen bonding pattern of a β-sheet, leading to a local distortion or destabilization. However, alternating L- and D-amino acids can lead to the formation of novel, flat, and highly stable β-sheet-like structures.

Quantitative Impact of D-Amino Acid Substitution

The structural changes induced by D-amino acids translate into quantifiable differences in peptide properties. The following tables summarize key data from various studies, highlighting the impact of D-amino acid incorporation.

Peptide/AnalogSecondary Structure% α-Helix% β-Sheet% Random CoilReference
Model L-Peptideα-Helix75%5%20%Hypothetical Data
Model D-substituted PeptideDisordered/Turn10%15%75%Hypothetical Data
V13K (all L-amino acids)α-Helix76.99%--[1]
V13K (K14D substitution)α-Helix51.33%--[1]
V13K (S11D/K14D substitution)α-Helix38.67%--[1]

Table 1: Comparative Secondary Structure Content of L- and D-Amino Acid Containing Peptides. This table illustrates the significant decrease in α-helical content upon substitution with D-amino acids.

Peptide AnalogHalf-Life in Human SerumFold Increase in StabilityReference
L-peptide5 min-Hypothetical Data
D-substituted peptide (N-terminus)60 min12xHypothetical Data
D-substituted peptide (C-terminus)45 min9xHypothetical Data
All-D-peptide> 24 hours> 288xHypothetical Data
Pep05 (all L-amino acids)< 2 hours-[2]
DP06 (all L-amino acids replaced with D-amino acids)> 24 hours> 12x[2]

Table 2: Comparative Proteolytic Stability of L- and D-Amino Acid Containing Peptides. This table demonstrates the dramatic increase in peptide half-life in the presence of D-amino acids, which are resistant to degradation by proteases.

Peptide/AnalogReceptorBinding Affinity (Ki or Kd)Reference
DPMI-α (D-peptide)MDM2219 nM[3]
DPMI-γ (D-peptide)MDM253 nM[3]
[D-Ala2, D-Leu5]-enkephalinδ-opioid receptorHigh Affinity[4]
[D-Ala2]-Met-enkephalinamideμ-opioid receptorHigh Affinity
[D-Ala2]deltorphin-Iδ-opioid receptorKD = 0.5 nM[5]

Table 3: Receptor Binding Affinities of D-Amino Acid Containing Peptides. This table showcases that D-amino acid substitution can lead to high-affinity binding to therapeutic targets.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides containing D-amino acids.

Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (L- or D-isomer) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[6]

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of peptides.

Methodology:

  • Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region (190-250 nm). The peptide concentration should be accurately determined, typically in the range of 0.1-1 mg/mL.

  • Instrument Setup: Use a CD spectropolarimeter and set the measurement parameters, including the wavelength range (e.g., 190-260 nm), bandwidth, and scanning speed.

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution software to analyze the CD spectrum and estimate the percentage of α-helix, β-sheet, and random coil content by fitting the experimental data to a set of reference spectra for proteins with known structures.[7][8]

Protease Stability Assay

Objective: To evaluate the resistance of peptides to enzymatic degradation.

Methodology:

  • Reagent Preparation: Prepare solutions of the peptide, a protease (e.g., trypsin, chymotrypsin, or serum), and a reaction buffer (e.g., phosphate-buffered saline, PBS).

  • Reaction Incubation: Mix the peptide and protease in the reaction buffer and incubate at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding a stopping solution (e.g., trifluoroacetic acid or acetonitrile).

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation fragments.

  • Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.

  • Half-life Determination: Plot the percentage of intact peptide remaining versus time and determine the half-life (t1/2) of the peptide under the assay conditions.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution three-dimensional structural information of peptides in solution.

Methodology:

  • Sample Preparation: Dissolve a high-purity (>95%) peptide sample in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. The pH of the sample should be carefully adjusted.[10]

  • Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Resonance Assignment: Assign the signals in the NMR spectra to specific protons in the peptide sequence.

  • Structural Restraint Generation: Extract structural information from the NMR data. NOESY spectra provide distance restraints between protons that are close in space, while coupling constants from COSY spectra can provide information about dihedral angles.

  • Structure Calculation: Use the experimental restraints in molecular dynamics or distance geometry calculations to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures using various statistical parameters.

Visualizing the Role of D-Amino Acids in Biological Systems

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of D-amino acid-containing peptides.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis cluster_evaluation Biological Evaluation spps Solid-Phase Peptide Synthesis (L- and D-amino acids) cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization cd Circular Dichroism (Secondary Structure) characterization->cd nmr NMR Spectroscopy (3D Structure) characterization->nmr stability Protease Stability Assay (Half-life) characterization->stability binding Receptor Binding Assay (Affinity) characterization->binding in_vitro In Vitro Activity (Cell-based assays) binding->in_vitro in_vivo In Vivo Efficacy (Animal models) in_vitro->in_vivo

Experimental workflow for the development and analysis of D-amino acid-containing peptides.

p53_MDM2_pathway cluster_normal Normal Cell Function cluster_inhibition Inhibition by D-Peptide p53 p53 degradation p53 Degradation p53->degradation Leads to apoptosis Apoptosis p53->apoptosis Induces mdm2 MDM2 mdm2->p53 Binds & Inhibits mdm2->degradation Promotes d_peptide D-Peptide Antagonist (e.g., DPMI-γ) mdm2_inhibited MDM2 d_peptide->mdm2_inhibited Binds & Inhibits p53_active p53 (Active) apoptosis_active Apoptosis p53_active->apoptosis_active Induces

The p53-MDM2 signaling pathway and its inhibition by a D-peptide antagonist.[3]

gpcr_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling gpcr Opioid Receptor (GPCR) g_protein G-protein (Gi/o) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Reduces production of pka Protein Kinase A (PKA) camp->pka Less activation of downstream Downstream Effects (e.g., Analgesia) pka->downstream Leads to d_peptide D-Peptide Agonist (e.g., D-Ala2-Deltorphin) d_peptide->gpcr Binds & Activates

References

The Enduring Guardian: An In-depth Technical Guide to Carboxybenzyl (Cbz) Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among the arsenal of protective moieties, the carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a vital tool, particularly in peptide synthesis and the creation of complex pharmaceuticals.[1][2] Its enduring popularity stems from its robust stability, ease of introduction, and versatile deprotection methods, which allow for orthogonal strategies in intricate synthetic pathways.[1][3] This technical guide provides a comprehensive overview of Cbz protecting group chemistry, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective application in research and development.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into significantly less reactive carbamates.[4] This masking is crucial in processes like peptide synthesis, where it prevents unwanted reactions at the N-terminus during the formation of peptide bonds.[1][5] Beyond amines, the Cbz group can also be employed to protect other nucleophilic functional groups, such as alcohols and thiols.[4][6]

The introduction of the Cbz group is most commonly achieved through the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[1][7] The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected product.[4][8]

A key feature of the Cbz group is its unique deprotection profile, which forms the basis of its orthogonality with other common protecting groups. The Cbz group is readily cleaved by catalytic hydrogenolysis, a method that is exceptionally mild and operates at a neutral pH.[2] This contrasts sharply with the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for their selective removal in the presence of a Cbz-protected amine and vice versa.[1][6][9]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of both the introduction and removal of the Cbz group is a critical factor in its utility. The following tables summarize representative quantitative data for these transformations across various substrates and reaction conditions.

Table 1: Representative Yields for Cbz Protection of Various Amines

Amine SubstrateReagents and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[1]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[1]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90[1]
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98[1]
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92[1]
SpermidineCbz-Cl, NaHCO₃71[10]
1,2,3,6-tetrahydropyridineCbz-Cl, 3 N aq. NaOH, 0 °C to rtNot specified, but a detailed procedure is provided.[11]

Table 2: Comparison of Cbz Deprotection Methods and Yields

Cbz-Protected SubstrateDeprotection Method and ConditionsYield (%)Reference
N/AH₂, Pd/CHigh[3]
N/AAmmonium formate, Pd/CHigh[3]
N/AHBr/AcOHHigh[3]
N/AAlCl₃ in HFIPHigh[3][12]
N/AIsopropanol hydrochloride (IPA·HCl)High[3][13]
Cbz-D-His-OHH₂ gas, 10-20% Pd/C, MeOH, rt, 2-24 hHigh[14]
Cbz-D-His-OHFormic acid, 10% Pd/C, rt or 40 °C, 1-6 hHigh[14]
Cbz-D-His-OH33% HBr in acetic acid, rt, 1-4 hHigh[14]

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the Cbz protecting group.

This protocol describes a general procedure for the protection of an amino acid using benzyl chloroformate under basic aqueous conditions.[1]

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M aqueous sodium carbonate (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.[1]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

This is the most common and mildest method for Cbz group removal, involving the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst.[3][4]

Materials:

  • Cbz-protected amine (1.0 equivalent)

  • Methanol, ethanol, or ethyl acetate[4]

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)[4]

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)[4]

  • Celite™ for filtration[15]

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a reaction flask.[4]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).[4]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[4] For more rigorous applications, the flask can be secured to a hydrogenation apparatus, evacuated, and backfilled with hydrogen gas three times.[1]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[3]

Materials:

  • Cbz-protected compound

  • 33% solution of hydrobromic acid (HBr) in acetic acid (AcOH)[3]

  • Diethyl ether[14]

  • Dichloromethane (CH₂Cl₂)[3]

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in a 33% solution of HBr in acetic acid.[4]

  • Reaction: Stir the mixture at room temperature for a period ranging from 20 minutes to 16 hours, depending on the substrate.[3][4] Monitor the reaction by TLC or UPLC-MS.[3]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).[3]

  • Isolation: The product can often be precipitated by the addition of diethyl ether and collected by filtration.[3][14] Alternatively, an aqueous work-up with neutralization of the acid may be required.[3]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows in Cbz chemistry.

Cbz_Protection_Mechanism Amine R-NH₂ (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Tetrahedral_Intermediate Protected_Amine R-NH-Cbz (Protected Amine) Tetrahedral_Intermediate->Protected_Amine Collapse & Expulsion of Cl⁻ HCl HCl Salt_Water Salt + H₂O HCl->Salt_Water Neutralization Base Base Base->Salt_Water

Caption: Mechanism of amine protection using the Cbz group.

Cbz_Deprotection_Hydrogenolysis Cbz_Amine R-NH-Cbz (Cbz-Protected Amine) Adsorption Adsorption onto Pd Catalyst Surface Cbz_Amine->Adsorption Cleavage Cleavage of Benzyl C-O Bond Adsorption->Cleavage H2 H₂ H_atoms H atoms on Pd H2->H_atoms Dissociation on Pd H_atoms->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Toluene Toluene Cleavage->Toluene Deprotected_Amine R-NH₂ (Deprotected Amine) Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Cbz_Deprotection_Acid_Cleavage Cbz_Amine R-NH-Cbz (Cbz-Protected Amine) Protonation Protonation of Carbamate Oxygen Cbz_Amine->Protonation SN2_Attack SN2 Attack by Br⁻ Protonation->SN2_Attack HBr HBr HBr->Protonation Carbamic_Acid Carbamic Acid Intermediate SN2_Attack->Carbamic_Acid Benzyl_Bromide Benzyl Bromide SN2_Attack->Benzyl_Bromide Deprotected_Amine R-NH₂ (Deprotected Amine) Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Cbz_Deprotection_Workflow Start Start: Cbz-Protected Compound Check_Reducible_Groups Are reducible functional groups (alkenes, alkynes, nitro, etc.) present? Start->Check_Reducible_Groups Check_Acid_Labile_Groups Are other acid-labile groups (e.g., Boc, trityl) present? Check_Reducible_Groups->Check_Acid_Labile_Groups No Acid_Cleavage Acidic Cleavage (e.g., HBr/AcOH) Check_Reducible_Groups->Acid_Cleavage Yes Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) or Transfer Hydrogenation Check_Acid_Labile_Groups->Hydrogenolysis Yes Milder_Acid Consider milder acidic conditions (AlCl₃/HFIP) or Nucleophilic Displacement Check_Acid_Labile_Groups->Milder_Acid No

References

Methodological & Application

Application Notes and Protocols for Cbz-D-allo-isoleucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development, offering pathways to novel therapeutics with enhanced stability, potency, and unique conformational properties. Cbz-D-allo-isoleucine, a stereoisomer of L-isoleucine protected with a benzyloxycarbonyl (Cbz) group, presents both opportunities and challenges in solid-phase peptide synthesis (SPPS). The D-configuration can confer resistance to enzymatic degradation, while the allo-stereocenter influences the peptide's three-dimensional structure. The Cbz group, historically significant in peptide chemistry, offers unique orthogonality in certain synthetic strategies.[1]

These application notes provide a comprehensive guide to the use of this compound in SPPS, including detailed protocols for its incorporation, potential challenges, and strategies for optimization.

Challenges in Incorporating this compound

The primary challenges associated with the use of this compound in SPPS stem from two main factors:

  • Steric Hindrance: Like other β-branched amino acids (e.g., isoleucine, valine), D-allo-isoleucine is sterically hindered. This bulkiness, compounded by the presence of the Cbz protecting group, can impede the coupling reaction, leading to lower efficiency and the potential for deletion sequences in the final peptide.[2]

  • Protecting Group Strategy: The Cbz group is typically removed by catalytic hydrogenolysis, which is not always compatible with standard SPPS workflows conducted on solid supports.[1] While it is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, its on-resin cleavage requires specific reagents and conditions.[1]

Data Presentation: Comparative Coupling Conditions

Due to the limited availability of specific quantitative data for this compound in the literature, the following table provides a generalized comparison of coupling conditions based on protocols for other sterically hindered and Cbz-protected amino acids. Researchers should consider these as starting points for optimization.

Coupling ReagentEquivalents (Amino Acid / Reagent / Base)Activation TimeCoupling TimeExpected EfficacyKey Considerations
HBTU/DIPEA3 / 2.9 / 62-5 min2-4 hoursModerate to GoodA standard choice, but may require extended time or double coupling for sterically hindered residues.[2]
HATU/DIPEA3 / 2.9 / 61-2 min1-3 hoursGood to ExcellentGenerally more efficient for difficult couplings due to the formation of a highly reactive OAt-ester.[2]
DIC/HOBt3 / 3 / -5-10 min2-4 hoursModerateA cost-effective option, but may exhibit lower efficiency for challenging sequences.
PyBOP/DIPEA3 / 3 / 62-5 min1.5-3 hoursGoodKnown for its high reactivity and suitability for hindered amino acids.

Note: The optimal conditions will be sequence-dependent and should be determined empirically. Monitoring the coupling reaction with a qualitative test (e.g., Kaiser test) is highly recommended.[1]

Experimental Protocols

The following protocols are designed as a general guide for the incorporation of this compound into a peptide sequence using a standard Fmoc-based SPPS strategy.

Protocol 1: Coupling of this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable):

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. For difficult sequences, consider extending the coupling time or performing a double coupling.[2]

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling (double coupling) may be necessary.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 2: On-Resin Deprotection of the Cbz Group (Optional)

While the Cbz group is often used as a final N-terminal cap, it can be removed on-resin if further chain elongation is required. Catalytic transfer hydrogenation is a common method for this purpose.

Materials:

  • Cbz-protected peptide-resin

  • Palladium on activated carbon (Pd/C, 10%)

  • Hydrogen donor (e.g., ammonium formate or cyclohexene)

  • Solvent: DMF or a mixture of DMF/DCM

Procedure:

  • Resin Swelling: Swell the Cbz-protected peptide-resin in the chosen solvent for 30-60 minutes.

  • Catalyst Addition: Add Pd/C (0.2 equivalents by weight relative to the resin) to the resin suspension.

  • Hydrogenolysis:

    • Add the hydrogen donor (10-20 equivalents) to the mixture.

    • Agitate the suspension at room temperature. The reaction time can vary from a few hours to overnight and should be monitored.

  • Washing:

    • Once the deprotection is complete, carefully filter the resin to remove the catalyst.

    • Wash the resin extensively with DMF and DCM to remove all traces of the catalyst and byproducts.

Visualization of Workflows

SPPS_Workflow cluster_incorporation Incorporation of this compound start_inc Peptide-Resin (Free Amine) activation Activate Cbz-D-allo-Ile (HATU/DIPEA) coupling Couple to Resin start_inc->coupling activation->coupling wash_inc Wash (DMF, DCM) coupling->wash_inc kaiser_test Kaiser Test wash_inc->kaiser_test end_inc Peptide-Resin with Cbz-D-allo-Ile kaiser_test->end_inc Negative double_couple Double Couple kaiser_test->double_couple Positive double_couple->coupling

Caption: Workflow for the incorporation of this compound in SPPS.

Deprotection_Workflow cluster_deprotection On-Resin Cbz Deprotection start_dep Cbz-Peptide-Resin add_catalyst Add Pd/C and Hydrogen Donor start_dep->add_catalyst hydrogenolysis Hydrogenolysis add_catalyst->hydrogenolysis wash_dep Filter and Wash hydrogenolysis->wash_dep end_dep Deprotected Peptide-Resin wash_dep->end_dep

Caption: General workflow for the on-resin deprotection of a Cbz group.

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis requires careful consideration of its steric hindrance and the unique properties of the Cbz protecting group. By employing high-efficiency coupling reagents, optimizing reaction times, and diligently monitoring reaction completion, researchers can effectively synthesize peptides containing this valuable non-proteinogenic amino acid. The protocols and strategies outlined in these application notes serve as a foundational guide for the development of novel peptide-based therapeutics and research tools. Further empirical optimization is crucial to achieve high yields and purity for specific peptide sequences.

References

Application Notes and Protocols for Coupling Cbz-D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient incorporation of sterically hindered amino acids into peptide sequences is a significant challenge in synthetic peptide chemistry. Cbz-D-allo-isoleucine, with its bulky sec-butyl side chain and the Cbz (benzyloxycarbonyl) N-terminal protecting group, presents considerable steric hindrance that can lead to slow reaction rates, incomplete coupling, and an increased risk of epimerization. The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore critical to achieving high yields and maintaining the stereochemical integrity of the final peptide.

These application notes provide a comprehensive guide to selecting suitable coupling reagents for this compound and detailed protocols for their use. The information is targeted towards researchers, scientists, and drug development professionals engaged in peptide synthesis.

Choosing the Right Coupling Reagent: A Comparative Overview

Standard carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), while cost-effective, are often inefficient for coupling sterically hindered residues like this compound.[1] More potent activating agents, such as phosphonium and aminium/uronium salt-based reagents, are highly recommended for such challenging couplings as they react faster and are specifically designed for difficult sequences.[1]

The choice of coupling reagent involves a trade-off between reaction speed, cost, efficiency, and the minimization of side reactions, most notably epimerization. For sterically hindered amino acids, the use of additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial for suppressing racemization.[2] Modern reagents like COMU incorporate an OxymaPure leaving group, which offers a safer alternative to the potentially explosive benzotriazole-based additives.

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the relative performance of common coupling reagents for other sterically hindered amino acids, which serves as a valuable guide.

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExample ReagentsRelative EfficiencyKey AdvantagesPotential Drawbacks
Carbodiimides DCC, DICLow to ModerateCost-effective.Inefficient for hindered couplings, formation of insoluble byproducts (DCU with DCC).
Phosphonium Salts PyBOP, PyAOPHighHigh coupling efficiency, rapid reactions. PyAOP is particularly effective for hindered couplings.Byproducts can sometimes be difficult to remove.
Aminium/Uronium Salts HBTU, HATU, HCTUVery HighVery efficient and fast-acting. HATU is one of the most effective reagents with less epimerization.Can cause guanidinylation of the N-terminus if used in excess.
Oxime-based Reagents COMUVery HighEfficiency comparable to HATU, safer (non-explosive byproducts), byproducts are more soluble.Generally more expensive than carbodiimides.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using recommended reagents. These protocols are intended for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis.

Protocol 1: Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent for sterically hindered amino acids, offering fast reaction times and minimal epimerization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for at least 30 minutes. Drain the DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in anhydrous DMF.

  • Add DIPEA (6 equivalents) to the solution.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).

  • Monitoring: The completion of the coupling can be monitored using a qualitative method like the Kaiser test. If the test is positive, a second coupling is recommended.

Protocol 2: Coupling using PyBOP

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another efficient phosphonium salt-based coupling reagent suitable for hindered amino acids.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • PyBOP

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for at least 30 minutes. Drain the DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading) and PyBOP (2 equivalents) in anhydrous DMF.

  • Add DIPEA (4 equivalents) to the solution.

  • Coupling Reaction: Add the coupling solution to the resin.

  • Agitate the mixture for 1-3 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).

  • Monitoring: Check for reaction completion using the Kaiser test.

Protocol 3: Coupling using DIC/HOAt

For a more cost-effective approach that still offers good performance for hindered couplings, the combination of DIC with HOAt is a viable option.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for at least 30 minutes. Drain the DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOAt (3 equivalents) in anhydrous DMF.

  • Add DIC (3 equivalents) to the solution.

  • Coupling Reaction: Add the coupling solution to the resin.

  • Agitate the mixture for 3-6 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).

  • Monitoring: Monitor the reaction progress with the Kaiser test.

Signaling Pathways and Experimental Workflows

To visualize the logic of selecting a coupling reagent and the general experimental workflow, the following diagrams are provided.

Coupling_Reagent_Selection Start Start: Couple This compound IsHindered Is the amino acid sterically hindered? Start->IsHindered Yes Yes IsHindered->Yes No No IsHindered->No PotentReagent Use Potent Reagent (HATU, PyBOP, COMU) Yes->PotentReagent StandardReagent Use Standard Reagent (DCC, DIC) No->StandardReagent ConsiderEpimerization Consider Epimerization Risk PotentReagent->ConsiderEpimerization StandardReagent->ConsiderEpimerization HighRisk High ConsiderEpimerization->HighRisk LowRisk Low ConsiderEpimerization->LowRisk UseAdditives Use Additives (HOAt, Oxyma) HighRisk->UseAdditives Proceed Proceed with Coupling LowRisk->Proceed UseAdditives->Proceed

Caption: Decision workflow for selecting a coupling reagent.

Peptide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Iteration ResinPrep 1. Resin Swelling & Deprotection ReagentPrep 2. Prepare Amino Acid & Coupling Reagent Solution ResinPrep->ReagentPrep Preactivation 3. Pre-activation (if applicable) ReagentPrep->Preactivation Coupling 4. Coupling Reaction on Resin Preactivation->Coupling Washing 5. Wash Resin Coupling->Washing Monitoring 6. Monitor Completion (e.g., Kaiser Test) Washing->Monitoring Incomplete Incomplete Monitoring->Incomplete Complete Complete Monitoring->Complete DoubleCouple 7a. Perform Double Coupling Incomplete->DoubleCouple NextCycle 7b. Proceed to Next Cycle Complete->NextCycle DoubleCouple->Washing

Caption: General experimental workflow for peptide coupling.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the choice of coupling reagent and reaction conditions. For optimal results, the use of potent phosphonium or aminium/uronium salt-based reagents such as HATU, PyBOP, or COMU is strongly recommended. By following the detailed protocols provided in these application notes, researchers can significantly improve coupling efficiency and minimize the risk of epimerization, thereby ensuring the synthesis of high-purity peptides containing this challenging residue.

References

Application Notes and Protocols for Incorporating Cbz-D-allo-Isoleucine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including enhanced stability, increased potency, and novel functionalities.[1] Cbz-D-allo-isoleucine, a stereoisomer of L-isoleucine with an N-terminal carboxybenzyl (Cbz) protecting group, presents unique opportunities for rational drug design. However, its bulky side chain and D-configuration introduce steric hindrance, which can pose challenges during peptide synthesis.[2]

These application notes provide detailed protocols and troubleshooting guidance for the efficient incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS). The following sections will cover coupling strategies for sterically hindered amino acids, protocols for both the coupling and deprotection steps, and expected outcomes based on the use of high-efficiency reagents.

Challenges and Strategies for Coupling Sterically Hindered Amino Acids

The primary challenge in incorporating this compound is overcoming the steric hindrance presented by its β-branched side chain. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide.[3] To mitigate these issues, several strategies are recommended:

  • Selection of High-Efficiency Coupling Reagents: Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[3] The use of more potent uronium/aminium or phosphonium salt-based reagents is highly recommended. Reagents such as HATU, HCTU, and PyAOP form highly reactive activated esters that can overcome the steric barrier more effectively.[2]

  • Optimization of Reaction Conditions:

    • Increased Reagent Equivalents: Using a higher excess (3-5 equivalents) of the this compound and coupling reagent can drive the reaction to completion.[4]

    • Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve coupling efficiency.[2]

    • Double Coupling: Performing the coupling step twice with a fresh portion of activated amino acid and reagents is a common and effective method to ensure complete reaction.[2]

    • Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to reduce peptide aggregation and improve reaction kinetics.[2]

Quantitative Data: Expected Coupling Efficiencies for Sterically Hindered Amino Acids

While specific quantitative data for the coupling of this compound is not extensively available, the following table summarizes the expected performance of various coupling reagents with sterically hindered amino acids in general. These values are based on established performance in the synthesis of "difficult" peptide sequences.

Coupling Reagent ClassExample Reagent(s)AdditiveTypical Yield for Hindered CouplingsKey Considerations
CarbodiimidesDCC, DICHOBt, OxymaPureLow to ModerateOften inefficient for sterically demanding couplings; risk of side reactions.[3]
Aminium/Uronium SaltsHBTUHOBtGood to High (>85%)[5]Efficient for many standard and difficult couplings.
Aminium/Uronium SaltsHCTU6-Cl-HOBtHigh to Very HighMore reactive than HBTU due to the electron-withdrawing chloro group.[2]
Aminium/Uronium SaltsHATU HOAt High to Very High (>95%) [5]Highly recommended for sterically hindered residues due to the formation of a more reactive OAt-ester. [5][6]
Aminium/Uronium SaltsCOMUOxymaPureHigh to Very HighA safer and highly efficient alternative to benzotriazole-based reagents.[7]
Phosphonium SaltsPyBOPHOBtHighEffective, but can be less reactive than HATU for very hindered couplings.
Phosphonium SaltsPyAOP HOAt Very High Highly effective, especially for N-methylated and other sterically demanding amino acids. [3]

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis (SPPS) on a standard resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc-based synthesis (if applicable for subsequent steps)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide has been removed by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading) and HATU (2.9-3.9 equivalents) in DMF or NMP.

    • Add DIPEA (6-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2]

  • Coupling Reaction:

    • Add the activated amino acid solution to the prepared peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended.

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • (Optional) Double Coupling:

    • If the ninhydrin test is positive, repeat steps 2-5 to ensure the reaction goes to completion.

Protocol 2: Deprotection of the Cbz Group

The Cbz group is typically removed by catalytic hydrogenolysis, which is a mild and efficient method.[8]

Materials:

  • Cbz-protected peptide-resin

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup:

    • Place the Cbz-protected peptide-resin in a round-bottom flask with a magnetic stir bar.

    • Add a suitable solvent such as methanol or ethanol.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[9]

  • Hydrogenolysis:

    • Secure the flask to a hydrogenation apparatus or purge the flask with an inert gas and then introduce hydrogen gas via a balloon.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS of a cleaved aliquot).

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • The resulting deprotected peptide-resin is ready for the next coupling step after appropriate washing and solvent exchange.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the incorporation of this compound.

SPPS_Workflow start_end start_end process process decision decision wash wash output output start Start: Deprotected Peptide-Resin activate Activate this compound with HATU/DIPEA start->activate couple Couple to Resin activate->couple monitor Kaiser Test Complete? couple->monitor wash1 Wash Resin (DMF, DCM) monitor->wash1 Yes recouple Double Couple monitor->recouple No deprotect Next Step: Cbz-Deprotection or Chain Elongation wash1->deprotect wash2 Wash Resin recouple->wash2 wash2->couple

Caption: Workflow for coupling this compound in SPPS.

Deprotection_Workflow start_end start_end process process wash wash output output start Start: Cbz-Protected Peptide setup Suspend in Solvent (MeOH or EtOH) Add 10% Pd/C start->setup hydrogenate Introduce H₂ Gas Stir Vigorously setup->hydrogenate filter Filter through Celite® to remove Pd/C hydrogenate->filter end End: Deprotected Peptide filter->end

Caption: Workflow for Cbz group deprotection via hydrogenolysis.

Conclusion

The successful incorporation of this compound into peptides is readily achievable despite its steric hindrance. By employing high-efficiency coupling reagents like HATU, optimizing reaction conditions through strategies such as double coupling, and utilizing established protocols for Cbz deprotection, researchers can effectively synthesize peptides containing this valuable unnatural amino acid. These methods are crucial for advancing drug discovery and the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Synthesis of Retosiban Using Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retosiban is a potent and selective oral oxytocin receptor antagonist that has been developed for the treatment of preterm labor.[1] Its synthesis involves the stereoselective construction of a central 2,5-diketopiperazine ring with specific side chains. This document outlines a detailed protocol for the synthesis of Retosiban utilizing a key step involving a four-component Ugi reaction with a carboxybenzyl (Cbz)-protected amino acid, (R)-indanylglycine. The Cbz protecting group is crucial for preventing unwanted side reactions during the initial coupling and is subsequently removed to facilitate cyclization.

These application notes provide a comprehensive guide for the solution-phase synthesis of Retosiban, including detailed experimental procedures, quantitative data, and visual diagrams of the synthetic workflow and the relevant biological signaling pathway.

Data Presentation

Table 1: Reagents for the Four-Component Ugi Reaction

Component Chemical Name Role
1Cbz-(R)-indanylglycineCarboxylic acid component
2D-alloisoleucine methyl ester hydrochlorideAmine component
32-methyloxazole-4-carboxaldehydeAldehyde component
42-benzyloxyphenylisonitrileIsonitrile component

Table 2: Overview of Retosiban Synthesis Steps and Yields

Step Description Key Reagents/Conditions Intermediate/Product Reported Yield
1Ugi Four-Component ReactionMethanol, Room TemperatureLinear Peptide 5Not specified
2Deprotection and CyclizationH₂, Pd/CPhenolic Cyclic Dipeptide 6Not specified
3Hydrolysis of Phenolic AmideCarbonyl diimidazole (CDI), HCl (aq)Carboxylic Acid 7Not specified
4Final Amide CouplingPyBOP, Morpholine, DIPEARetosiban 8Not specified

Experimental Protocols

Part 1: Synthesis of the Linear Peptide Intermediate via Ugi Reaction

This protocol describes the initial four-component Ugi reaction to form the linear peptide precursor of Retosiban.

Materials:

  • Cbz-(R)-indanylglycine (1)

  • D-alloisoleucine methyl ester hydrochloride (2)

  • 2-methyloxazole-4-carboxaldehyde (3)

  • 2-benzyloxyphenylisonitrile (4)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve Cbz-(R)-indanylglycine (1), D-alloisoleucine methyl ester hydrochloride (2), 2-methyloxazole-4-carboxaldehyde (3), and 2-benzyloxyphenylisonitrile (4) in methanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude linear peptide intermediate (5).

Part 2: Deprotection and Cyclization to Form the Diketopiperazine Core

This section details the removal of the Cbz and benzyl protecting groups, followed by the spontaneous cyclization to form the 2,5-diketopiperazine ring.

Materials:

  • Crude linear peptide intermediate (5)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or other suitable solvent

  • Hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the crude linear peptide intermediate (5) in a suitable solvent such as methanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst to the solution.

  • Subject the mixture to hydrogenation. This can be achieved by stirring the reaction under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

  • Monitor the reaction until the deprotection is complete.

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the phenolic cyclic dipeptide (6). The cyclization is reported to occur spontaneously after the deprotection.[1]

Part 3: Hydrolysis of the Phenolic Amide

This protocol describes the selective hydrolysis of the phenolic amide to generate the carboxylic acid intermediate.

Materials:

  • Phenolic cyclic dipeptide (6)

  • Carbonyl diimidazole (CDI)

  • Aqueous hydrochloric acid (HCl)

  • Suitable solvent (e.g., THF or DCM)

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the phenolic cyclic dipeptide (6) in a suitable anhydrous solvent.

  • Add carbonyl diimidazole (CDI) to the solution and stir.

  • After the activation is complete, carefully add aqueous hydrochloric acid to effect the hydrolysis.

  • Perform a standard aqueous work-up, including extraction with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate (7).[1]

Part 4: Final Amide Coupling to Yield Retosiban

This final step involves the coupling of the carboxylic acid intermediate with morpholine to produce Retosiban.

Materials:

  • Carboxylic acid intermediate (7)

  • PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Purification apparatus (e.g., HPLC)

Procedure:

  • Dissolve the carboxylic acid intermediate (7) in anhydrous DMF.

  • Add PyBOP and DIPEA to the solution to activate the carboxylic acid.[2][3]

  • Add morpholine to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Purify the crude product by a suitable method, such as preparative high-performance liquid chromatography (HPLC), to obtain the final product, Retosiban (8).[1]

Mandatory Visualizations

Synthetic Workflow for Retosiban

Retosiban_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Ugi Reaction cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Deprotection & Cyclization cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Hydrolysis cluster_intermediate3 Intermediate cluster_reaction4 Step 4: Amide Coupling cluster_final Final Product Cbz_Indanylglycine Cbz-(R)-indanylglycine (1) Ugi Ugi Four-Component Reaction Alloisoleucine D-alloisoleucine methyl ester HCl (2) Oxazole 2-methyloxazole-4-carboxaldehyde (3) Isonitrile 2-benzyloxyphenylisonitrile (4) LinearPeptide Linear Peptide (5) Ugi->LinearPeptide Deprotection Hydrogenation (H₂, Pd/C) LinearPeptide->Deprotection CyclicDipeptide Phenolic Cyclic Dipeptide (6) Deprotection->CyclicDipeptide Hydrolysis CDI, aq. HCl CyclicDipeptide->Hydrolysis CarboxylicAcid Carboxylic Acid (7) Hydrolysis->CarboxylicAcid Coupling PyBOP, Morpholine CarboxylicAcid->Coupling Retosiban Retosiban (8) Coupling->Retosiban Retosiban_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq protein OTR->Gq activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 produces DAG Diacylglycerol (DAG) PLC->DAG produces Gq->PLC activates Ca_SR Ca²⁺ release from Sarcoplasmic Reticulum IP3->Ca_SR PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Myometrial Contraction Ca_SR->Contraction leads to MAPK_ERK MAPK / ERK Pathway PKC->MAPK_ERK activates MAPK_ERK->Contraction contributes to Oxytocin Oxytocin Oxytocin->OTR Agonist Retosiban Retosiban Retosiban->OTR Antagonist

References

Application Notes and Protocols for the Synthesis of Epelsiban Utilizing Cbz-D-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban is a potent and highly selective, orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] It has been investigated for its therapeutic potential in conditions where modulation of the oxytocin signaling pathway is beneficial.[1] The synthesis of Epelsiban, a complex diketopiperazine derivative, can be efficiently achieved through a multi-step process prominently featuring a Ugi four-component reaction (4-CR). This key reaction brings together four different starting materials in a single step to construct the linear peptide precursor of Epelsiban. This document provides detailed protocols for the synthesis of Epelsiban, with a specific focus on a plausible synthetic route utilizing a Cbz-protected amino acid and D-allo-isoleucine methyl ester, based on the synthetic strategy reported in the primary literature.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacological properties of Epelsiban.

Table 1: Epelsiban Binding Affinity for the Human Oxytocin Receptor

ParameterValueReference
pKi9.9[1]
Ki0.13 nM[2]

Table 2: Epelsiban Functional Antagonism and Selectivity

ParameterReceptorValueReference
Selectivity >31,000-fold over vasopressin receptors [1]
pKihV1aR<5.2[1]
pKihV2R<5.1[1]
pKihV1bR5.4[1]
Functional Activity
IC50 (rat)OTR192 nM[1]

Experimental Protocols

The synthesis of Epelsiban can be conceptualized in two main stages: the Ugi four-component reaction to assemble the linear dipeptide precursor, followed by deprotection and intramolecular cyclization to form the final diketopiperazine structure. The following protocols are a detailed reconstruction based on the synthetic approach described by Borthwick et al. in the Journal of Medicinal Chemistry (2012) and general principles of organic synthesis.

Protocol 1: Synthesis of the Linear Dipeptide Precursor via Ugi Four-Component Reaction

This protocol describes the assembly of the linear peptide backbone of Epelsiban using a Ugi-4CR.

Materials:

  • Cbz- (R)-indanylglycine

  • D-allo-isoleucine methyl ester hydrochloride

  • 2,6-dimethylpyridine-3-carboxaldehyde

  • 2-benzyloxyphenylisonitrile

  • Methanol (anhydrous)

  • Triethylamine (or other suitable base)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Equipment:

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Preparation of the Reaction Mixture:

    • To a dry round-bottom flask under an inert atmosphere, add D-allo-isoleucine methyl ester hydrochloride (1.0 eq).

    • Dissolve the amino ester in anhydrous methanol.

    • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Ugi Reaction:

    • To the stirred solution, add Cbz-(R)-indanylglycine (1.0 eq), 2,6-dimethylpyridine-3-carboxaldehyde (1.0 eq), and 2-benzyloxyphenylisonitrile (1.0 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure linear dipeptide precursor.

Protocol 2: Deprotection and Cyclization to Epelsiban

This protocol outlines the conversion of the linear precursor into the final cyclic product, Epelsiban.

Materials:

  • Linear dipeptide precursor from Protocol 1

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen source (e.g., hydrogen gas balloon or H-Cube)

  • Methanol or other suitable solvent for hydrogenation

  • Morpholine

  • A suitable coupling reagent for amidation (e.g., HATU, HBTU)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent for cyclization (e.g., DMF or DCM)

  • Standard glassware for organic synthesis

  • Filtration apparatus (e.g., Celite pad)

Equipment:

  • Hydrogenation apparatus

  • Magnetic stirrer

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Deprotection of Cbz and Benzyl Groups:

    • Dissolve the linear dipeptide precursor in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation (e.g., by stirring under a hydrogen atmosphere at atmospheric pressure) until the deprotection is complete (monitored by TLC or LC-MS). This step removes both the Cbz and the benzyl protecting groups.

  • Filtration and Concentration:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected linear intermediate.

  • Intramolecular Cyclization and Amidation:

    • Dissolve the deprotected intermediate in an anhydrous solvent such as DMF.

    • Add morpholine (1.1 eq), a coupling reagent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction mixture at room temperature until the cyclization and amidation are complete, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude Epelsiban by preparative HPLC to obtain the final product of high purity.

Visualizations

Signaling Pathway

Epelsiban_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds and Activates Gq_11 Gαq/11 OTR->Gq_11 Activates Epelsiban Epelsiban Epelsiban->OTR Antagonist (Blocks Binding) PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction PKC_activation->Smooth_muscle_contraction

Caption: Oxytocin receptor signaling pathway and the inhibitory action of Epelsiban.

Experimental Workflow

Epelsiban_Synthesis_Workflow Start Starting Materials: - Cbz-(R)-indanylglycine - D-allo-isoleucine methyl ester HCl - 2,6-dimethylpyridine-3-carboxaldehyde - 2-benzyloxyphenylisonitrile Ugi_Reaction Ugi Four-Component Reaction Start->Ugi_Reaction Linear_Precursor Linear Dipeptide Precursor Ugi_Reaction->Linear_Precursor Purification1 Purification (Column Chromatography) Linear_Precursor->Purification1 Deprotection Hydrogenolysis (H₂, Pd/C) Purification1->Deprotection Deprotected_Intermediate Deprotected Intermediate Deprotection->Deprotected_Intermediate Cyclization Intramolecular Cyclization & Amidation with Morpholine Deprotected_Intermediate->Cyclization Crude_Epelsiban Crude Epelsiban Cyclization->Crude_Epelsiban Purification2 Final Purification (Preparative HPLC) Crude_Epelsiban->Purification2 Final_Product Epelsiban Purification2->Final_Product

Caption: Experimental workflow for the synthesis of Epelsiban.

References

Application Notes and Protocols for Enhancing Peptide Metabolic Stability with Cbz-D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by their poor metabolic stability, leading to short in vivo half-lives. A key strategy to overcome this limitation is the incorporation of unnatural amino acids to sterically hinder protease activity. This document provides detailed application notes and protocols for utilizing Cbz-D-allo-isoleucine, a non-proteinogenic amino acid, to enhance the metabolic stability of therapeutic peptides. The bulky Cbz (benzyloxycarbonyl) protecting group on the D-enantiomer of allo-isoleucine provides significant resistance to enzymatic degradation.

Application Notes

The introduction of D-amino acids into a peptide sequence is a well-established method to increase resistance to proteolysis, as proteases predominantly recognize L-amino acids.[1][2] The use of this compound offers a dual advantage: the D-configuration disrupts the natural stereochemistry recognized by proteases, and the bulky side chain further shields the peptide backbone from enzymatic cleavage.

Key Advantages of Incorporating this compound:
  • Enhanced Proteolytic Resistance: The D-configuration and bulky side chain of allo-isoleucine significantly reduce the rate of degradation by common proteases found in plasma and tissues.[1]

  • Increased In Vivo Half-Life: By preventing rapid degradation, the circulating half-life of the peptide is extended, potentially leading to improved therapeutic efficacy and less frequent dosing.

  • Maintained Biological Activity: Strategic placement of this compound, typically at known cleavage sites or at the termini, can enhance stability without significantly compromising the peptide's binding affinity to its target.

Data Presentation: Impact of D-Amino Acid Substitution on Peptide Half-Life

While specific data for this compound is proprietary for many drug development programs, the following table summarizes representative data from the literature on the effect of D-amino acid substitution on the in vitro plasma half-life of various peptides. This data illustrates the significant stability enhancement that can be expected.

Peptide Sequence (Native)Modified Sequence with D-Amino AcidNative Peptide Half-Life (in human serum)Modified Peptide Half-Life (in human serum)Fold Increase in Half-LifeReference
TPTPTGTQTPT (MUC2 epitope)t PTPTGTQt pt (d-Thr at termini)~ 2 hours> 24 hours> 12[1]
R-DIM-P-LF11-334R-DIM-P-LF11-215 (retro-inverso di-peptide)Not specifiedSignificantly increased stabilityNot specified[2]
VDKPPYLPRPRPPRRIYN-NH2VDKPPYLPRPRPPRRIYN-Orn (Ornithine)Shorter half-lifeLonger half-lifeNot specified[3]

Note: The data presented is illustrative of the general principle of D-amino acid stabilization. The actual enhancement for a specific peptide upon this compound incorporation will be sequence-dependent and requires experimental validation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a target peptide with this compound incorporated at a specific position.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide)[4]

  • Fmoc-protected L-amino acids

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water[6]

  • Cold diethyl ether

  • SPPS reaction vessel[7]

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for 30 minutes.[4]

  • First Amino Acid Coupling:

    • If the first amino acid is not pre-loaded, couple the C-terminal Fmoc-protected amino acid to the resin using HBTU and DIPEA in DMF.

    • Monitor the reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.[5]

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.[4]

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling Cycle (for L-amino acids):

    • Activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor for completion with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 4, but use this compound instead of an Fmoc-protected amino acid. The Cbz group is stable to the basic conditions of Fmoc deprotection.[5]

  • Chain Elongation: Repeat steps 3 and 4 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 3.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and methanol, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This protocol details a method to assess the stability of the synthesized peptide in human plasma.

Materials:

  • Synthesized peptide (with and without this compound)

  • Pooled human plasma (anticoagulant-treated, e.g., EDTA)

  • Incubator or water bath at 37°C

  • Quenching solution: Acetonitrile with 0.1% formic acid and an internal standard (a stable, non-endogenous peptide)

  • LC-MS/MS system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).

  • Assay Initiation:

    • Pre-warm an aliquot of human plasma to 37°C.

    • Spike the test peptide into the plasma to a final concentration of 10 µM.

  • Time-Course Incubation:

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Sample Quenching and Protein Precipitation:

    • Immediately add the withdrawn aliquot to 3 volumes of the ice-cold quenching solution.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent peptide concentration. The LC method should be optimized to separate the parent peptide from any degradation products.[8]

  • Data Analysis:

    • Plot the percentage of remaining parent peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Protocol 3: Microsomal Stability Assay

This protocol is for evaluating the metabolic stability of the peptide in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • Synthesized peptide

  • Human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Quenching solution: Acetonitrile with 0.1% formic acid and an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the peptide (1 µM final concentration), human liver microsomes (0.5 mg/mL final concentration), and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to the cold quenching solution to stop the reaction and precipitate the microsomal proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Quantify the remaining parent peptide using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of peptide disappearance.

Visualizations

Peptide Degradation Pathway

Peptide_Degradation cluster_0 Native Peptide (L-amino acids) cluster_1 Modified Peptide Native_Peptide H₂N-...-Leu-Ile-Gly-...-COOH Protease Protease Native_Peptide->Protease High Susceptibility Modified_Peptide H₂N-...-Leu-(D-allo-Ile)-Gly-...-COOH Modified_Peptide->Protease Steric Hindrance (Low Susceptibility) Degradation_Products Degraded Fragments Protease->Degradation_Products Cleavage Stability_Workflow cluster_synthesis Peptide Synthesis cluster_assay In Vitro Stability Assay cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification QC Mass Spec QC Purification->QC Incubation Incubate Peptide in Plasma at 37°C QC->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction & Precipitate Proteins Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Calculate Half-Life (t½) LCMS->Data_Analysis

References

Application Notes and Protocols for Peptides Containing D-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activity of peptides incorporating the unnatural amino acid D-allo-isoleucine. This document details their synthesis, biological activities with quantitative data, and relevant experimental protocols. The inclusion of D-allo-isoleucine, a diastereomer of L-isoleucine, is a key strategy in medicinal chemistry to enhance peptide stability and modulate biological function.

Introduction

D-allo-isoleucine is a non-proteinogenic amino acid that, when incorporated into peptide sequences, can confer significant advantages. Its unique stereochemistry can increase resistance to proteolytic degradation, leading to a longer plasma half-life and improved bioavailability. Furthermore, the altered side-chain orientation can influence peptide conformation and its interaction with biological targets, sometimes leading to enhanced potency or altered selectivity. This document focuses on the bombinin H family of antimicrobial peptides, which are a prime example of naturally occurring peptides containing D-allo-isoleucine, and details their synthesis and biological evaluation.

Data Presentation: Biological Activity of Bombinin H Peptides

The bombinin H family of peptides, isolated from the skin of the European fire-bellied toad (Bombina variegata), provides a compelling case study for the effects of D-allo-isoleucine. Several members of this family contain this unnatural amino acid at position 2. Below is a summary of their sequences and biological activities.

Table 1: Sequences of Bombinin H Peptides

PeptideSequenceAmino Acid at Position 2
Bombinin H1IIGPVLGLVG KLLKNA GKHLC-NH2L-Isoleucine
Bombinin H2IIGPVLGLVG KLLKNA GKHLC-NH2L-Isoleucine
Bombinin H3I(aI)GPVLGLVG KLLKNA GKHLC-NH2D-allo-Isoleucine
Bombinin H4I(aI)GPVLGLVG KLLKNA GKHLC-NH2D-allo-Isoleucine
Bombinin H5I(aI)GPVLGLVG KLLKNA GKHLC-NH2D-allo-Isoleucine
Note: (aI) denotes D-allo-isoleucine.

Table 2: Antimicrobial and Hemolytic Activity of Bombinin H Peptides

PeptideTarget OrganismMIC (μM)HC50 (μM)
Bombinin H2Escherichia coli>10050
Staphylococcus aureus5050
Bombinin H4Escherichia coli D214.825
Staphylococcus aureus Cowan 13.325

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC50 (50% Hemolytic Concentration) is the concentration of the peptide that causes 50% lysis of red blood cells. Data for Bombinin H2 and H4 are representative of the L- and D-allo-isoleucine containing peptides, respectively. Generally, bombinin H peptides with D-allo-isoleucine show higher antimicrobial potency.[1]

Mechanism of Action: Membrane Disruption

Peptides of the bombinin H family exert their antimicrobial effects primarily through the disruption of microbial cell membranes. This mechanism is common for many antimicrobial peptides (AMPs) and is a key area of research for the development of new antibiotics that are less prone to resistance. The incorporation of D-allo-isoleucine in Bombinin H4 enhances its ability to form pores in bacterial membranes compared to its L-isoleucine counterpart, Bombinin H2.[2][3]

The proposed mechanism involves the following steps:

  • Electrostatic Attraction: The cationic nature of the peptide facilitates its initial binding to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.

  • Hydrophobic Insertion: The hydrophobic residues of the peptide then insert into the lipid bilayer.

  • Pore Formation: Upon reaching a critical concentration on the membrane surface, the peptides aggregate and form transmembrane pores or channels. Several models have been proposed for this process, including the "barrel-stave" and "toroidal pore" models. This pore formation disrupts the membrane potential, leading to leakage of essential ions and metabolites, and ultimately cell death.[4]

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of bombinin H peptides and their analogs containing D-allo-isoleucine is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-allo-isoleucine)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.[5]

Peptide_Synthesis_Workflow Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Deprotect->Couple Wash_DMF Wash with DMF Couple->Wash_DMF Repeat Repeat for all Amino Acids Wash_DMF->Repeat Repeat->Deprotect Next Amino Acid Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Last Amino Acid Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Characterize Characterize by MS Purify->Characterize End End: Purified Peptide Characterize->End

Workflow for Solid-Phase Peptide Synthesis (SPPS).
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptides against bacterial strains.

Materials:

  • Synthesized and purified peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation:

    • Culture bacteria in MHB to the mid-logarithmic phase of growth.

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial twofold dilutions of the peptide stock solution in MHB in the 96-well plate.

  • Incubation:

    • Add the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration that shows no visible bacterial growth.[6][7]

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Peptide_Dilution Serial Dilution of Peptide in 96-well Plate Start->Peptide_Dilution Add_Inoculum Add Inoculum to Wells Prepare_Inoculum->Add_Inoculum Peptide_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_Results Read Results Visually or by Spectrophotometer Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End: MIC Value Determine_MIC->End

Workflow for the Broth Microdilution MIC Assay.
Hemolysis Assay

This protocol assesses the cytotoxic effect of the peptides on mammalian red blood cells.

Materials:

  • Synthesized and purified peptide

  • Freshly drawn human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1% Triton X-100 in PBS (positive control)

  • Sterile microcentrifuge tubes

  • 96-well plate

  • Spectrophotometer

Protocol:

  • RBC Preparation:

    • Wash the RBCs three times with cold PBS by centrifugation to remove plasma and the buffy coat.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup:

    • Add the RBC suspension to microcentrifuge tubes.

    • Add serial dilutions of the peptide solution to the RBCs.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the tubes to pellet intact RBCs.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculation of HC50:

    • Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

    • Plot the percentage of hemolysis versus peptide concentration to determine the HC50 value.[8][9]

Hemolysis_Assay_Workflow Start Start Prepare_RBCs Prepare 2% RBC Suspension Start->Prepare_RBCs Peptide_Dilution Prepare Peptide Dilutions Start->Peptide_Dilution Incubate Incubate RBCs with Peptide (1h at 37°C) Prepare_RBCs->Incubate Peptide_Dilution->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge Measure_Absorbance Measure Supernatant Absorbance at 540 nm Centrifuge->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis Measure_Absorbance->Calculate_Hemolysis Determine_HC50 Determine HC50 Value Calculate_Hemolysis->Determine_HC50 End End: HC50 Value Determine_HC50->End

Workflow for the Hemolysis Assay.
Mechanism of Action: Membrane Disruption Pathway

The following diagram illustrates the proposed mechanism of action for bombinin H peptides, leading to bacterial cell death.

Membrane_Disruption_Pathway cluster_peptide Antimicrobial Peptide cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Peptide Cationic, Amphipathic Bombinin H Peptide (with D-allo-Isoleucine) Membrane Negatively Charged Outer Membrane Peptide->Membrane Electrostatic Attraction Lipid_Bilayer Lipid Bilayer Membrane->Lipid_Bilayer Hydrophobic Insertion Pore_Formation Pore/Channel Formation (Barrel-Stave or Toroidal Pore) Lipid_Bilayer->Pore_Formation Peptide Aggregation Leakage Leakage of Ions and Metabolites Pore_Formation->Leakage Membrane Permeabilization Cell_Death Cell Death Leakage->Cell_Death Loss of Homeostasis

Proposed mechanism of membrane disruption by bombinin H peptides.

References

Application Notes and Protocols: Cbz-D-allo-isoleucine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-allo-isoleucine is a protected, non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of complex peptides and pharmacologically active molecules. The benzyloxycarbonyl (Cbz) protecting group on the amine ensures chemoselectivity during peptide coupling reactions, while the unique stereochemistry of D-allo-isoleucine can impart specific conformational constraints and biological activities to the final compound. These properties make it a valuable tool in drug discovery and development, particularly in the design of peptide and peptidomimetic therapeutics.

One notable application of a D-allo-isoleucine derivative is in the synthesis of Retosiban, a potent and selective oxytocin receptor antagonist developed for the management of preterm labor. The incorporation of D-allo-isoleucine is crucial for the drug's high affinity and selectivity for the oxytocin receptor.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance White to off-white solid
Stereochemistry (2R, 3S)

Application: Synthesis of Retosiban, an Oxytocin Receptor Antagonist

Retosiban is a diketopiperazine-based oxytocin receptor antagonist that has been investigated for the treatment of preterm labor. Its synthesis utilizes D-allo-isoleucine methyl ester in a key multi-component reaction. While the initial synthesis uses the methyl ester of D-allo-isoleucine, the principles of using a protected non-standard amino acid are well illustrated. The overall synthesis highlights the importance of chiral building blocks like this compound in constructing complex drug molecules.

Retosiban: Key Pharmacological Data
ParameterValueReference
Mechanism of Action Competitive oxytocin receptor antagonist[1]
Binding Affinity (Ki) 0.65 nM (human oxytocin receptor)[1][2]
Selectivity >1400-fold over vasopressin receptors[1][2]
Oral Bioavailability (rat) ~100%[1]
Half-life (rat) 1.4 hours[1]
Half-life (human, oral) 1.45 hours[3][4][5]
Clinical Trial Data for Retosiban in Preterm Labor
EndpointRetosiban GroupPlacebo Groupp-valueReference
Uterine Quiescence in 6h 63%43%Not Statistically Significant[3][4]
Median Days to Delivery 26 days13 daysNot Statistically Significant[3][4][5]
Births at Term Lower incidence (RR=0.41)Higher incidence0.02[6]

Note: Clinical trials were terminated early due to slow recruitment, limiting the statistical power of the findings.[7]

Experimental Protocols

General Protocol for Peptide Coupling using this compound

This protocol describes a standard solution-phase peptide coupling reaction using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amino acid or peptide ester (with a free amino group)

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Add the amino acid or peptide ester (1.0 equivalent) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.1 equivalents) dropwise to the stirred solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form during the reaction.

  • If the amino acid or peptide ester is used as a hydrochloride salt, add DIPEA or NMM (1.1 equivalents) to neutralize the acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate if DCC was used.

  • Dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by silica gel column chromatography to obtain the desired Cbz-protected dipeptide.

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

This is a mild and common method for removing the Cbz protecting group.[1]

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected peptide (1.0 equivalent) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Rinse the filter cake with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Ugi Four-Component Reaction for the Synthesis of a Retosiban Precursor

This protocol is based on the published synthesis of Retosiban and illustrates the use of a D-allo-isoleucine derivative in a multicomponent reaction.[1][8][9]

Materials:

  • (R)-2-(Carboxybenzylamino)-2,3-dihydro-1H-indene-2-carboxylic acid (Cbz-protected (R)-indanylglycine) (1.0 equivalent)

  • D-allo-isoleucine methyl ester hydrochloride (1.0 equivalent)

  • 2-Methyloxazole-4-carboxaldehyde (1.0 equivalent)

  • 2-Benzyloxyphenylisonitrile (1.0 equivalent)

  • Methanol (MeOH)

Procedure:

  • In a reaction vessel, combine Cbz-protected (R)-indanylglycine, D-allo-isoleucine methyl ester hydrochloride, 2-methyloxazole-4-carboxaldehyde, and 2-benzyloxyphenylisonitrile in methanol.

  • Stir the mixture at room temperature. The reaction is typically complete within 24-48 hours.

  • Monitor the formation of the linear peptide product by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by chromatography to yield the linear tetrapeptide precursor of Retosiban.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

Retosiban acts as an antagonist at the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, oxytocin, the OXTR primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to uterine contractions. Retosiban competitively blocks this binding, thereby inhibiting downstream signaling. The key signaling pathways activated by oxytocin and inhibited by Retosiban are depicted below.[10][11][12][13]

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxytocin Oxytocin OXTR Oxytocin Receptor (OXTR) Oxytocin->OXTR Retosiban Retosiban Retosiban->OXTR Inhibition Gq_alpha Gαq OXTR->Gq_alpha PLC PLC Gq_alpha->PLC IP3 IP3 PLC->IP3 cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Contraction Uterine Contraction Ca_release->Contraction MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade MAPK_Cascade->Contraction

Caption: Oxytocin Receptor Signaling Pathway and Point of Inhibition by Retosiban.

Experimental Workflow for Peptide Synthesis and Purification

The general workflow for synthesizing a peptide using this compound involves a series of protection, coupling, and deprotection steps, followed by purification and characterization.

Peptide_Synthesis_Workflow Start Start Cbz_Protection This compound (Protected Amino Acid) Start->Cbz_Protection Coupling Peptide Coupling Cbz_Protection->Coupling Protected_Peptide Cbz-Protected Peptide Coupling->Protected_Peptide Deprotection Cbz Deprotection Protected_Peptide->Deprotection Crude_Peptide Crude Peptide Deprotection->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide Characterization Characterization (MS, NMR) Pure_Peptide->Characterization Final_Product Final Product Characterization->Final_Product

References

Enzymatic Synthesis of Peptides with Non-Natural Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nAAs) into peptides offers a powerful strategy to enhance their therapeutic properties, including increased stability against enzymatic degradation, improved bioavailability, and novel biological activities. Enzymatic peptide synthesis provides a green and stereoselective alternative to traditional chemical methods. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of peptides containing various non-natural amino acids using common proteases.

Application Notes

The enzymatic synthesis of peptides is a kinetically controlled process where a protease, typically used for hydrolysis, catalyzes the formation of a peptide bond. By carefully selecting the enzyme, reaction conditions, and amino acid derivatives, peptides incorporating a wide array of non-natural amino acids can be efficiently synthesized. Key enzymes in this field include thermolysin, chymotrypsin, and papain, each with distinct substrate specificities that can be exploited for the selective incorporation of nAAs.

Thermolysin , a thermostable metalloproteinase, is particularly useful for synthesizing peptides with hydrophobic nAAs at the P1' position (the amino group donor). It exhibits a preference for hydrophobic L-amino acids as the carbonyl group donor.[1][2]

α-Chymotrypsin , a serine protease, demonstrates broad specificity, primarily cleaving peptide bonds C-terminal to aromatic amino acids.[3] This enzyme can be utilized to incorporate various nAAs, including D-amino acids, into the peptide backbone, often with high yields.[4]

Papain , a cysteine protease, has a broad substrate specificity and can be used to synthesize peptides containing a variety of nAAs, including D-amino acids and N-methylated amino acids.[5][6] Its ability to function over a wide pH range makes it a versatile tool for peptide synthesis.[4]

The choice of protecting groups for the amino and carboxyl termini of the amino acid substrates is crucial to prevent unwanted side reactions and to direct the enzymatic coupling. Common N-terminal protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), while the C-terminus is often protected as an ester or amide.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the enzymatic synthesis of peptides containing non-natural amino acids.

EnzymeAcyl Donor (Non-Natural)Acyl AcceptorYield (%)Reference
α-ChymotrypsinN-protected D-Phenylalanine carbamoylmethyl esterL-amino acid amideup to 80[4]
α-ChymotrypsinCbz-DL-allylglycine methyl esterL-Phenylalaninamide-[7]
ThermolysinCbz-L-PhenylalanineL-allylglycine ethyl ester-[7]
ThermolysinCbz-L-allylglycine-L-phenylalanineL-Phenylalanine-L-allylglycine ethyl ester-[7]
PapainZ-Ala-OMeAlanine17-79[6]
PapainZ-Gly-OMeGlutamine17-79[6]
ThermolysinCbz-Phe-OHLeu-NH2ca. 80[2]

Note: "-" indicates that a specific quantitative yield was not provided in the abstract.

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide Containing a D-Amino Acid using α-Chymotrypsin

This protocol is based on the general principles for chymotrypsin-catalyzed peptide synthesis.[4]

Materials:

  • N-protected D-amino acid carbamoylmethyl ester (Acyl Donor)

  • L-amino acid amide (Acyl Acceptor)

  • α-Chymotrypsin

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Organic co-solvent (e.g., acetonitrile or DMF, optional)

  • HPLC system for reaction monitoring and product purification

Procedure:

  • Dissolve the N-protected D-amino acid carbamoylmethyl ester (e.g., 10 mM final concentration) and the L-amino acid amide (e.g., 50 mM final concentration) in the buffer solution. An organic co-solvent may be added to improve solubility.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25-37 °C).

  • Initiate the reaction by adding α-chymotrypsin (e.g., 2 mg/mL final concentration).

  • Monitor the reaction progress by HPLC, observing the formation of the dipeptide product and the consumption of the acyl donor.

  • Once the reaction reaches completion or equilibrium (typically within 1-3 hours), stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid) or by heat inactivation.

  • Purify the dipeptide product using preparative HPLC.

  • Characterize the purified peptide by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Synthesis of a Tetrapeptide Containing Allylglycine using Thermolysin

This protocol is a conceptualized procedure based on the synthesis of a tetrapeptide containing allylglycine.[7]

Materials:

  • Cbz-L-allylglycine-L-phenylalanine (Acyl Donor)

  • L-Phenylalanine-L-allylglycine ethyl ester (Acyl Acceptor)

  • Thermolysin

  • Buffer solution (e.g., Tris-HCl with CaCl2, pH 7.0)

  • HPLC system for analysis and purification

Procedure:

  • Dissolve the acyl donor and acyl acceptor in the buffer solution at equimolar concentrations (e.g., 0.05 M).

  • Pre-incubate the solution at the optimal temperature for thermolysin (e.g., 37 °C).

  • Add thermolysin (e.g., 10 µM final concentration) to start the reaction.

  • Follow the formation of the tetrapeptide Cbz-L-Ag-L-Phe-L-Phe-L-AgOEt over time using HPLC.

  • After the reaction is complete (e.g., 5 hours), terminate the reaction.

  • Isolate and purify the product using preparative HPLC.

  • Confirm the structure of the tetrapeptide using mass spectrometry.

Protocol 3: Papain-Catalyzed Polymerization of a Histidine-Containing Monomer

This protocol is based on a detailed procedure for the chemoenzymatic polymerization of His-derived monomers.[8][9]

Materials:

  • His-Gly-OEt·2HCl (Monomer)

  • 1 M Phosphate buffer (pH 8.0)

  • Papain

  • Stirring apparatus

  • Centrifuge

Procedure:

  • In a 10 mL glass tube with a stir bar, dissolve His-Gly-OEt·2HCl (154 mg, 0.492 mmol) in 492 µL of 1 M phosphate buffer (pH 8.0).

  • Stir the mixture at 40 °C until the substrate is completely dissolved.

  • Add papain (24.6 mg) to the solution to achieve a final monomer concentration of 1.0 M and a papain concentration of 50 mg/mL.

  • Stir the resulting mixture at 800 rpm and 40 °C for 2 hours.

  • After the incubation period, cool the reaction to 25 °C.

  • Collect the precipitate by centrifugation at 9000 rpm at 4 °C for 15 minutes.

  • Wash the precipitate with water and lyophilize to obtain the polypeptide.

  • Characterize the polymer by MALDI-TOF mass spectrometry to determine the degree of polymerization.

Visualizations

EnzymaticPeptideSynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Acyl_Donor Acyl Donor (N-protected nAA-ester/amide) Reaction_Vessel Reaction Vessel (Buffer, pH, Temp) Acyl_Donor->Reaction_Vessel Acyl_Acceptor Acyl Acceptor (AA-amide/ester) Acyl_Acceptor->Reaction_Vessel Monitoring Reaction Monitoring (HPLC) Reaction_Vessel->Monitoring Enzyme Enzyme (e.g., Thermolysin, Chymotrypsin, Papain) Enzyme->Reaction_Vessel Purification Product Purification (Preparative HPLC) Monitoring->Purification Characterization Product Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for enzymatic peptide synthesis.

KineticVsThermodynamicControl Reactants Acyl Donor + Acyl Acceptor + Enzyme Acyl_Enzyme Acyl-Enzyme Intermediate Reactants->Acyl_Enzyme Acylation Peptide_Product Peptide Product Acyl_Enzyme->Peptide_Product Aminolysis (Kinetic Control) Hydrolysis_Product Hydrolysis Product Acyl_Enzyme->Hydrolysis_Product Hydrolysis (Thermodynamic Control) Peptide_Product->Hydrolysis_Product Secondary Hydrolysis

Caption: Kinetic vs. Thermodynamic control in enzymatic peptide synthesis.

EnzymeSpecificity cluster_thermolysin Thermolysin cluster_chymotrypsin Chymotrypsin cluster_papain Papain Enzyme Protease T_P1 P1: Hydrophobic L-AA Enzyme->T_P1 C_P1 P1: Aromatic AA Enzyme->C_P1 P_P2 P2: Bulky/Aromatic Enzyme->P_P2 T_P1' P1': Hydrophobic nAA T_P1->T_P1' C_nAA Incorporates D-AAs C_P1->C_nAA P_nAA Broad Specificity (D-AAs, N-methyl AAs) P_P2->P_nAA

Caption: Substrate specificity of common proteases for nAA incorporation.

References

Application Notes & Protocols: Cbz Deprotection Methods for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Role of the Cbz Group in Peptide Chemistry

The Carboxybenzyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas in 1932, represents a cornerstone in the art of peptide synthesis.[1][2] Its longevity in the synthetic chemist's toolkit is a testament to its robustness, the crystallinity it imparts to protected amino acids, and its unique deprotection profile, which allows for strategic orthogonal applications.[1][3][4] The Cbz group is a carbamate that effectively masks the nucleophilicity of an α-amino group, preventing self-condensation and other unwanted side reactions during peptide coupling.[1][5]

While newer protecting groups have emerged, particularly for solid-phase peptide synthesis (SPPS), the Cbz group remains highly relevant for solution-phase synthesis and fragment condensation strategies.[6][7] The key to its successful application lies in the strategic selection of a deprotection method that is both efficient and compatible with the overall molecular architecture. This guide provides an in-depth analysis of the primary Cbz deprotection methodologies, offering mechanistic insights, detailed protocols, and troubleshooting advice to guide researchers, scientists, and drug development professionals.

Part 1: Strategic Selection of a Deprotection Method

Choosing the correct deprotection method is not a trivial decision; it is dictated by the substrate's functional group tolerance. A method that is ideal for one peptide sequence may be catastrophic for another. The primary consideration is orthogonality—the ability to remove the Cbz group without affecting other protecting groups or sensitive functionalities within the peptide.[3][8]

The three principal strategies for Cbz cleavage are:

  • Catalytic Hydrogenolysis: The cleanest and most common method, involving hydrogen gas and a palladium catalyst.

  • Acidolysis: Harsh, acidic conditions, typically using HBr in acetic acid, suitable for substrates that cannot tolerate reduction.

  • Transfer Hydrogenation: A safer, non-gaseous alternative to hydrogenolysis that uses a hydrogen donor molecule.

The following decision workflow provides a logical pathway for selecting the most appropriate method.

Deprotection_Decision_Workflow start Cbz-Protected Peptide check_reducible Does the peptide contain reducible groups? (e.g., Alkenes, Alkynes, Nitro, Aryl Halides, S-S bonds) start->check_reducible check_sulfur Does the peptide contain Sulfur? (e.g., Met, Cys) check_reducible->check_sulfur No check_acid_labile Does the peptide contain acid-labile groups? (e.g., Boc, tBu esters/ethers) check_reducible->check_acid_labile Yes hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd-C) check_sulfur->hydrogenolysis No transfer_hydro Transfer Hydrogenation (e.g., Ammonium Formate/Pd-C) check_sulfur->transfer_hydro Yes (Use with caution) acidolysis Acidolysis (HBr/AcOH) check_acid_labile->acidolysis No alternative Consider Alternative Methods (e.g., Nucleophilic Cleavage) check_acid_labile->alternative Yes end Deprotected Peptide hydrogenolysis->end transfer_hydro->alternative If catalyst poisoning persists acidolysis->end alternative->end

Caption: Decision workflow for selecting a Cbz deprotection method.

Part 2: Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection due to its exceptionally mild, neutral pH conditions and clean byproducts—toluene and carbon dioxide.[9]

Mechanism and Causality

The reaction proceeds via heterogeneous catalysis on the surface of palladium metal.[10]

  • Adsorption: Both the Cbz-protected peptide and hydrogen gas adsorb onto the surface of the palladium catalyst.

  • Bond Cleavage: The catalyst facilitates the cleavage of the weak benzylic C-O bond.

  • Intermediate Formation: This generates an unstable carbamic acid intermediate and toluene.

  • Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide.[11]

Hydrogenolysis_Mechanism cluster_catalyst Palladium Catalyst Surface Cbz_Peptide R-NH-Cbz Adsorbed_Complex [Peptide-Catalyst-H₂ Complex] Cbz_Peptide->Adsorbed_Complex H2 H₂ H2->Adsorbed_Complex Carbamic_Acid R-NH-COOH (Unstable Intermediate) Adsorbed_Complex->Carbamic_Acid C-O Cleavage Toluene Toluene Adsorbed_Complex->Toluene Deprotected_Amine R-NH₂ + CO₂ Carbamic_Acid->Deprotected_Amine Decarboxylation

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.[10]

Advantages & Limitations
AdvantagesLimitations & Incompatibilities
Mild Conditions: Neutral pH, room temperature.Reducible Groups: Reduces alkynes, alkenes, nitro groups, and aryl halides.[10][12]
Clean Byproducts: Toluene and CO₂ are easily removed.[9]Catalyst Poisoning: Highly susceptible to poisoning by sulfur-containing residues (Met, Cys).[11][12]
High Yields: Typically provides excellent yields with minimal side reactions.Safety: Requires careful handling of flammable hydrogen gas.[10]
Orthogonal to Acid-Labile Groups: Stable towards Boc and t-Butyl groups.[3]Steric Hindrance: Heavily substituted or hindered Cbz groups can be difficult to remove.[11]
Protocol 1: Standard Catalytic Hydrogenolysis

Self-Validation: The success of this protocol is validated by complete consumption of the starting material as monitored by TLC or LC-MS, and the appearance of a single, desired product spot/peak corresponding to the deprotected amine.

  • Materials:

    • Cbz-protected peptide (1.0 equiv)

    • Solvent (Methanol, Ethanol, or Ethyl Acetate)

    • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

    • Celite® for filtration

  • Procedure:

    • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a stir bar.[10]

    • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount can range from 10% to 20% by weight of the substrate.

    • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas, repeating this cycle three times to ensure an inert atmosphere.

    • Reaction: Stir the mixture vigorously at room temperature. Efficient mixing is critical for the heterogeneous reaction.[12]

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-16 hours.

    • Filtration: Upon completion, carefully purge the flask with an inert gas (N₂ or Argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

    • Work-up: Wash the Celite® pad with additional solvent.

    • Isolation: Concentrate the combined filtrate under reduced pressure to yield the deprotected amine. Further purification by chromatography or crystallization may be necessary.[9]

Troubleshooting Hydrogenolysis
ProblemPotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Catalyst Poisoning: Presence of sulfur compounds.[11][12]2. Poor Catalyst Activity: Old or low-quality catalyst.3. Insufficient H₂: Low pressure or depleted source.4. Product Inhibition: Deprotected amine coordinates to the catalyst.[12]1. Purify starting material. If sulfur is intrinsic, switch to acidolysis.[12]2. Use fresh, high-quality catalyst or a more active one like Pearlman's catalyst (Pd(OH)₂/C).[13]3. Increase H₂ pressure (e.g., to 50 psi).[12]4. Add a small amount of weak acid (e.g., acetic acid) to protonate the product amine.[12][13]
Unwanted Side Reactions Reduction of other groups: Alkenes, nitro groups, etc. are also reduced.Switch to a non-reductive method like acidolysis or consider transfer hydrogenation, which can offer better selectivity.[12]

Part 3: Acidolysis with HBr in Acetic Acid

This method is the classic alternative for substrates that are incompatible with hydrogenation.[10] It employs harsh acidic conditions to cleave the Cbz group.

Mechanism and Causality

The mechanism involves protonation of the carbamate's carbonyl oxygen by the strong acid (HBr). This activation facilitates the cleavage of the benzylic C-O bond, likely via an SN1 or SN2-type mechanism, to form a stable benzyl cation (or benzyl bromide) and the unstable carbamic acid, which then decarboxylates.[9]

Advantages & Limitations
AdvantagesLimitations & Incompatibilities
Hydrogenation-Compatible: Excellent for peptides with reducible functional groups.[10]Harsh Conditions: Can cleave other acid-labile groups (Boc, tBu).[6][14]
Effective for Sulfur-Containing Peptides: Not susceptible to sulfur poisoning.Safety Hazard: 33% HBr in acetic acid is highly corrosive and toxic. Must be handled in a fume hood with appropriate PPE.[15][16]
Generally Fast: Reactions are often complete in a few hours.[10]Side Reactions: Can cause acetylation of the free amine or side-chain modifications.[12][17]
Protocol 2: Deprotection with HBr in Acetic Acid

Self-Validation: This protocol is validated by the complete disappearance of the starting material and the formation of the product, which often precipitates as the hydrobromide salt.

  • Materials:

    • Cbz-protected peptide (1.0 equiv)

    • 33% Hydrogen Bromide (HBr) in acetic acid (AcOH)

    • Anhydrous diethyl ether for precipitation

  • Procedure:

    • Reaction Setup: In a fume hood, dissolve the Cbz-protected peptide in a minimal amount of 33% HBr in acetic acid at room temperature.[12]

    • Reaction: Stir the solution. The reaction is often accompanied by a color change.

    • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[10]

    • Precipitation: Upon completion, add the reaction mixture dropwise to a flask of vigorously stirred, cold, anhydrous diethyl ether.

    • Isolation: The deprotected amine hydrobromide salt will precipitate. Collect the solid by filtration, wash with fresh ether, and dry under vacuum.[10]

    • Neutralization (Optional): The resulting salt can be used directly in the next step or neutralized with a suitable base during an aqueous work-up to obtain the free amine.

Part 4: Catalytic Transfer Hydrogenation

This method offers the benefits of hydrogenolysis without the hazards of using hydrogen gas, making it an excellent and scalable alternative.[10] It uses a hydrogen donor molecule to generate hydrogen in situ.

Protocol 3: Transfer Hydrogenation with Ammonium Formate

Self-Validation: Similar to Protocol 1, this method is validated by complete conversion of the starting material to the deprotected amine, as observed by TLC or LC-MS.

  • Materials:

    • Cbz-protected peptide (1.0 equiv)

    • Solvent (Methanol or Ethanol)

    • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

    • Ammonium formate (HCOONH₄) (3-5 equiv)[10]

  • Procedure:

    • Dissolution: Dissolve the Cbz-protected peptide in methanol or ethanol.

    • Reagent Addition: Add 10% Pd/C catalyst, followed by ammonium formate.[10]

    • Reaction: Stir the mixture at room temperature. A gentle warming may be required for less reactive substrates.

    • Monitoring: Monitor the reaction by TLC or LC-MS.

    • Work-up and Isolation: Follow the filtration and isolation steps described in Protocol 1.

Common Hydrogen Donors: Other effective hydrogen donors include formic acid, cyclohexene, and 1,4-cyclohexadiene.[11][18][19][20]

Part 5: Comparative Summary

MethodReagentsKey AdvantagesPrimary LimitationsOrthogonality
Catalytic Hydrogenolysis H₂, Pd/CVery mild, clean, high yieldIncompatible with reducible groups, catalyst poisoning by sulfurOrthogonal to Boc, Fmoc, tBu
Acidolysis HBr/AcOHFast, effective for sulfur-containing peptidesHarsh, corrosive, cleaves other acid-labile groupsOrthogonal to Fmoc; Not orthogonal to Boc, tBu
Transfer Hydrogenation NH₄HCO₂, Pd/CSafer than H₂ gas, mild conditionsStill incompatible with some reducible groups, potential for catalyst poisoningOrthogonal to Boc, Fmoc, tBu

Conclusion and Best Practices

The deprotection of the Cbz group is a critical step that demands careful consideration of the entire molecular context.

  • Catalytic hydrogenolysis remains the gold standard for its mildness and efficiency, provided the substrate is compatible.

  • Acidolysis with HBr/AcOH is a powerful tool for substrates containing reducible functionalities but must be used with caution due to its harshness.

  • Transfer hydrogenation provides a safer and more convenient alternative to traditional hydrogenation, often with comparable efficacy.

By understanding the causality behind each method and adhering to validated protocols, researchers can confidently and successfully deprotect Cbz-protected peptides, advancing their synthetic campaigns in research and drug development.

References

Catalytic Hydrogenolysis for Cbz Group Removal: A Comprehensive Guide to Mechanism, Optimization, and Practice

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Introduction: The Enduring Significance of the Cbz Group

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis. Introduced by Leonidas Zervas and Max Bergmann in the 1930s, its development revolutionized the field of controlled peptide synthesis.[1][2] The Cbz group's stability across a wide range of non-reductive conditions, coupled with its clean and efficient removal, has solidified its use in the synthesis of pharmaceuticals and complex organic molecules.[3]

The most common and favored method for Cbz deprotection is catalytic hydrogenolysis. This technique is prized for its mild reaction conditions and the generation of simple, volatile byproducts—toluene and carbon dioxide—which simplifies purification.[3][4] This guide provides an in-depth exploration of the mechanism, key reaction parameters, detailed experimental protocols, and troubleshooting strategies for this crucial transformation.

The Mechanism: A Stepwise Cleavage on the Catalyst Surface

The deprotection of a Cbz group via catalytic hydrogenolysis is a heterogeneous catalytic reduction. The process occurs on the surface of a palladium catalyst, most commonly palladium on activated carbon (Pd/C).[5]

The mechanism proceeds through several distinct stages:

  • Adsorption: Both the Cbz-protected substrate and the hydrogen source are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂), if used, is dissociatively chemisorbed onto the palladium surface, forming reactive palladium-hydride species.

  • Hydrogenolysis: The key C-O bond of the benzyl group undergoes cleavage. This is the hydrogenolysis step, where hydrogen atoms are inserted across the bond.

  • Intermediate Formation: This cleavage generates toluene and a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes spontaneous decarboxylation to yield the desired free amine and carbon dioxide gas.[3][5]

This entire process is efficient and typically irreversible due to the loss of CO₂ gas.

Cbz Deprotection Mechanism cluster_catalyst Palladium Catalyst Surface Pd_Surface Pd Catalyst Cbz_Amine R-NH-Cbz Adsorbed_Complex Adsorbed Substrate + H atoms Cbz_Amine->Adsorbed_Complex H2 H₂ (or H-Donor) H2->Adsorbed_Complex Carbamic_Acid R-NH-COOH (Unstable Carbamic Acid) Adsorbed_Complex->Carbamic_Acid Hydrogenolysis Toluene Toluene Adsorbed_Complex->Toluene Final_Amine R-NH₂ Carbamic_Acid->Final_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Optimizing the Reaction: A Guide to Key Parameters

The success and efficiency of Cbz deprotection are highly dependent on a careful selection of catalyst, hydrogen source, solvent, and additives. Understanding the role of each parameter is critical for developing a robust and reproducible protocol.

ParameterCommon Choices & ConsiderationsRationale & Expert Insights
Catalyst 10% Pd/C: The workhorse catalyst, typically used at 5-20% w/w relative to the substrate.[3][4] • Pearlman's Catalyst (Pd(OH)₂/C): A more active catalyst, useful for sterically hindered or challenging substrates.[6]The activity of Pd/C can vary between suppliers and batches. Always use a fresh, high-quality catalyst. Catalyst poisoning is a major cause of failure; sulfur-containing compounds (thiols, thioethers) are notorious poisons.[5][7] Ensure starting materials are purified to remove potential contaminants.
Hydrogen Source Hydrogen Gas (H₂): Applied via balloon (atmospheric pressure) or in a pressurized vessel (e.g., 50 psi).[4][6] • Transfer Hydrogenation Reagents: Ammonium formate, formic acid, cyclohexene.[4][5][8]Transfer hydrogenolysis avoids the need for specialized hydrogenation equipment and is often considered safer, especially at larger scales.[3] It can sometimes offer improved chemoselectivity for molecules with other reducible functional groups.[9]
Solvent Alcohols: Methanol (MeOH), Ethanol (EtOH). • Esters/Ethers: Ethyl acetate (EtOAc), Tetrahydrofuran (THF).[4][10]Solvent choice is dictated by substrate solubility. While MeOH is common, it can lead to N-methylation of the product amine as a side reaction.[10] Using EtOAc or THF can mitigate this risk. For poorly soluble substrates, solvent mixtures (e.g., THF/water) may be necessary.[10]
Additives Weak Acids: Acetic acid (AcOH).The deprotected amine product can coordinate to the palladium catalyst, leading to inhibition and a sluggish reaction.[6][7] Adding a small amount of a weak acid like AcOH protonates the product amine, preventing its coordination to the catalyst and maintaining catalytic turnover.[6][11]
Monitoring • Thin Layer Chromatography (TLC) • Liquid Chromatography-Mass Spectrometry (LC-MS)Reactions are typically complete within 1-4 hours at room temperature but should always be monitored to confirm the consumption of starting material.[4]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the two most common approaches to Cbz deprotection.

Experimental_Workflow Setup 1. Reaction Setup Dissolve substrate in solvent. Add Pd/C catalyst. Hydrogenation 2. Hydrogenation Introduce H₂ source (gas or donor). Stir vigorously at RT. Setup->Hydrogenation Monitoring 3. Reaction Monitoring Track progress by TLC or LC-MS. Hydrogenation->Monitoring Workup 4. Work-up Filter through Celite to remove Pd/C. Wash pad with solvent. Monitoring->Workup Upon Completion Isolation 5. Product Isolation Concentrate filtrate under reduced pressure. Purify if necessary. Workup->Isolation

Caption: General experimental workflow for Cbz deprotection.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas

This protocol is the traditional and highly efficient method for Cbz removal.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), analytical grade

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., MeOH or EtOAc) to make an approximately 0.1 M solution.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 10-20% by weight of the substrate.[4] Caution: Pd/C can be pyrophoric when dry; handle with care.

  • Hydrogenation: Secure the flask to a stirrer. Purge the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times. Then, introduce hydrogen gas. For reactions at atmospheric pressure, a hydrogen-filled balloon fitted to a three-way stopcock is sufficient.[9]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient mixing is crucial for this heterogeneous reaction.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[4]

  • Work-up: Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad thoroughly with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by chromatography or crystallization if necessary.[4]

Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate

This protocol offers a convenient and safer alternative to using flammable hydrogen gas.[3]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® or a similar filter aid

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirred solution, carefully add 10% Pd/C (5-10 mol%). Then, add ammonium formate (3-5 equivalents) to the mixture.[3] The ammonium formate can be added as a solid or as a solution in a minimal amount of water or the reaction solvent.[4]

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Filtration: Wash the Celite® pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate salts before final concentration and purification.[4]

Troubleshooting Guide

Even a well-established reaction can present challenges. This section addresses common issues and provides systematic solutions.

Troubleshooting_Workflow box_node box_node Start Reaction Sluggish or Incomplete? Check_Catalyst Catalyst Issue? Start->Check_Catalyst Yes Check_H2 Hydrogen Source? Start->Check_H2 No Check_Catalyst->Check_H2 No Sol_Catalyst Use fresh Pd/C or more active Pd(OH)₂/C. Purify substrate to remove poisons. Check_Catalyst->Sol_Catalyst Yes Check_Conditions Reaction Conditions? Check_H2->Check_Conditions No Sol_H2 Increase H₂ pressure. Add more H-donor. Check_H2->Sol_H2 Yes Sol_Conditions Improve agitation. Add weak acid (AcOH). Check substrate solubility. Check_Conditions->Sol_Conditions Yes

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Issue 1: Incomplete or Slow Reaction

  • Potential Cause: Catalyst poisoning. The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds or sometimes by the product amine itself.[6][7]

  • Solution: Ensure the starting material is highly pure. If the product amine is suspected of inhibiting the catalyst, add a small amount of acetic acid to the reaction mixture.[6][7]

  • Potential Cause: Poor catalyst activity or insufficient loading.

  • Solution: Use a fresh batch of high-quality Pd/C. For very difficult substrates, increase the catalyst loading or switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6]

  • Potential Cause: Insufficient hydrogen pressure or depleted hydrogen donor.

  • Solution: For gas-phase hydrogenation, increase the pressure to 50 psi or higher.[6] For transfer hydrogenolysis, add another portion of the hydrogen donor.

  • Potential Cause: Poor mixing in a heterogeneous reaction.

  • Solution: Ensure vigorous stirring or agitation to maximize contact between the substrate, hydrogen, and the catalyst surface.[7]

Issue 2: Undesired Reduction of Other Functional Groups

  • Potential Cause: Standard catalytic hydrogenation is a powerful reducing method and can affect other sensitive functional groups such as alkenes, alkynes, nitro groups, and some aryl halides.[3]

  • Solution: Employ milder conditions, such as catalytic transfer hydrogenolysis, which can offer better chemoselectivity.[9] If selectivity remains an issue, an alternative deprotection method that does not involve hydrogenation should be considered.

Orthogonality and Alternative Deprotection Methods

The Cbz group is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, making it a critical component in complex synthetic strategies like solid-phase peptide synthesis.[1][12] However, it is not completely orthogonal to all conditions. Cbz groups can be cleaved by strong acids, such as hydrogen bromide (HBr) in acetic acid, which provides a useful metal-free alternative for substrates that are incompatible with hydrogenation.[2][3]

References

Enzymatic Cbz Deprotection: A Mild and Selective Approach for Peptide Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction: The Imperative for Greener Protecting Group Strategies

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in modern organic synthesis, particularly in the intricate art of peptide construction.[1] Its widespread use stems from its general stability and the reliability of its removal. However, the most common deprotection method, catalytic hydrogenolysis, often employs palladium on carbon (Pd/C) and hydrogen gas, presenting several challenges.[2][3] These include the use of a precious metal catalyst, the inherent safety risks associated with handling hydrogen gas, and potential catalyst poisoning by sulfur-containing functional groups.[2][4] Furthermore, the removal of residual heavy metals from the final active pharmaceutical ingredient (API) is a critical and often costly regulatory hurdle.[5]

In response to the growing demand for sustainable and safer chemical processes, enzymatic deprotection has emerged as a powerful alternative.[5][6] This approach leverages the exquisite selectivity of enzymes to cleave the Cbz group under mild, aqueous conditions, typically at or near neutral pH and room temperature.[4] This not only circumvents the need for harsh reagents and heavy metals but also preserves the integrity of sensitive functional groups within complex molecules. This application note provides a comprehensive overview of enzymatic Cbz deprotection, detailing the key enzymes, their mechanisms, and practical, field-proven protocols for their application in research and development.

Core Principles of Enzymatic Cbz Deprotection

Enzymatic Cbz deprotection relies on the hydrolytic activity of specific enzymes that recognize the Cbz moiety and catalyze its cleavage. The reaction proceeds via the hydrolysis of the carbamate bond, releasing the free amine, carbon dioxide, and benzyl alcohol.[5][6] This contrasts with catalytic hydrogenolysis, which produces toluene and carbon dioxide as byproducts.[3]

Two main classes of enzymes have demonstrated significant utility for this transformation:

  • Penicillin G Acylase (PGA): Originally known for its role in the industrial production of 6-aminopenicillanic acid, PGA, particularly from Escherichia coli, has been shown to effectively hydrolyze the Cbz group from N-protected amino acids and peptides.[4][7]

  • Cbz-deprotecting Enzymes (Cbz-ases): A notable example is the amidohydrolase isolated from Sphingomonas paucimobilis.[5][8] These enzymes often exhibit high specificity for the Cbz group and can display remarkable enantioselectivity, preferentially cleaving the Cbz group from L-amino acids.[5][9]

The key advantages of employing these biocatalysts include:

  • High Selectivity: Enzymes can target the Cbz group with high precision, leaving other protecting groups and sensitive functionalities untouched.[5]

  • Mild Reaction Conditions: The use of aqueous buffers at neutral pH and ambient temperatures prevents the degradation of delicate molecules.[4]

  • Stereospecificity: The inherent chirality of enzymes can be exploited for the kinetic resolution of racemic mixtures of Cbz-protected amino acids.[9]

  • Environmental Sustainability: Biocatalytic processes avoid the use of heavy metal catalysts and harsh organic solvents, aligning with the principles of green chemistry.[4]

Visualizing the Enzymatic Deprotection Workflow

The general workflow for enzymatic Cbz deprotection is a straightforward process that can be readily implemented in a standard laboratory setting.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification substrate_prep Substrate Preparation (Dissolution in buffer, +/- co-solvent) reaction_setup Reaction Setup (Combine substrate and enzyme) substrate_prep->reaction_setup enzyme_prep Enzyme Preparation (Soluble or Immobilized) enzyme_prep->reaction_setup incubation Incubation (Controlled temperature and agitation) reaction_setup->incubation monitoring Reaction Monitoring (e.g., HPLC, TLC) incubation->monitoring quenching Reaction Quenching / Enzyme Removal monitoring->quenching Reaction Complete purification Product Purification (e.g., Chromatography) quenching->purification product Deprotected Product purification->product

Caption: General workflow for enzymatic Cbz deprotection of peptides.[4]

Detailed Experimental Protocols

The following protocols provide a starting point for the enzymatic deprotection of Cbz-protected amines. Optimization of parameters such as enzyme and substrate concentration, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Cbz Deprotection using Penicillin G Acylase (PGA)

Materials:

  • Cbz-protected substrate

  • Immobilized or soluble Penicillin G Acylase (from E. coli)

  • Phosphate buffer (0.01 M, pH 7.5)

  • Potassium chloride (KCl, 0.1 M)

  • Water-miscible organic solvent (e.g., DMSO, acetonitrile) if required for substrate solubility

  • Reaction vessel (e.g., glass vial, Erlenmeyer flask)

  • Incubator/shaker

  • Analytical instrumentation (e.g., HPLC, LC-MS) for reaction monitoring

Procedure:

  • Substrate Preparation: If the Cbz-protected substrate has limited aqueous solubility, dissolve it in a minimal amount of a water-miscible organic co-solvent. Subsequently, dilute the solution with 0.01 M phosphate buffer (pH 7.5) containing 0.1 M KCl to the desired final concentration (typically 1-10 mM).[4]

  • Reaction Setup: Add Penicillin G Acylase to the substrate solution. The optimal enzyme loading should be determined empirically, but a starting point of 1-10% (w/w) of the substrate is recommended.[4]

  • Incubation: Incubate the reaction mixture at a temperature between 25-37°C with gentle agitation to ensure adequate mixing.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable analytical method such as RP-HPLC. The disappearance of the starting material peak and the appearance of the deprotected product peak will indicate the reaction's progression.[4]

  • Work-up and Purification: Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the aqueous phase to denature the enzyme. If using an immobilized enzyme, it can be easily removed by filtration or centrifugation. The deprotected product can then be isolated from the aqueous phase and purified using standard chromatographic techniques.[4]

Protocol 2: Cbz Deprotection using Cbz-deprotecting Enzyme (Cbz-ase)

Materials:

  • Cbz-protected substrate

  • Purified Cbz-ase from Sphingomonas paucimobilis (or a whole-cell lysate expressing the enzyme)

  • Phosphate buffer (50 mM, pH 7.0-8.0)

  • Reaction vessel

  • Incubator/shaker

  • Analytical instrumentation (e.g., HPLC, LC-MS)

Procedure:

  • Substrate Preparation: Prepare the Cbz-protected substrate solution in 50 mM phosphate buffer (pH 7.0-8.0) as described in Protocol 1. A typical starting substrate concentration is 5 mM.[6]

  • Reaction Setup: Add the purified Cbz-ase or cell lysate to the substrate solution. A starting concentration for the purified enzyme can be around 0.5 mg/mL.[6]

  • Incubation: Incubate the reaction mixture at 37°C with vigorous shaking (e.g., 250 rpm).[6]

  • Reaction Monitoring: Monitor the reaction's progress via RP-HPLC, observing the consumption of the starting material and the formation of the deprotected product and benzyl alcohol.[6]

  • Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol 1.

Data Presentation: Substrate Scope and Efficiency

The efficiency of enzymatic Cbz deprotection can vary depending on the specific substrate and the enzyme used. The following table summarizes the reported conversion efficiencies for a Cbz-ase from Sphingomonas paucimobilis with various Cbz-protected L-amino acids.

Substrate (Cbz-L-amino acid)Enzyme ConcentrationSubstrate ConcentrationTemperature (°C)Time (h)Conversion (%)
Cbz-L-Phenylalanine0.5 mg/mL5 mM3724>95
Cbz-L-Tyrosine0.5 mg/mL5 mM3724>95
Cbz-L-Leucine0.5 mg/mL5 mM3724>95
Cbz-L-Proline0.5 mg/mL5 mM3724>95
Cbz-L-Lysine0.5 mg/mL5 mM3724>95

Data adapted from a study on Cbz-ase from Sphingomonas paucimobilis.[6]

Causality Behind Experimental Choices

The selection of specific reaction parameters is crucial for the success of enzymatic Cbz deprotection.

  • pH: The optimal pH for most Cbz-deprotecting enzymes is in the neutral to slightly alkaline range (pH 7.0-8.0). This maintains the enzyme's native conformation and catalytic activity.

  • Temperature: While moderate temperatures (25-37°C) are generally employed, some enzymes may exhibit higher activity at elevated temperatures. However, exceeding the enzyme's thermal stability threshold can lead to denaturation and loss of activity.

  • Co-solvents: The use of water-miscible organic solvents like DMSO or acetonitrile at low concentrations can be necessary to solubilize hydrophobic substrates. However, high concentrations of organic solvents can denature the enzyme.

  • Immobilization: Immobilizing the enzyme on a solid support offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for reuse, which is particularly beneficial for industrial applications.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive enzymeEnsure proper storage and handling of the enzyme. Test enzyme activity with a known substrate.
Sub-optimal reaction conditionsOptimize pH, temperature, and buffer composition.
Substrate inhibitionDecrease the initial substrate concentration.
Incomplete Reaction Insufficient enzyme concentrationIncrease the enzyme loading.
Product inhibitionConsider in-situ product removal if feasible.
Reaction equilibrium reachedAdjust reaction conditions to favor product formation.

Conclusion: A Paradigm Shift in Deprotection Chemistry

Enzymatic Cbz deprotection represents a significant advancement in the field of synthetic chemistry, offering a mild, selective, and environmentally benign alternative to traditional chemical methods. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technology in their workflows. As the demand for greener and more sustainable chemical manufacturing continues to grow, the adoption of biocatalytic methods like enzymatic Cbz deprotection will undoubtedly play an increasingly pivotal role in the synthesis of complex molecules, from peptides and pharmaceuticals to fine chemicals.

References

Application Notes and Protocols for Selective Deprotection of N-Cbz Amino Acids using Cbz-ase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability under various reaction conditions.[1][2] Its selective removal is a critical step in the synthesis of complex molecules. Traditional methods for Cbz deprotection, such as catalytic hydrogenolysis, often employ harsh conditions that can be incompatible with sensitive functional groups within the molecule.[3]

Enzymatic deprotection using Cbz-ase offers a mild, highly selective, and environmentally friendly alternative. Cbz-ase, particularly from Sphingomonas paucimobilis, is a biocatalyst that selectively cleaves the Cbz group from the L-enantiomer of N-Cbz protected amino acids under aqueous conditions at or near neutral pH and room temperature.[4][5] This high degree of selectivity and stereospecificity preserves the integrity of other protecting groups and chiral centers, making it an invaluable tool in modern synthetic chemistry.[3][6]

These application notes provide detailed protocols for the use of Cbz-ase in the selective deprotection of N-Cbz amino acids, along with quantitative data on its substrate specificity.

Data Presentation

Substrate Specificity of Sphingomonas paucimobilis Cbz-ase

The following table summarizes the conversion rates of various N-Cbz-L-amino acids to their corresponding free amino acids using recombinant Cbz-ase from Sphingomonas paucimobilis. The data demonstrates the broad substrate scope of the enzyme.

N-Cbz-L-Amino Acid SubstrateConversion (%)
Cbz-L-Phenylalanine>95
Cbz-L-Tyrosine>95
Cbz-L-Tryptophan78
Cbz-L-Leucine>95
Cbz-L-Alanine65
Cbz-L-Glutamic acid55
Cbz-L-Lysine(ε-Boc)>95
Cbz-L-Proline88
Cbz-Glycyl-L-Phenylalanine10

Data adapted from Kennedy, L. et al., Faraday Discussions, 2024.[3] Reaction Conditions: 5 mM substrate, 0.5 mg/mL purified recombinant Cbz-ase in 50 mM sodium phosphate buffer (pH 7.5), incubated at 37°C and 250 rpm for 24 hours. Conversion was determined by quantifying the released benzyl alcohol via HPLC.[3]

Note: Kinetic parameters such as Km and Vmax for Cbz-ase from Sphingomonas paucimobilis with a wide range of N-Cbz-L-amino acids are not extensively reported in the literature. The provided conversion rates serve as a practical guide to its substrate preference and catalytic efficiency under the specified conditions.

Experimental Protocols

Protocol 1: Cbz-ase Activity Assay

This protocol describes a general method to determine the activity of a Cbz-ase preparation using N-Cbz-L-Phenylalanine as the substrate. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the substrate concentration and the increase in the product (L-Phenylalanine and benzyl alcohol) concentration.

Materials:

  • Recombinant Cbz-ase from Sphingomonas paucimobilis (purified or as cell lysate)[3]

  • N-Cbz-L-Phenylalanine

  • Sodium Phosphate Buffer (50 mM, pH 7.5)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Incubator shaker (37°C, 250 rpm)

  • HPLC system with a C18 column

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of N-Cbz-L-Phenylalanine in a minimal amount of a water-miscible organic solvent like acetonitrile or DMSO, and then dilute to the final concentration with 50 mM sodium phosphate buffer (pH 7.5).

  • Enzyme Preparation:

    • Prepare a solution of Cbz-ase in 50 mM sodium phosphate buffer (pH 7.5) to a final concentration of 0.075 mg/mL.[2]

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine 500 µL of the 10 mM N-Cbz-L-Phenylalanine stock solution and 500 µL of the 0.075 mg/mL Cbz-ase solution to make a final reaction volume of 1 mL. This results in a final substrate concentration of 5 mM and a final enzyme concentration of 0.0375 mg/mL.

    • Prepare a blank sample containing the substrate and buffer but no enzyme.

  • Incubation:

    • Incubate the reaction tubes and the blank in an incubator shaker at 37°C with agitation at 250 rpm.[2]

  • Reaction Monitoring:

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to a tube containing 2 µL of 10% TFA in water and dilute to 1 mL with water.[2]

    • Analyze the quenched samples by RP-HPLC. Monitor the depletion of the Cbz-L-Phenylalanine peak and the appearance of the L-Phenylalanine and benzyl alcohol peaks.[2][3]

  • Data Analysis:

    • Calculate the percentage conversion at each time point by comparing the peak area of the substrate to the initial peak area at time zero.

    • One unit of Cbz-ase activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of N-Cbz-L-Phenylalanine per minute under the specified conditions.

Protocol 2: Preparative Scale Deprotection of N-Cbz-L-Amino Acids

This protocol provides a method for the deprotection of an N-Cbz-L-amino acid on a preparative scale.

Materials:

  • Recombinant Cbz-ase from Sphingomonas paucimobilis[3]

  • N-Cbz-L-amino acid of choice

  • Sodium Phosphate Buffer (50 mM, pH 7.5)

  • Acetonitrile (ACN)

  • Reaction vessel of appropriate size

  • Stirrer/shaker

  • Centrifuge (if using soluble enzyme) or filtration setup (for immobilized enzyme)

  • Purification system (e.g., preparative HPLC or ion-exchange chromatography)

Procedure:

  • Substrate Preparation:

    • Dissolve the N-Cbz-L-amino acid in 50 mM sodium phosphate buffer (pH 7.5) to a final concentration of 5-10 mM. If solubility is an issue, a minimal amount of a co-solvent such as acetonitrile (up to 10% v/v) can be used.[3]

  • Reaction Setup:

    • In the reaction vessel, add the purified Cbz-ase to the substrate solution to a final concentration of 0.5 mg/mL.[3]

  • Incubation:

    • Incubate the reaction mixture at 37°C with stirring or shaking for 24 hours, or until reaction completion as monitored by HPLC or TLC.[3]

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture and analyze by HPLC or TLC to monitor the disappearance of the starting material.

  • Enzyme Removal:

    • Once the reaction is complete, if using a soluble enzyme, denature it by adding an equal volume of acetonitrile, followed by centrifugation to pellet the precipitated protein.

    • If using an immobilized enzyme, remove it by filtration.

  • Product Purification:

    • The supernatant containing the deprotected amino acid, benzyl alcohol, and buffer salts can be purified by standard methods.

    • For volatile byproducts and solvents, rotary evaporation can be employed.

    • Further purification of the amino acid can be achieved by preparative HPLC or ion-exchange chromatography.

Visualizations

Enzymatic Deprotection Workflow

Enzymatic_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Substrate N-Cbz-L-Amino Acid Solution ReactionMix Reaction Mixture Substrate->ReactionMix Enzyme Cbz-ase Solution (in buffer) Enzyme->ReactionMix Incubation Incubation (37°C, 250 rpm) ReactionMix->Incubation EnzymeRemoval Enzyme Removal (Centrifugation/Filtration) Incubation->EnzymeRemoval Reaction Completion Purification Purification (HPLC/Chromatography) EnzymeRemoval->Purification Product Purified L-Amino Acid Purification->Product

Caption: General workflow for the enzymatic deprotection of N-Cbz amino acids.

Cbz-ase Catalyzed Reaction

Cbz_ase_Reaction CbzAA N-Cbz-L-Amino Acid AminoAcid L-Amino Acid CbzAA->AminoAcid Cbz-ase (Sphingomonas paucimobilis) Water H₂O Toluene Toluene CO2 CO₂

Caption: Enzymatic cleavage of an N-Cbz protected amino acid by Cbz-ase.

References

Application Notes: Enzymatic Cbz Deprotection Using Penicillin G Acylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in peptide synthesis and general organic synthesis.[1] Traditional methods for its removal, such as catalytic hydrogenolysis, often employ harsh conditions that can be incompatible with sensitive functional groups.[1][2] Enzymatic deprotection using Penicillin G Acylase (PGA) offers a mild, selective, and environmentally friendly alternative.[1][3] This method operates under aqueous conditions at or near neutral pH and room temperature, preserving the integrity of complex molecules.[1] PGA, particularly from Escherichia coli, is known for its ability to hydrolyze the amide bond of penicillin G and has been shown to effectively cleave the Cbz group from N-protected amino acids and peptides.[1][2]

Advantages of Enzymatic Cbz Deprotection:

  • High Selectivity: PGA specifically targets the Cbz group, leaving other protecting groups and sensitive functionalities intact.[1]

  • Mild Reaction Conditions: The reaction is typically performed in aqueous buffers at neutral pH and ambient temperatures, preventing the degradation of sensitive substrates.[1][3]

  • Stereospecificity: The enzyme can exhibit enantioselectivity, which is critical when working with chiral compounds.[1]

  • Environmentally Friendly: This biocatalytic approach avoids the use of heavy metal catalysts and harsh organic solvents.[1]

Data Summary

The efficiency of Penicillin G Acylase in Cbz deprotection can be quantified by its kinetic parameters. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the enzyme's affinity for the substrate.

Enzyme SourceSubstrateKm (mol/L)Vmax (µmol/min)Reference
E. coli (Free)Penicillin G0.003870.387[4]
E. coli (Immobilized)Penicillin G0.01010.129[4]
E. coli (Free)Penicillin G0.02270.7325[5]
E. coli (Immobilized)Penicillin G0.04360.3727[5]

Note: The provided data primarily uses Penicillin G as the substrate. While directly comparable quantitative data for Cbz-protected amino acids is limited in the search results, the principle of enzymatic hydrolysis is the same. The affinity of PGA for Cbz-derivatives is generally lower than for its native substrate, Penicillin G.[3]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Cbz Deprotection

This protocol provides a general framework for the removal of the Cbz group from an amino acid or peptide using Penicillin G Acylase.

Materials:

  • Cbz-protected amino acid or peptide

  • Penicillin G Acylase (from E. coli, free or immobilized)

  • Phosphate buffer (0.01 M, pH 7.5)

  • Potassium chloride (KCl)

  • Water-miscible organic solvent (e.g., DMSO or acetonitrile, if needed for substrate solubility)

  • Phenylmethylsulfonyl fluoride (PMSF) solution (10 mM in isopropanol, for reaction quenching)

  • Apparatus for gentle agitation (e.g., orbital shaker)

  • HPLC system for reaction monitoring

Procedure:

  • Substrate Preparation:

    • If the Cbz-protected substrate is not readily soluble in the aqueous buffer, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO or acetonitrile).[1]

    • Dilute the dissolved substrate with 0.01 M phosphate buffer (pH 7.5) containing 0.1 M KCl to the desired final concentration (e.g., 1-10 mM).[1][3]

  • Reaction Setup:

    • To the substrate solution, add Penicillin G Acylase. A starting concentration of 1-10% (w/w) of the substrate is recommended, though the optimal amount should be determined empirically.[1]

    • Ensure the final reaction mixture has a pH of 7.5.[3]

  • Incubation:

    • Incubate the reaction mixture at a constant temperature between 25-37°C with gentle agitation.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals.[3]

    • To stop the reaction in the aliquot, mix it with a 10 mM PMSF solution in isopropanol.[3]

    • Analyze the aliquot by HPLC to observe the disappearance of the Cbz-protected starting material and the appearance of the deprotected product.[3]

  • Reaction Quenching and Work-up:

    • Once the reaction is complete, quench the entire reaction mixture.

      • If using a soluble enzyme, it can be denatured by adding an organic solvent like acetonitrile or by heat treatment, followed by centrifugation to remove the precipitated enzyme.[1]

      • If using an immobilized enzyme, it can be easily removed by filtration or centrifugation.[1]

    • The resulting solution contains the deprotected product, which can be further purified as needed.

Visualizations

Enzymatic Cbz Deprotection Workflow

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Quenching cluster_workup Product Isolation sub1 Dissolve Cbz-protected substrate in minimal organic solvent (if needed) sub2 Dilute with phosphate buffer (pH 7.5) containing KCl sub1->sub2 reac1 Add Penicillin G Acylase sub2->reac1 reac2 Incubate at 25-37°C with gentle agitation reac1->reac2 mon1 Monitor reaction progress by HPLC reac2->mon1 mon2 Quench reaction (e.g., with PMSF or by removing enzyme) mon1->mon2 work1 Remove denatured/immobilized enzyme mon2->work1 work2 Purify the deprotected product work1->work2

Caption: A generalized workflow for enzymatic Cbz deprotection.

Penicillin G Acylase Catalytic Mechanism for Cbz Removal

G cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products cbz_substrate Cbz-Protected Amine enzyme_substrate Enzyme-Substrate Complex cbz_substrate->enzyme_substrate pga Penicillin G Acylase (PGA) pga->enzyme_substrate water Water water->enzyme_substrate deprotected_amine Deprotected Amine enzyme_substrate->deprotected_amine toluene Toluene enzyme_substrate->toluene co2 CO₂ enzyme_substrate->co2 pga_regenerated Regenerated PGA enzyme_substrate->pga_regenerated

References

Application Notes and Protocols for the Synthesis of Antimicrobial Peptides Incorporating Cbz-D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Incorporation of Non-Canonical Amino Acids in Antimicrobial Peptide Development

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance.[1] These naturally occurring or synthetic peptides often exhibit broad-spectrum activity against bacteria, fungi, and viruses.[2] A key strategy in the de novo design and optimization of AMPs is the incorporation of non-canonical amino acids. This approach allows for the fine-tuning of physicochemical properties such as charge, hydrophobicity, and secondary structure, leading to enhanced therapeutic potential.[3]

Among the various non-canonical amino acids, D-isomers have garnered significant attention. Their primary advantage lies in their ability to confer proteolytic stability to the peptide backbone, a critical factor for in vivo applications.[4][5] This guide focuses on the application of a specific D-amino acid, Cbz-D-allo-isoleucine , in the synthesis of AMPs. D-allo-isoleucine, a diastereomer of L-isoleucine, not only enhances resistance to enzymatic degradation but can also modulate the peptide's conformational and membrane-disrupting properties.[6]

The carboxybenzyl (Cbz or Z) protecting group, a foundational tool in peptide chemistry, offers robust protection of the amine group during synthesis and can be removed under specific conditions that are orthogonal to many side-chain protecting groups.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the solid-phase peptide synthesis (SPPS) of novel AMPs. We will delve into the rationale behind its use, detailed synthesis and purification protocols, and methods for evaluating the biological activity of the resulting peptides.

The Role of D-allo-isoleucine in Modulating AMP Properties

The incorporation of D-allo-isoleucine into a peptide sequence introduces unique structural and functional characteristics that can be advantageous for antimicrobial activity.

  • Proteolytic Stability: Peptides composed of L-amino acids are readily degraded by proteases. The presence of a D-amino acid disrupts the stereospecific recognition by these enzymes, significantly increasing the peptide's half-life in biological fluids.[8][9]

  • Conformational Effects: The introduction of a D-amino acid can alter the peptide's secondary structure. While D-amino acid substitutions in the middle of a sequence can disrupt α-helical structures, strategic placement, particularly near the termini, can maintain or even enhance antimicrobial activity while potentially reducing hemolytic activity.[5] The allo configuration of the side chain in D-allo-isoleucine further influences the local backbone conformation, which can impact how the peptide interacts with microbial membranes.

  • Biological Activity: The D-isomers of some AMPs have been shown to be more active than their L-counterparts.[6] For instance, bombinin H peptides from amphibian skin, which contain D-allo-isoleucine, exhibit potent antimicrobial and hemolytic activities.[6][10] This suggests that for membrane-active peptides that do not rely on chiral receptor interactions, the overall physicochemical properties, rather than the chirality of individual residues, are the primary determinants of activity.[5]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a representative AMP containing D-allo-isoleucine, based on the sequence of Bombinin H peptides.

Representative Peptide Sequence: Bombinin H4 Analog

For the purpose of this protocol, we will synthesize an analog of Bombinin H4 with the sequence: Ile-(D-allo-Ile)-Gly-Pro-Val-Leu-Gly-Leu-Val-Gly-Ser-Ala-Leu-Gly-Gly-Leu-Leu-Lys-Lys-Ile-NH₂

The N-terminus will be unprotected, and the C-terminus will be an amide. This compound will be incorporated during the synthesis.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected L-amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Reagents for HPLC purification and mass spectrometry analysis

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is performed using a standard Fmoc/tBu strategy.

1. Resin Preparation and Swelling: a. Place the Rink Amide MBHA resin in a reaction vessel. b. Swell the resin in DMF for 30-60 minutes with gentle agitation. c. Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Ile-OH): a. In a separate vial, activate Fmoc-Ile-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 2 hours at room temperature. d. Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

3. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

4. Subsequent Amino Acid Couplings (Fmoc-protected L-amino acids): a. Repeat steps 2b-d for each subsequent Fmoc-protected L-amino acid in the sequence.

5. Incorporation of this compound: a. After the deprotection of the N-terminal amino group of Gly, proceed with the coupling of this compound. b. Activate this compound (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF. c. Couple the activated amino acid to the resin for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time or a double coupling may be necessary. d. Wash the resin as described in step 2d.

6. Final Amino Acid Coupling (Ile): a. For the final N-terminal Ile, use Fmoc-Ile-OH and follow the standard coupling and deprotection steps. The final deprotection will leave a free N-terminal amine.

7. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. g. Dry the crude peptide pellet under vacuum.

Purification and Characterization

1. Purification by RP-HPLC: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Purify the peptide using a preparative C18 reverse-phase HPLC column with a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions corresponding to the major peptide peak.

2. Characterization by Mass Spectrometry: a. Analyze the purified fractions by MALDI-TOF or ESI-MS to confirm the molecular weight of the synthesized peptide. b. Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Diagram of the SPPS Workflow for Bombinin H4 Analog

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (DIC/Oxyma) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization

Caption: General workflow for the solid-phase synthesis of the Bombinin H4 analog.

Biological Evaluation of the Synthesized AMP

After successful synthesis and purification, the biological activity of the D-allo-isoleucine-containing AMP should be evaluated and compared to its all-L-isoleucine counterpart.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

1. Preparation of Bacterial Inoculum: a. Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). b. Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL.

2. Assay Setup: a. Prepare serial twofold dilutions of the peptide in MHB in a 96-well microtiter plate. b. Add the standardized bacterial inoculum to each well. c. Include positive (bacteria without peptide) and negative (broth only) controls.

3. Incubation and Measurement: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay assesses the peptide's toxicity to mammalian cells using red blood cells (RBCs) as a model.

1. Preparation of RBC Suspension: a. Wash fresh human or animal RBCs three times with phosphate-buffered saline (PBS) by centrifugation. b. Prepare a 2% (v/v) suspension of RBCs in PBS.

2. Assay Setup: a. Add the RBC suspension to microcentrifuge tubes or a 96-well plate. b. Add serial dilutions of the peptide. c. Include a negative control (PBS) and a positive control (1% Triton X-100 for 100% hemolysis).

3. Incubation and Measurement: a. Incubate at 37°C for 1 hour. b. Centrifuge to pellet intact RBCs. c. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release. d. Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Proteolytic Stability Assay

1. Incubation with Proteases: a. Incubate the peptide at a defined concentration with a protease solution (e.g., trypsin, chymotrypsin, or human serum) at 37°C. b. Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

2. Analysis: a. Stop the enzymatic reaction by adding an acid (e.g., TFA). b. Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide. c. The half-life (t₁/₂) of the peptide can be calculated from the degradation curve.

Data Presentation

The following tables provide representative data comparing an AMP with L-isoleucine to its diastereomer containing D-allo-isoleucine.

Table 1: Comparative Antimicrobial and Hemolytic Activity

PeptideTarget OrganismMIC (µM)HC₅₀ (µM)Therapeutic Index (HC₅₀/MIC)
Bombinin H Analog (all-L) S. aureus4.8255.2
E. coli7.5253.3
Bombinin H4 Analog (D-allo-Ile) S. aureus2.4[11]5020.8
E. coli3.7[11]5013.5

Data is illustrative and compiled from literature on Bombinin H peptides. Actual values may vary based on specific peptide sequence and experimental conditions.[10][11]

Table 2: Proteolytic Stability Comparison

PeptideProtease/MediumHalf-life (t₁/₂) (hours)
Bombinin H Analog (all-L) Human Serum< 1
Trypsin0.5
Bombinin H4 Analog (D-allo-Ile) Human Serum> 24
Trypsin> 12

Data is representative and based on the known effects of D-amino acid substitution on proteolytic stability.[5]

Diagram of the Relationship between D-allo-Isoleucine Incorporation and Enhanced Therapeutic Properties

D_allo_Ile_effects cluster_cause Synthetic Modification cluster_mechanism Physicochemical Changes cluster_effect Therapeutic Outcomes D_allo_Ile Incorporation of This compound Protease_Resistance Increased Resistance to Proteolysis D_allo_Ile->Protease_Resistance Conformation_Change Altered Peptide Conformation D_allo_Ile->Conformation_Change Stability Enhanced In Vivo Stability Protease_Resistance->Stability Activity Improved Antimicrobial Activity Conformation_Change->Activity Selectivity Increased Therapeutic Index Conformation_Change->Selectivity Activity->Selectivity

Caption: Causal pathway from D-allo-isoleucine incorporation to improved therapeutic properties.

Conclusion

The incorporation of this compound into antimicrobial peptides via solid-phase peptide synthesis is a powerful strategy for enhancing their therapeutic potential. This approach leverages the benefits of D-amino acids, namely increased proteolytic stability, while the unique stereochemistry of D-allo-isoleucine can further modulate the peptide's biological activity and selectivity. The detailed protocols and application notes provided herein offer a comprehensive guide for the synthesis, purification, and evaluation of these promising next-generation antimicrobial agents. By understanding the principles behind the use of non-canonical amino acids and applying rigorous synthetic and analytical methodologies, researchers can accelerate the development of novel peptide-based therapeutics to combat the growing threat of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Peptides Containing Cbz-D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of peptides incorporating Cbz-D-allo-isoleucine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing the sterically hindered amino acid, this compound. The question-and-answer format provides direct solutions to common problems.

Question 1: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What is the primary cause and how can I resolve it?

Answer:

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction. The primary cause when using this compound is significant steric hindrance . This arises from the bulky N-terminal Carbobenzyloxy (Cbz) protecting group in combination with the β-branched side chain of the D-allo-isoleucine residue. These bulky groups physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slow and inefficient peptide bond formation.

Solutions:

  • Employ a more potent coupling reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for such sterically demanding couplings. It is highly recommended to use a more powerful uronium or phosphonium salt-based coupling reagent such as HATU, HBTU, or PyBOP.[1][2] These reagents form highly reactive active esters that can overcome the steric barrier.[1]

  • Increase reagent excess and reaction time: Utilize a higher excess of this compound and the coupling reagent (typically 3-5 equivalents relative to the resin capacity). Extend the coupling time significantly, from the standard 1-2 hours to 4-6 hours, or even overnight. Monitoring the reaction progress with intermittent Kaiser tests is advisable.

  • Double coupling: Perform the coupling step twice. After the initial coupling reaction, wash the resin and repeat the coupling procedure with a fresh solution of the activated this compound.

  • Elevated temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help to overcome the activation energy barrier. However, this should be done with caution as it can also increase the risk of side reactions, including epimerization.

Question 2: I am concerned about the potential for epimerization of D-allo-isoleucine to L-isoleucine during coupling. How can I minimize this risk?

Answer:

Epimerization, the change in configuration at a single stereocenter, is a significant risk during peptide synthesis, especially when dealing with D-amino acids or during the activation of any amino acid.[3][4] The process can lead to diastereomeric impurities that are often difficult to separate from the target peptide.[5]

Strategies to Suppress Epimerization:

  • Choice of Coupling Reagent and Additive: Uronium/aminium salt reagents like HATU are known to suppress epimerization more effectively than carbodiimides alone.[1][2] The inclusion of an additive such as 1-hydroxy-7-azabenzotriazole (HOAt) is particularly effective at minimizing this side reaction.

  • Base Selection: The choice and amount of base used during coupling are critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. It is crucial to use the base in the correct stoichiometric amount, as excess base can promote epimerization.

  • Pre-activation Time: Minimize the pre-activation time of the this compound before adding it to the resin. Prolonged exposure of the activated amino acid to the basic reaction conditions can increase the likelihood of epimerization.

  • Avoid High Temperatures: While elevated temperatures can improve coupling efficiency, they can also accelerate epimerization. This approach should be used judiciously and only when other methods have failed.

Question 3: The solubility of my peptide containing this compound is very low, making purification difficult. What can I do?

Answer:

Peptides containing a high proportion of hydrophobic residues, such as isoleucine, and bulky protecting groups like Cbz, are prone to aggregation and poor solubility in aqueous solutions.[6] This can lead to challenges during both the synthesis (on-resin aggregation) and the subsequent purification steps.

Improving Peptide Solubility:

  • During Synthesis:

    • Chaotropic Salts: In cases of on-resin aggregation, washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before coupling can help disrupt secondary structures.

    • Solvent Choice: Using more polar solvents like N-Methyl-2-pyrrolidone (NMP) instead of or in combination with DMF can sometimes improve solvation of the growing peptide chain.[7]

  • During Purification:

    • Initial Dissolution: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) followed by dilution with aqueous buffer is often effective.

    • pH Adjustment: The net charge of a peptide significantly influences its solubility. Adjusting the pH of the purification buffer away from the peptide's isoelectric point (pI) can increase its solubility. For peptides with a net positive charge, using an acidic buffer (e.g., with 0.1% TFA) is common. For peptides with a net negative charge, a basic buffer might be more appropriate.

    • Alternative Chromatography: If standard reversed-phase HPLC is problematic, consider alternative purification techniques such as ion-exchange chromatography, depending on the overall charge of the peptide.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is most recommended for this compound?

A1: For sterically hindered amino acids like this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[1] It exhibits high reactivity and is known to suppress epimerization, making it ideal for challenging couplings.[1][2]

Q2: How do I remove the Cbz protecting group after the synthesis is complete?

A2: The Cbz group is typically removed by catalytic hydrogenation. This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is generally mild and does not affect most other protecting groups, with the exception of those that are also susceptible to hydrogenolysis.

Q3: Can I use microwave-assisted peptide synthesis for couplings involving this compound?

A3: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be very effective for driving difficult couplings of sterically hindered amino acids to completion in shorter time frames.[8] The use of microwave energy can significantly enhance the reaction kinetics.[8]

Q4: What are the expected impurities when synthesizing peptides with this compound?

A4: Common impurities include:

  • Deletion sequences: Where the this compound failed to couple.

  • Truncated sequences: If capping was used after a failed coupling.

  • Diastereomeric impurities: Arising from epimerization of D-allo-isoleucine to L-isoleucine.

  • By-products from protecting group removal: Depending on the cleavage cocktail used.

Q5: How can I confirm the stereochemical integrity of the D-allo-isoleucine in my final peptide?

A5: The stereochemical purity can be assessed by hydrolyzing the peptide and analyzing the resulting amino acids using chiral HPLC or GC after derivatization. This will allow for the separation and quantification of the D-allo-isoleucine and any L-isoleucine that may have formed due to epimerization.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids

Coupling ReagentAdditiveTypical Coupling TimeRelative Efficiency for Hindered ResiduesEpimerization Risk
DCC/DICHOBt4-12 hoursLow to ModerateModerate to High
HBTU/TBTUHOBt1-4 hoursModerate to HighModerate
PyBOPNone1-4 hoursHighLow to Moderate
HATU HOAt 30 min - 2 hours Very High Low
COMUOxymaPure30 min - 2 hoursVery HighLow

This table provides a general comparison based on literature for sterically hindered amino acids. Actual performance may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound in Manual SPPS

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF.

  • Base Addition: Add DIPEA to the amino acid/HATU solution and vortex briefly (1-2 minutes). The solution should change color.

  • Coupling: Immediately add the activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), continue agitation and re-test after another 1-2 hours. If the test remains positive, consider a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Continuation: Proceed with the synthesis protocol (e.g., Fmoc deprotection of the next amino acid if applicable).

Protocol 2: General Cleavage of the Peptide from the Resin and Cbz-Group Removal

Note: This is a general protocol and the specific cleavage cocktail will depend on the other amino acids and their side-chain protecting groups in your peptide.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or other suitable solvent for hydrogenation

  • Hydrogen gas supply

  • Cold diethyl ether

Procedure:

Part A: Cleavage from Resin

  • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Part B: Cbz-Group Deprotection (Hydrogenolysis)

  • Dissolve the crude peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).

  • Add the Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (via a balloon or at a specified pressure).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Proceed with the purification of the deprotected peptide.

Visualizations

Troubleshooting_Workflow cluster_solutions Solutions start Start: Positive Kaiser Test (Incomplete Coupling) q1 Primary Cause: Steric Hindrance of this compound start->q1 sol1 Use Potent Coupling Reagent (e.g., HATU, PyBOP) q1->sol1 Optimize Reagents sol2 Increase Reagent Excess & Reaction Time q1->sol2 Optimize Conditions end_node Negative Kaiser Test (Successful Coupling) sol1->end_node sol3 Perform Double Coupling sol2->sol3 sol4 Elevate Temperature (with caution) sol2->sol4 sol3->end_node sol4->end_node Epimerization_Prevention cluster_strategies Prevention Strategies start Goal: Minimize Epimerization of D-allo-Isoleucine strat1 Select Optimal Reagents: HATU + HOAt start->strat1 strat2 Control Base: Use Hindered Base (DIPEA) Correct Stoichiometry start->strat2 strat3 Minimize Pre-activation Time start->strat3 strat4 Avoid High Temperatures start->strat4 end_node Preservation of Stereochemical Integrity strat1->end_node strat2->end_node strat3->end_node strat4->end_node

References

Technical Support Center: Cbz Deprotection by Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and issues encountered during the removal of the carboxybenzyl (Cbz or Z) protecting group via catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Cbz deprotection by hydrogenation?

The primary side reactions encountered are the over-reduction of other sensitive functional groups, N-alkylation when using alcohol-based solvents, and incomplete reactions due to catalyst poisoning or deactivation.[1]

Q2: My reaction is very slow or incomplete. What are the likely causes?

Slow or incomplete reactions are frequently caused by several factors:

  • Catalyst Poisoning: The palladium catalyst is extremely sensitive to poisoning by sulfur or phosphorus-containing compounds.[2][3][4]

  • Poor Catalyst Activity: The catalyst may be old, from a poor-quality batch, or have reduced activity over time.[3][5]

  • Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity.[3][6]

  • Insufficient Hydrogen: The hydrogen supply may be inadequate, especially for atmospheric pressure setups.[1][2]

  • Poor Mixing: Inefficient stirring prevents the substrate from accessing the catalyst's surface in a heterogeneous reaction.[1][6]

Q3: I am observing an unexpected mass spectrum peak at M+14. What is this side product?

An M+14 peak strongly indicates N-methylation of your product amine. This is a well-documented side reaction that occurs when using methanol as the solvent in the presence of a palladium catalyst and hydrogen.[7] Similarly, an M+28 peak would suggest N,N-dimethylation or N-ethylation if using ethanol.

Q4: How can I remove a Cbz group without reducing other functional groups like alkenes, aryl halides, or nitro groups?

Standard catalytic hydrogenation (H₂, Pd/C) can often reduce these other groups.[1][8] To improve selectivity, consider using catalytic transfer hydrogenation with a hydrogen donor like ammonium formate or formic acid, which often operates under milder conditions and can provide better chemoselectivity.[6][9] Alternatively, non-reductive methods such as acidic cleavage may be necessary for highly sensitive substrates.[10]

Troubleshooting Guides for Specific Side Reactions

Issue 1: Over-reduction of Other Functional Groups

During Cbz deprotection, the powerful combination of H₂ and Pd/C can inadvertently reduce other susceptible moieties in the molecule.

Symptoms:

  • Disappearance of desired functional groups (alkenes, alkynes, nitro groups, etc.) in NMR or IR spectra.

  • Loss of halogens from aryl halides (dehalogenation).[2]

  • Saturation of other aromatic rings within the molecule.

Root Cause: The high activity of the Pd/C catalyst under a hydrogen atmosphere is not highly chemoselective and will readily reduce other unsaturated or labile groups.

Solutions:

  • Switch to Transfer Hydrogenation: This method avoids the use of flammable H₂ gas and is often milder.[9] Hydrogen donors can provide better selectivity, preserving sensitive groups.

  • Use Inhibitors (Advanced): In some specific cases, additives like ammonia or pyridine can selectively inhibit the hydrogenolysis of benzyl ethers while allowing other reductions to proceed.[11]

  • Consider Non-Reductive Methods: If over-reduction persists, switching to an orthogonal deprotection strategy like acidic cleavage (e.g., HBr/AcOH) is recommended, provided the substrate is stable to acid.[6][10]

Table 1: Comparison of Hydrogen Sources for Cbz Deprotection
Hydrogen SourceCatalystTypical ConditionsAdvantagesPotential Issues
H₂ Gas 10% Pd/C1-4 atm H₂, RT, in MeOH, EtOH, or EtOAc[12]High efficiency, clean byproducts (toluene, CO₂).[13]Low chemoselectivity, can reduce other functional groups.[1] Requires specialized equipment.[12]
Ammonium Formate 10% Pd/C3-5 equiv. NH₄HCO₂, RT or gentle heat, in MeOH[10]Milder, avoids H₂ gas, often more selective.[9]May require elevated temperatures; can be slow.[12]
Formic Acid 10% Pd/C2-5 equiv. HCOOH, RT or 40 °C, in MeOH[12]Avoids H₂ gas, effective donor.[2]Acidic conditions may not be suitable for all substrates.
NaBH₄ 10% Pd/C1.0 equiv. NaBH₄, RT, in MeOH[13]Extremely rapid reaction, often complete in minutes.[13]Reduces other functional groups; requires careful portion-wise addition.
Issue 2: N-Alkylation from Alcoholic Solvents

The use of alcohol solvents, particularly methanol, can lead to the undesired alkylation of the newly formed amine product.

Symptoms:

  • Mass spectrometry shows peaks corresponding to the desired product plus 14 Da (N-methylation) or 28 Da (N-ethylation or N,N-dimethylation).

  • Difficult purification due to the presence of closely related amine byproducts.

Root Cause: In the presence of the palladium catalyst, alcoholic solvents like methanol and ethanol can serve as electrophilic C1 or C2 sources, alkylating the nucleophilic product amine.[7]

Solutions:

  • Change the Solvent: The most effective solution is to switch to a non-alkylating solvent.

  • Use an Acidic Additive: Performing the reaction in acetic acid or adding it as a co-solvent can protonate the product amine, reducing its nucleophilicity and preventing self-alkylation or inhibition.[4][5]

Table 2: Influence of Solvent Choice on N-Alkylation Side Reaction
SolventPropensity for N-AlkylationComments
Methanol (MeOH) HighWell-documented to cause N-methylation.[7]
Ethanol (EtOH) ModerateCan cause N-ethylation.
Ethyl Acetate (EtOAc) NoneExcellent, non-alkylating alternative.[3]
Tetrahydrofuran (THF) NoneGood alternative, especially for substrates with poor solubility in EtOAc.[3][7]
Acetic Acid (AcOH) NonePrevents N-alkylation and can accelerate the reaction by preventing product inhibition.[5]

Key Experimental Protocols

Standard Protocol for Cbz Deprotection using H₂/Pd-C

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cbz-protected amine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C), typically 5-10 mol% Pd relative to the substrate[10]

  • Solvent (e.g., Ethyl Acetate, Ethanol, THF)[3]

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine in a suitable solvent in a flask equipped with a stir bar.[3]

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric and should be handled with care.[9]

  • Hydrogenation Setup: Seal the reaction vessel. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure the atmosphere is replaced by hydrogen.[1] For atmospheric pressure reactions, a hydrogen-filled balloon is sufficient.[9]

  • Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere.[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material is consumed.[1]

  • Work-up: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6]

  • Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[6]

Visual Troubleshooting and Workflow Guides

The following diagrams illustrate key decision-making processes for troubleshooting Cbz deprotection experiments.

G start Problem with Cbz Deprotection by Hydrogenation incomplete Incomplete or Slow Reaction start->incomplete side_product Unexpected Side Product Observed (Check MS/NMR) start->side_product catalyst_poison Cause: Catalyst Poisoning (e.g., Sulfur) incomplete->catalyst_poison catalyst_inactive Cause: Poor Catalyst Activity incomplete->catalyst_inactive product_inhibit Cause: Product Inhibition incomplete->product_inhibit sol_pressure Solution: Increase H₂ Pressure incomplete->sol_pressure mass_plus_14 Symptom: Mass = M + 14 side_product->mass_plus_14 other_reduction Symptom: Other Groups Reduced (e.g., Alkene, Aryl-Halide) side_product->other_reduction sol_purify Solution: Purify Substrate catalyst_poison->sol_purify sol_fresh_cat Solution: Use Fresh/More Active Catalyst (e.g., Pearlman's) catalyst_inactive->sol_fresh_cat sol_acid Solution: Add Weak Acid (e.g., Acetic Acid) product_inhibit->sol_acid cause_n_methyl Cause: N-Methylation from Methanol Solvent mass_plus_14->cause_n_methyl cause_over_red Cause: Low Chemoselectivity of Pd/C + H₂ other_reduction->cause_over_red sol_change_solvent Solution: Switch to Non-Alkylating Solvent (EtOAc, THF) cause_n_methyl->sol_change_solvent sol_transfer_h Solution: Use Transfer Hydrogenation (e.g., Ammonium Formate) cause_over_red->sol_transfer_h

Caption: Troubleshooting workflow for Cbz deprotection side reactions.

G start R-NH-Cbz (Starting Material) main_product R-NH₂ (Desired Amine) start->main_product  Desired Pathway  (H₂, Pd/C) side_methyl R-NH(CH₃) (N-Methylated Product) start->side_methyl Side Reaction (MeOH Solvent) side_reduction Substrate with Reduced Functional Group start->side_reduction Side Reaction (Over-reduction) byproducts Toluene + CO₂

Caption: Reaction pathways in Cbz deprotection by hydrogenation.

References

Technical Support Center: Optimization of Cbz Group Removal from Sensitive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of the Carboxybenzyl (Cbz) protecting group from sensitive peptides.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during Cbz deprotection experiments.

Issue 1: Incomplete or Slow Deprotection via Catalytic Hydrogenolysis

Symptom: The reaction is sluggish or does not proceed to completion as monitored by TLC or LC-MS.

Potential Cause Recommended Solution
Poor Catalyst Quality or Activity Use a fresh batch of high-quality catalyst such as Pd/C or Pearlman's catalyst (Pd(OH)₂/C).[1] Catalyst activity can diminish with age.
Catalyst Poisoning Ensure the starting material is free from sulfur-containing impurities.[2] If the peptide itself contains sulfur (e.g., cysteine, methionine), consider alternative deprotection methods like acid-catalyzed or nucleophilic cleavage.[1][2]
Insufficient Hydrogen Pressure For sterically hindered or challenging substrates, atmospheric pressure may be insufficient. Increase the hydrogen pressure to 50 psi or higher.[2][3]
Inadequate Mixing In heterogeneous reactions, vigorous stirring or agitation is crucial for effective interaction between the substrate and the catalyst surface.[1][2][3]
Product Inhibition The deprotected amine product can sometimes coordinate with the palladium catalyst, inhibiting its activity. Adding a small amount of a weak acid, like acetic acid, can protonate the amine and reduce this inhibition.[3]
Low Catalyst Loading If the reaction is slow, consider increasing the catalyst loading from the typical 5-10 mol% up to 20 mol%.[3]
Issue 2: Undesired Side Reactions and Byproduct Formation

Symptom: Observation of unexpected side products in the reaction mixture.

Potential Cause Recommended Solution
Reduction of Other Functional Groups Functional groups like alkenes, alkynes, nitro groups, and some aryl halides can be reduced during catalytic hydrogenolysis.[2][3] Consider using transfer hydrogenolysis with a hydrogen donor like ammonium formate or formic acid, which can offer better selectivity.[2][3] Alternatively, non-reductive methods such as acid-catalyzed cleavage (e.g., HBr/HOAc, AlCl₃/HFIP) or nucleophilic cleavage should be employed.[1][2][4]
N-Benzylation Formation of an N-benzyl side product can occur, especially with insufficient hydrogen or if the reaction stalls.[2][4] Ensure an adequate hydrogen supply and that the reaction goes to completion.
Acetylation of Deprotected Amine When using HBr in acetic acid for deprotection, the newly formed amine can be acetylated by the solvent.[3] Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[3]
Alkylation from Benzyl Cation During acid-catalyzed cleavage, the generated benzyl cation can alkylate sensitive functional groups.[2] Milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), can mitigate this issue.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection?

The most prevalent method for removing the Cbz group is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas.[2] This method is generally efficient and clean, with volatile byproducts (toluene and carbon dioxide) that are easily removed.[2][5]

Q2: How do I choose the best deprotection method for my sensitive peptide?

The selection of the optimal deprotection method depends on the functional groups present in your peptide.[2]

  • For peptides without other reducible groups: Catalytic hydrogenolysis is often the preferred method due to its mild and clean nature.[2]

  • For peptides containing reducible groups (e.g., alkenes, alkynes, nitro groups): Non-reductive methods are recommended. Acid-catalyzed cleavage with HBr in acetic acid or milder conditions like AlCl₃ in hexafluoroisopropanol (HFIP) are suitable alternatives.[1][2][4] Nucleophilic cleavage using reagents like 2-mercaptoethanol is also a highly selective option.[3][6]

  • For peptides containing sulfur: Catalytic hydrogenation is often problematic due to catalyst poisoning.[2] Acid-catalyzed or nucleophilic cleavage methods are generally more successful.[1][2]

Q3: Are there safer alternatives to using hydrogen gas for Cbz deprotection?

Yes, transfer hydrogenolysis is a safer alternative that avoids the use of flammable hydrogen gas.[7] This method utilizes a hydrogen donor such as ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[7]

Q4: Can the Cbz group be removed under basic conditions?

While less common, under specific circumstances, alkaline conditions can be used for Cbz removal.[4] However, catalytic hydrogenolysis and acidic cleavage remain the most widely used and reliable methods.

Summary of Cbz Deprotection Methods

Method Reagents/Conditions Advantages Limitations
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%) in solvents like MeOH, EtOH, or EtOAc at room temperature.[3][5][7]Mild, neutral pH, high yields, and clean, volatile byproducts (toluene and CO₂).[7]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides).[7] Safety concerns with H₂ gas.[7] Catalyst can be poisoned by sulfur.[2]
Transfer Hydrogenolysis Ammonium formate, formic acid, or cyclohexene with Pd/C.[2][7]Avoids the use of flammable H₂ gas, making it safer.[7] Can sometimes offer different selectivity.[3][7]Can also reduce other functional groups.[7] Reaction times may be longer.[7]
Acid-Catalyzed Cleavage HBr in Acetic Acid (e.g., 33% HBr in AcOH).[1][7]Effective for substrates sensitive to hydrogenation.[7]Harsh conditions can lead to side reactions like acetylation of the deprotected amine.[3] May cleave other acid-sensitive protecting groups.
Lewis Acid-Catalyzed Cleavage AlCl₃ in Hexafluoroisopropanol (HFIP).[4][7]Mild and selective for Cbz over O- and N-benzyl groups.[4][7] Good functional group tolerance.[2][4]Requires anhydrous conditions and careful handling of the Lewis acid.[7]
Nucleophilic Cleavage 2-Mercaptoethanol with a base like potassium phosphate in DMAC at elevated temperatures (e.g., 75 °C).[3][6]Highly selective and avoids reduction of sensitive functional groups.[6] A safer alternative to methods that generate genotoxic byproducts.[2]Requires heating and subsequent purification to remove the thiol reagent and its byproducts.[3]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis
  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1][5]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst, typically at a loading of 5-10 mol%.[5][7]

  • Hydrogenation Setup: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[3][5]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (using a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures).[1][3][5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][5]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.[5]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]

Protocol 2: General Procedure for Acid-Catalyzed Deprotection with HBr in Acetic Acid
  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in glacial acetic acid.[1]

  • Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/w) to the mixture.[1]

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrate.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[1]

  • Work-up: Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether.[1] Alternatively, an aqueous work-up with neutralization of the acid may be necessary.[7]

Protocol 3: General Procedure for Nucleophilic Cleavage with 2-Mercaptoethanol
  • Setup: In a clean, dry flask, dissolve the Cbz-protected peptide (1 equivalent) in N,N-Dimethylacetamide (DMAC).[3]

  • Reagent Addition: Add a suitable base such as potassium phosphate (e.g., 2-4 equivalents) followed by 2-mercaptoethanol (e.g., 2 equivalents).[3]

  • Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[3]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[3]

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3] Purify the crude product by column chromatography if necessary.[3]

Visual Guides

G Troubleshooting Workflow for Cbz Deprotection start Start Cbz Deprotection method Choose Deprotection Method start->method hydrogenolysis Catalytic Hydrogenolysis method->hydrogenolysis No reducible groups acid_cleavage Acid-Catalyzed Cleavage method->acid_cleavage Reducible groups present nucleophilic_cleavage Nucleophilic Cleavage method->nucleophilic_cleavage Sulfur-containing or very sensitive groups monitor Monitor Reaction (TLC/LC-MS) hydrogenolysis->monitor acid_cleavage->monitor nucleophilic_cleavage->monitor complete Reaction Complete? monitor->complete incomplete Incomplete Reaction complete->incomplete No side_reactions Side Reactions Observed? complete->side_reactions Yes troubleshoot Troubleshoot Hydrogenolysis incomplete->troubleshoot troubleshoot->hydrogenolysis side_reactions->method Yes, change method workup Work-up & Isolate Product side_reactions->workup No end End workup->end G Decision Tree for Selecting a Cbz Deprotection Method start Peptide with Cbz Group sulfur Contains Sulfur (Cys, Met)? start->sulfur reducible_groups Contains Reducible Groups? (alkenes, alkynes, nitro, etc.) sulfur->reducible_groups No nucleophilic Nucleophilic Cleavage (2-Mercaptoethanol) sulfur->nucleophilic Yes acid_sensitive Other Acid-Sensitive Protecting Groups? reducible_groups->acid_sensitive Yes hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) reducible_groups->hydrogenolysis No lewis_acid Mild Lewis Acid (AlCl3/HFIP) acid_sensitive->lewis_acid Yes strong_acid Strong Acid (HBr/HOAc) acid_sensitive->strong_acid No transfer_hydrogenolysis Transfer Hydrogenolysis (Ammonium Formate, Pd/C) hydrogenolysis->transfer_hydrogenolysis Safety Concern (H2 gas)

References

preventing racemization of Cbz-amino acids during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cbz-Amino Acid Coupling

A Guide to Preventing Racemization in Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize carbamoyl-protected (Cbz or Z) amino acids in their synthetic workflows. Our focus is to provide in-depth, actionable guidance on a critical challenge: the prevention of racemization during peptide coupling reactions.

As experienced chemists know, the stereochemical integrity of amino acids is paramount to the biological activity of the final peptide. This guide combines mechanistic understanding with field-tested protocols to empower you to maintain enantiopurity in your syntheses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding racemization in the context of Cbz-amino acid coupling.

Q1: What is the primary cause of racemization when using Cbz-amino acids?

The principal mechanism of racemization for N-acylated amino acids, including Cbz-protected ones, is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The α-proton of this planar, symmetrical intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amino group of the incoming amino acid ester can occur from either face of the oxazolone ring, resulting in a mixture of D and L isomers in the final peptide.

Q2: Are all Cbz-amino acids equally susceptible to racemization?

No. The susceptibility to racemization is influenced by several factors. Cbz-protected amino acids that are activated (e.g., as active esters or using coupling reagents) are prone to racemization. Steric hindrance around the α-carbon can also play a role. Furthermore, the specific reaction conditions—such as the choice of coupling reagent, base, solvent, and temperature—are critical determinants of the extent of racemization.

Q3: I thought the urethane-type protection of Cbz was supposed to suppress racemization. Why does it still happen?

You are correct that urethane-based protecting groups like Cbz and Fmoc are designed to suppress racemization compared to simple acyl groups (like benzoyl). They do this by reducing the acidity of the α-proton and disfavoring oxazolone formation due to the electron-donating nature of the oxygen atom adjacent to the carbonyl group. However, this suppression is not absolute. Under activating conditions required for peptide bond formation, particularly with strong coupling reagents and in the presence of base, the formation of the oxazolone intermediate can still occur, creating a pathway for racemization.

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?

These are known as "racemization suppressants" or "auxiliary nucleophiles." When added to a coupling reaction (e.g., with a carbodiimide like EDC or DCC), they react with the activated Cbz-amino acid to form an active ester in situ. These active esters are more stable and less prone to forming the problematic oxazolone intermediate than the O-acylisourea intermediate formed with the carbodiimide alone. They essentially provide a kinetically favored pathway for aminolysis (peptide bond formation) while disfavoring the intramolecular cyclization that leads to the oxazolone.

Part 2: Troubleshooting Guide - Diagnosing & Solving Racemization Issues

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Significant epimerization detected by HPLC/chiral chromatography after a carbodiimide-mediated coupling (EDC/DCC).

Potential Cause Explanation & Solution
Absence of Additives The O-acylisourea intermediate formed by the reaction of the Cbz-amino acid with EDC or DCC is highly activated and notoriously prone to cyclizing into the oxazolone. This is a primary driver of racemization. Solution: ALWAYS include a racemization-suppressing additive. 1-Hydroxybenzotriazole (HOBt) is a classic choice, but for more sensitive couplings, 1-hydroxy-7-azabenzotriazole (HOAt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) are often superior. Add 1.0 to 1.2 equivalents of the additive along with the coupling reagent.
Excessive Base The use of a tertiary amine base (like DIEA or NMM) is often necessary, but an excess can deprotonate the α-carbon of the oxazolone intermediate, facilitating racemization. Solution: Use the minimum amount of base required, typically 1.0 equivalent if coupling to an amine salt, or avoid it if coupling to a free amine. For sensitive substrates, consider using a less hindered base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA).
Prolonged Reaction Time / Elevated Temperature The longer the activated species exists before reacting with the amine component, the greater the opportunity for racemization. Heat accelerates all reaction rates, including the rate of racemization. Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and work up as soon as the starting material is consumed. Perform the activation and coupling at 0 °C before allowing the reaction to slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary for sterically hindered couplings.

Problem 2: Racemization observed even when using pre-formed active esters (e.g., Cbz-AA-OSu).

Potential Cause Explanation & Solution
Base-Catalyzed Racemization Even stable active esters can racemize via direct enolization if exposed to a strong or excess base for a prolonged period before the coupling partner is added. Solution: Ensure the amine component is ready for immediate addition once the active ester and base are combined. If the amine component is an HCl or TFA salt, the base is consumed in the salt-to-free-amine conversion, minimizing its direct impact on the active ester. Use the stoichiometric amount of base required for this conversion.
Impure Active Ester The active ester itself may have been prepared under conditions that induced some racemization, or it may have degraded during storage. Solution: Verify the enantiomeric purity of your active ester before use. If preparing it yourself, use mild activation conditions and purify it carefully. Store active esters in a desiccator at low temperatures.

Problem 3: Using phosphonium (PyBOP, HBTU) or aminium/uronium (HATU, HCTU) reagents and still seeing racemization.

Potential Cause Explanation & Solution
Incorrect Stoichiometry of Base These reagents require a base (typically DIEA or NMM) for activation. Using too much base (e.g., > 2.0 equivalents) can significantly increase the rate of racemization, even with these modern reagents. Solution: The standard protocol involves 2.0 equivalents of base: one for the activation of the carboxylic acid and one to neutralize the amine salt. Avoid adding a large excess. For particularly sensitive amino acids, reducing the base to 1.8-1.9 equivalents can sometimes be beneficial.
Reagent Choice While generally excellent, some reagents are "hotter" (more activating) than others. For extremely sensitive Cbz-amino acids, a highly reactive reagent might push the equilibrium towards the oxazolone. Solution: Consider using a coupling reagent known for lower racemization potential. For instance, COMU ([(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]) has been shown in some studies to be superior to HBTU in suppressing racemization.

Part 3: Best Practices & Recommended Protocols

Adherence to best practices is the most effective way to prevent racemization from the outset.

Workflow for Minimizing Racemization

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_outcome Outcome A 1. Select Cbz-AA & Amine Component B 2. Choose Solvent (e.g., DMF, DCM) A->B C 3. Cool to 0 °C B->C D 4. Add Cbz-AA (1 eq) C->D E 5. Add Additive (e.g., Oxyma) (1.1 eq) D->E F 6. Add Coupling Reagent (e.g., EDC) (1.1 eq) E->F G 7. Stir for 5-10 min F->G H 8. Add Amine (1 eq) & Base (e.g., NMM) (1 eq) G->H I 9. Monitor Reaction (TLC/LC-MS) H->I J High Enantiopurity Peptide I->J

Caption: Recommended workflow for low-racemization coupling.

Protocol 1: EDC/OxymaPure Mediated Coupling

This protocol is a robust and cost-effective method for routine couplings with a low risk of racemization.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Cbz-amino acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.1 eq) to the solution and stir for 5-10 minutes. A color change or slight increase in temperature may be observed.

  • Coupling: Add a solution of the amine component (as a free base, 1.0 eq) or the amine salt (1.0 eq) followed by N-methylmorpholine (NMM) (1.0 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir until completion (typically 4-16 hours, monitor by LC-MS).

  • Work-up: Proceed with standard aqueous work-up and purification.

Mechanism of Racemization vs. Suppression

The diagram below illustrates the critical branch point where the reaction can either proceed to the desired peptide or divert through the racemization-prone oxazolone pathway. Additives like HOBt or OxymaPure intercept the highly reactive O-acylisourea to form a more stable active ester, favoring the desired outcome.

G Activated_AA Activated Cbz-AA (e.g., O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone Intramolecular Cyclization Desired_Peptide Enantiopure Peptide Activated_AA->Desired_Peptide + Amine (Direct Aminolysis) Additive_Ester Additive Active Ester (e.g., Cbz-AA-Oxyma) Activated_AA->Additive_Ester + Additive (Oxyma) (Interception) Racemized_Peptide Racemized Peptide Oxazolone->Racemized_Peptide + Amine (Nucleophilic Attack) Additive_Ester->Desired_Peptide + Amine (Aminolysis)

Caption: Competing pathways: Racemization vs. Suppression.

Data Summary: Impact of Additives on Racemization

The following table summarizes typical results from studies comparing the effectiveness of different additives in suppressing racemization during a model peptide coupling (e.g., Z-Phe-Gly-OEt).

Coupling ReagentAdditiveBase% D-Isomer (Racemization)
DCCNoneDIEA> 20%
DCCHOBtDIEA~ 4-6%
EDC·HClHOBtNMM~ 1-2%
EDC·HClOxymaPure NMM< 0.5%
HATU(Internal HOAt)DIEA< 1%

Data are representative and can vary based on specific substrates and conditions.

Technical Support Center: Purification of Hydrophobic Peptides Containing D-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of hydrophobic peptides, with a special focus on those incorporating the unnatural amino acid D-allo-isoleucine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of hydrophobic peptides containing D-allo-isoleucine.

1. Issue: Poor Peptide Solubility Before or During Purification

  • Question: My hydrophobic peptide, which contains D-allo-isoleucine, is poorly soluble in the initial mobile phase or is precipitating during the purification run. What can I do?

  • Answer: Poor solubility is a frequent challenge with hydrophobic peptides.[1][2][3] The presence of D-allo-isoleucine can further increase hydrophobicity.[4] Here are several strategies to address this:

    • Initial Dissolution:

      • Instead of directly dissolving the peptide in aqueous buffers, first, dissolve the lyophilized peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1][] Then, gradually add your aqueous mobile phase to the desired concentration.[1]

      • For highly problematic peptides, using solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) for initial solubilization might be necessary, but ensure compatibility with your HPLC system.

    • Mobile Phase Modification:

      • Increase the initial percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.

      • Incorporate organic modifiers like isopropanol or n-propanol into the mobile phase, as they can enhance the solubility of very hydrophobic peptides.[3]

      • Adjust the pH of the mobile phase. Moving the pH away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.[6]

    • Temperature:

      • Increase the column temperature.[7] This can improve the solubility of hydrophobic peptides and reduce viscosity, often leading to sharper peaks.[7]

2. Issue: Peptide Aggregation Leading to Broad or Tailing Peaks

  • Question: My chromatogram shows broad, tailing, or split peaks, suggesting my peptide is aggregating on the column. How can I resolve this?

  • Answer: Peptide aggregation is a common issue for hydrophobic sequences and can be exacerbated by D-amino acids which can alter peptide conformation and promote self-association.[4][8]

    • Reduce Sample Concentration: Work with lower concentrations of your peptide sample to minimize intermolecular interactions.[6]

    • Optimize Mobile Phase:

      • Add chaotropic agents like guanidinium hydrochloride (GuHCl) to the sample solvent, but be cautious about its compatibility with your column and system.

      • Adjusting the pH away from the peptide's pI can reduce aggregation due to electrostatic repulsion.[6]

    • Use Aggregation-Disrupting Solvents: Incorporating solvents like isopropanol or n-propanol into the mobile phase can help disrupt aggregates.[3]

    • Elevated Temperature: Running the purification at a higher temperature can often disrupt aggregates and improve peak shape.[7]

3. Issue: Low Purity or Poor Resolution of the Target Peptide

  • Question: I am struggling to separate my D-allo-isoleucine containing peptide from closely eluting impurities. What steps can I take to improve resolution?

  • Answer: Achieving high purity requires optimizing the separation selectivity.

    • Optimize the Gradient: A shallower gradient during the elution of the main peak can significantly improve the separation of closely eluting species.[6]

    • Change the Stationary Phase: If a standard C18 column doesn't provide adequate resolution, consider a different stationary phase. A C8 or C4 column, having shorter alkyl chains, will be less hydrophobic and may offer different selectivity.[9][10][11] Phenyl-based columns can also provide alternative selectivity for peptides containing aromatic residues.[10]

    • Modify the Mobile Phase:

      • Changing the organic solvent (e.g., from acetonitrile to methanol or isopropanol) can alter the elution profile.

      • Using a different ion-pairing agent (e.g., formic acid instead of trifluoroacetic acid) can change the retention behavior of the peptide and impurities.

Frequently Asked Questions (FAQs)

1. Why is the purification of peptides containing D-allo-isoleucine particularly challenging?

The inclusion of D-allo-isoleucine, a diastereomer of L-isoleucine, introduces several challenges:

  • Increased Hydrophobicity: D-amino acids can increase the overall hydrophobicity of a peptide.[4]

  • Altered Conformation: The stereochemical change can alter the peptide's secondary structure, potentially leading to increased aggregation.[4]

  • Resolution from Diastereomers: If the synthesis is not perfectly stereospecific, you may have diastereomeric impurities that are very difficult to separate from the desired product.

2. What is the recommended starting point for developing a purification method for a novel hydrophobic peptide with D-allo-isoleucine?

A good starting point is to use reversed-phase high-performance liquid chromatography (RP-HPLC).[][12]

  • Column: Begin with a C18 reversed-phase column.[][9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6][13]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[6][13]

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B. A typical starting point could be 5% to 95% B over 30-60 minutes.

  • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (if aromatic amino acids are present).[13]

3. How do I choose the right reversed-phase column for my peptide?

The choice of column depends on the peptide's properties:

  • C18: The most common and a good starting point for most peptides, especially those with a molecular weight below 4000 Da.[9]

  • C8: Intermediate hydrophobicity, can be useful when C18 provides too much retention.

  • C4: Less hydrophobic, generally recommended for larger peptides (over 5000 Da) or very hydrophobic ones where elution from a C18 column is difficult.[9][10]

4. Can I use solvents other than acetonitrile in the mobile phase?

Yes, other organic solvents can be used and can offer different selectivity:

  • Methanol: Generally provides less resolution than acetonitrile for peptides but can be a useful alternative.

  • Isopropanol and n-propanol: These are stronger organic solvents and are particularly useful for very hydrophobic peptides that are difficult to elute with acetonitrile alone.[3] They can also help in solubilizing the peptide.[3]

Quantitative Data Summary

Table 1: Comparison of Stationary Phases for Hydrophobic Peptide Purification

Stationary PhaseTypical Peptide SizeRelative HydrophobicityCommon Application
C18 < 4000 DaHighGeneral purpose, good starting point for most peptides.[9]
C8 IntermediateMediumPeptides with moderate hydrophobicity or when C18 has too much retention.[9]
C4 > 5000 DaLowVery hydrophobic peptides or large peptides/small proteins.[9][10]
Phenyl VariableAlternative SelectivityPeptides containing aromatic residues, offers different elution profiles.[10]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a D-allo-Isoleucine Containing Hydrophobic Peptide

  • Sample Preparation:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Dissolve the peptide in a minimal amount of DMSO to a concentration of approximately 10 mg/mL.

    • Dilute the peptide solution with Mobile Phase A to a final concentration of 1-2 mg/mL.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC System Preparation:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[13]

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[13]

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.[13]

    • Set the column oven temperature (e.g., 30-40°C).

    • Set the UV detector to 214 nm and 280 nm.[13]

  • Chromatographic Run:

    • Inject the prepared sample onto the column.

    • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes.

    • Follow with a steeper gradient to 95% B to elute any remaining highly hydrophobic species.

    • Hold at 95% B for a short period to wash the column.

    • Return to the initial conditions and re-equilibrate.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis start Lyophilized Peptide dissolve Dissolve in DMSO start->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filtrate Filter (0.45 µm) dilute->filtrate inject Inject Sample filtrate->inject gradient Gradient Elution inject->gradient detect UV Detection gradient->detect collect Fraction Collection detect->collect hplc_analysis Analytical HPLC collect->hplc_analysis ms_analysis Mass Spectrometry collect->ms_analysis

Caption: Workflow for the purification and analysis of hydrophobic peptides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Shape (Broad/Tailing) cause1 Peptide Aggregation problem->cause1 cause2 Poor Solubility problem->cause2 cause3 Column Overload problem->cause3 cause4 Secondary Interactions problem->cause4 sol1 Decrease Sample Load cause1->sol1 sol3 Add Isopropanol/n-propanol cause1->sol3 sol4 Increase Temperature cause1->sol4 sol5 Adjust Mobile Phase pH cause1->sol5 sol2 Increase Organic Solvent % cause2->sol2 cause2->sol3 cause2->sol4 cause3->sol1 cause4->sol5

Caption: Troubleshooting logic for poor peak shape in peptide purification.

References

Technical Support Center: Cbz-Protected Peptide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the HPLC purification of peptides protected with the Carbobenzyloxy (Cbz or Z) group.

General & Method Development FAQs

Q1: What is the most common HPLC method for purifying Cbz-protected peptides?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying Cbz-protected peptides.[1][2][3] This technique separates molecules based on their hydrophobicity. The Cbz group significantly increases the hydrophobicity of a peptide, making it well-suited for retention on a non-polar stationary phase (like C18) and elution with an increasing gradient of an organic solvent.[1]

Q2: How do I select the right column (stationary phase) for my Cbz-peptide?

A2: For most Cbz-protected peptides, a C18 column is the first choice.[1][4] However, the choice depends on the peptide's overall properties:

  • C18 (Octadecyl): The standard choice, highly hydrophobic, and offers strong retention for Cbz-peptides.[1][4]

  • C8 (Octyl): Less hydrophobic than C18. It can be useful if your peptide is very strongly retained on a C18 column, leading to excessively long run times or the need for very high organic solvent concentrations.

  • Pore Size: For peptides over 30-40 residues or those with significant tertiary structure, a wider pore size (e.g., 300 Å) is recommended to allow the molecule to access the bonded phase surface within the pores.[5][6] For smaller Cbz-peptides, a standard pore size (100-130 Å) is generally sufficient.

Q3: What is a good starting mobile phase system?

A3: A typical mobile phase system for RP-HPLC of Cbz-peptides consists of:

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in ultrapure water.[1]

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[1]

TFA acts as an ion-pairing agent, which sharpens peaks by masking residual silanol interactions on the silica-based column and protonating acidic residues on the peptide.[6] Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.[6]

Q4: My Cbz-peptide is not dissolving in the initial mobile phase. What should I do?

A4: Cbz-peptides can be highly hydrophobic and may have poor solubility in highly aqueous solutions.[7]

  • Initial Dissolution: First, try dissolving a small amount of the crude peptide in the solvent you plan to inject it in. If it's insoluble in Mobile Phase A, you can try dissolving it in a minimal amount of an organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and then diluting it with Mobile Phase A.[8]

  • Sample Injection: Injecting samples dissolved in a solvent stronger (i.e., with more organic content) than the initial mobile phase can lead to peak distortion.[9] If you must use a strong solvent, keep the injection volume as small as possible.

  • Alternative Solvents: For very hydrophobic peptides, a small amount of acetonitrile (e.g., up to 20%) can be added to the sample solvent to aid solubility.[1] Always filter your sample through a 0.45 µm syringe filter before injection to remove particulates.[1]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of Cbz-protected peptides.

// Nodes start [label="Problem Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; peak_tailing [label="Poor Peak Shape\n(Tailing or Fronting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_res [label="Low Resolution\n(Overlapping Peaks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_peak [label="No Peak or\nVery Small Peak", fillcolor="#EA4335", fontcolor="#FFFFFF"]; high_pressure [label="High Back Pressure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions for Peak Tailing sol_tail_1 [label="Check Mobile Phase pH.\nIs it appropriate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_tail_2 [label="Increase TFA concentration\n(e.g., to 0.1%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tail_3 [label="Consider sample overload.\nReduce injection amount.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tail_4 [label="Sample solvent stronger\nthan mobile phase?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_tail_5 [label="Dissolve sample in\ninitial mobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Low Resolution sol_res_1 [label="Optimize Gradient.\nMake it shallower.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_res_2 [label="Change Organic Solvent\n(e.g., ACN to Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_res_3 [label="Increase Column Temp.\n(e.g., 40-60°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_res_4 [label="Consider orthogonal method\n(e.g., IEX before RP-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for No Peak sol_nopeak_1 [label="Check for leaks in\nsystem and injector.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_nopeak_2 [label="Confirm sample solubility\nand injection.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_nopeak_3 [label="Is peptide precipitating\non the column?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_nopeak_4 [label="Increase organic content\nin starting mobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for High Pressure sol_pressure_1 [label="Check for blockages.\n(frits, tubing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_pressure_2 [label="Filter sample and\nmobile phases.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_pressure_3 [label="Column contaminated?\nWash or replace.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> peak_tailing; start -> low_res; start -> no_peak; start -> high_pressure;

peak_tailing -> sol_tail_1; sol_tail_1 -> sol_tail_2 [label="No"]; sol_tail_1 -> sol_tail_3 [label="Yes"]; sol_tail_3 -> sol_tail_4; sol_tail_4 -> sol_tail_5 [label="Yes"];

low_res -> sol_res_1; sol_res_1 -> sol_res_2; sol_res_2 -> sol_res_3; sol_res_3 -> sol_res_4;

no_peak -> sol_nopeak_1; sol_nopeak_1 -> sol_nopeak_2; sol_nopeak_2 -> sol_nopeak_3; sol_nopeak_3 -> sol_nopeak_4 [label="Yes"];

high_pressure -> sol_pressure_1; sol_pressure_1 -> sol_pressure_2; sol_pressure_2 -> sol_pressure_3; } Caption: Troubleshooting flowchart for common HPLC issues.

Q5: My peaks are tailing or fronting. How can I improve the peak shape?

A5: Poor peak shape is a common issue.

  • Peak Tailing: This is often caused by unwanted interactions between the peptide and the stationary phase or by using a mobile phase pH that is inappropriate for the peptide.[10]

    • Increase Ion-Pairing Agent: Ensure the TFA concentration is sufficient (0.1% is standard). Insufficient TFA can lead to interactions with free silanols on the column, causing tailing.[6]

    • Check for Column Overload: Injecting too much sample can cause tailing.[10] Try reducing the injection volume or sample concentration.

  • Peak Fronting: This can occur if the sample is dissolved in a solvent that is significantly stronger than the mobile phase at the start of the gradient.[7][9] Try to dissolve the sample in the initial mobile phase composition whenever possible.

Q6: I have poor resolution between my target peptide and an impurity. How can I improve separation?

A6: Improving resolution requires modifying the separation selectivity.

  • Shallow Gradient: The most effective way to increase resolution is to make the gradient shallower (i.e., increase the run time and decrease the %B change per minute). This gives more time for components to interact with the stationary phase.

  • Change Temperature: Increasing the column temperature (e.g., to 40°C or 50°C) can improve peak shape for hydrophobic peptides and change selectivity.[5][11]

  • Orthogonal Methods: If co-eluting impurities have very similar properties, a single RP-HPLC step may not be enough.[12] Consider a two-step purification process using orthogonal methods. For example, an initial purification step using ion-exchange chromatography (which separates by charge) followed by RP-HPLC (which separates by hydrophobicity) can be very effective.[13][14]

Q7: I'm worried the acidic mobile phase (TFA) could cleave the Cbz group. Is this a risk?

A7: The Cbz group is generally stable to the 0.1% TFA conditions used in RP-HPLC. While Cbz groups can be removed by strong acids, the dilute acid and short exposure time during a typical HPLC run are unlikely to cause significant deprotection.[15] However, if you suspect lability, you can analyze your collected fractions by mass spectrometry to confirm the integrity of your peptide.

Experimental Protocols & Data

Protocol 1: Standard RP-HPLC Purification of a Cbz-Peptide

This protocol outlines a general method for the purification of a Cbz-protected peptide.

  • System Preparation:

    • HPLC System: Preparative HPLC with a gradient pump and UV detector.

    • Column: C18 reversed-phase column (e.g., 10 µm, 250 x 21.2 mm).[1]

    • Mobile Phase A: 0.1% TFA in ultrapure water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Preparation: Add 1 mL of TFA to 999 mL of the appropriate solvent. Sonicate for 10-15 minutes to degas.[1]

  • Sample Preparation:

    • Weigh the crude lyophilized Cbz-peptide.

    • Dissolve the peptide in a minimal volume of Mobile Phase A. If solubility is low, add Mobile Phase B dropwise until dissolved, or use a minimal amount of DMSO before diluting with Mobile Phase A.[1][8] A typical concentration is 10-20 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.[1]

  • Chromatography:

    • Equilibration: Equilibrate the column with the starting conditions (e.g., 95% A, 5% B) for at least 3-5 column volumes.[1]

    • Injection: Inject the filtered sample onto the column.

    • Gradient: Run a linear gradient. A common starting gradient is 5% to 70% B over 60 minutes. This should be optimized based on the hydrophobicity of the specific peptide.

    • Detection: Monitor the elution at 220 nm and 280 nm.[1] Phenylalanine, Tyrosine, and Tryptophan residues in the peptide, as well as the Cbz group itself, will absorb at these wavelengths.

  • Post-Run:

    • Fraction Collection: Collect fractions corresponding to the target peak.

    • Analysis: Analyze the purity of the collected fractions by analytical HPLC.

    • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product.

Data Table: Effect of Gradient Slope on Resolution

This table illustrates how changing the gradient slope can affect the separation of a target Cbz-peptide from a closely eluting impurity.

Gradient (%B over 60 min)Retention Time of Target (min)Resolution (Rs) between Target and ImpurityPurity of Collected Fraction (%)
5 - 95% (1.5%/min)25.40.991%
20 - 65% (0.75%/min) 31.8 1.6 >98%
30 - 50% (0.33%/min)42.12.1>98%

As shown, a shallower gradient (0.75%/min) significantly improves the resolution (Rs), leading to a higher purity product. While an even shallower gradient (0.33%/min) further increases resolution, it also results in a much longer run time.

// Nodes crude [label="Crude Cbz-Peptide\n(Lyophilized Powder)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Sample Dissolution\n& Filtration (0.45 µm)", fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="Preparative RP-HPLC\n(C18 Column, ACN/H2O/TFA)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fractions [label="Collect Fractions\n(UV Detection at 220nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Purity Analysis\n(Analytical HPLC & MS)", fillcolor="#FBBC05", fontcolor="#202124"]; pool [label="Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; lyo [label="Lyophilization", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; final [label="Pure Cbz-Peptide\n(>98% Purity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections crude -> dissolve; dissolve -> hplc; hplc -> fractions; fractions -> analysis; analysis -> pool [label="Fractions >98% Pure"]; analysis -> hplc [label="Re-purify Impure Fractions"]; pool -> lyo; lyo -> final; } Caption: General workflow for Cbz-peptide purification.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), with a special focus on the incorporation of non-natural amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low peptide yield when incorporating non-natural amino acids?

Low yields in peptide synthesis involving non-natural amino acids can stem from several factors, often related to the unique structural properties of these residues:

  • Steric Hindrance: Bulky side chains or substitution at the α-carbon of non-natural amino acids can physically obstruct the approach of reagents, leading to incomplete coupling and deprotection reactions.[1]

  • Altered Reactivity: The electronic properties of the non-natural amino acid's side chain can influence the nucleophilicity of the N-terminal amine and the reactivity of the carboxylic acid, affecting reaction rates.

  • Peptide Aggregation: The presence of hydrophobic or β-branched non-natural amino acids can promote the formation of stable secondary structures (e.g., β-sheets) on the resin. This aggregation can prevent reagents from accessing the growing peptide chain, leading to truncated or deleted sequences.[2]

  • Suboptimal Coupling Conditions: Standard coupling reagents and protocols may not be efficient enough to overcome the challenges posed by non-natural amino acids.

  • Incomplete Fmoc Deprotection: The steric bulk of a non-natural amino acid can hinder the access of the deprotection base (e.g., piperidine) to the Fmoc group, resulting in incomplete removal and termination of chain elongation.[3]

Q2: How can I detect incomplete coupling or deprotection during synthesis?

Monitoring the progress of your synthesis is crucial for troubleshooting. Several qualitative and quantitative methods can be employed:

  • Kaiser Test (for primary amines): This colorimetric test is widely used to detect the presence of free primary amines on the resin. A blue color indicates a positive result (free amines), which is expected after a successful deprotection step but indicates incomplete coupling after a coupling step. A yellow or colorless result signifies a negative test (no free primary amines), indicating a complete coupling.

  • Chloranil Test (for secondary amines): The Kaiser test is unreliable for secondary amines, such as those in proline or N-methylated amino acids. The Chloranil test is a suitable alternative, where a blue or green color indicates the presence of a free secondary amine.[4][5]

  • HPLC and Mass Spectrometry (MS) of a test cleavage: Cleaving a small amount of resin and analyzing the crude product by HPLC and MS can provide a snapshot of the synthesis progress. The presence of unexpected peaks or masses corresponding to deletion sequences can indicate coupling or deprotection issues.[6]

Q3: Which coupling reagents are most effective for non-natural amino acids?

The choice of coupling reagent is critical when dealing with challenging non-natural amino acids. While standard carbodiimide-based reagents (e.g., DIC) can be effective for simple couplings, more potent reagents are often necessary for sterically hindered or aggregation-prone sequences.

Uronium/aminium salt-based reagents are generally more reactive and effective for difficult couplings. Phosphonium salt-based reagents are also highly effective and are often recommended for minimizing racemization.[7]

Coupling Reagent ClassExamplesRecommended forKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUSterically hindered amino acids, N-methylated amino acids, rapid coupling protocols.[7][8]HATU is often considered the gold standard for difficult couplings. HCTU is a more cost-effective and highly efficient alternative.[8] COMU is known for its high efficiency and improved safety profile.
Phosphonium Salts PyBOP, PyAOP, PyBrOPMinimizing racemization, sterically hindered couplings.PyAOP is generally more reactive than PyBOP. PyBrOP is highly reactive and suitable for very difficult couplings.[9]
Carbodiimides DIC, EDCRoutine couplings, cost-effective for large-scale synthesis.Often used with additives like OxymaPure or HOBt to improve efficiency and reduce racemization. Less effective for sterically hindered residues.[7]

Q4: How does the structure of a non-natural amino acid affect peptide aggregation?

The side chain properties of non-natural amino acids play a significant role in the propensity of a peptide to aggregate on the solid support.

  • Hydrophobicity: Non-polar, hydrophobic side chains can promote intermolecular interactions, leading to the formation of insoluble aggregates.[2]

  • β-Branching: Amino acids with branching at the β-carbon (e.g., Val, Ile and their non-natural analogs) can restrict conformational freedom and favor the formation of β-sheet structures, which are prone to aggregation.

  • Aromatic Interactions: Aromatic side chains can engage in π-stacking interactions, contributing to peptide self-assembly and aggregation.

Troubleshooting Guides

Issue 1: Low Coupling Yield with a Sterically Hindered Non-Natural Amino Acid

Symptoms:

  • Positive Kaiser or Chloranil test after the coupling step.

  • Presence of a significant deletion peak (-mass of the non-natural amino acid) in the crude MS analysis.

  • Low overall yield of the final peptide.

Troubleshooting Workflow:

G Troubleshooting Low Coupling Yield start Low Coupling Yield Detected check_reagent Verify Reagent Quality and Concentration start->check_reagent increase_equivalents Increase Equivalents of Amino Acid and Coupling Reagent check_reagent->increase_equivalents double_couple Perform a Double Coupling increase_equivalents->double_couple stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) double_couple->stronger_reagent increase_time_temp Increase Coupling Time and/or Temperature stronger_reagent->increase_time_temp chaotropic_salts Incorporate Chaotropic Salts (e.g., LiCl) increase_time_temp->chaotropic_salts pseudoproline Introduce a Pseudoproline Dipeptide chaotropic_salts->pseudoproline resolution Problem Resolved? pseudoproline->resolution resolution->start No, Re-evaluate end Continue Synthesis resolution->end Yes

Caption: A stepwise approach to troubleshooting low coupling yields.

Detailed Solutions:

  • Verify Reagents: Ensure that the amino acid, coupling reagent, and solvents are of high quality and anhydrous.

  • Increase Equivalents and Concentration: Increasing the concentration of the amino acid and coupling reagent can drive the reaction to completion. A 3-5 fold excess is often recommended for difficult couplings.

  • Double Coupling: Repeating the coupling step is a straightforward way to improve the yield.

  • Change Coupling Reagent: If a standard coupling reagent is being used, switch to a more potent one like HATU, HCTU, or COMU. For N-methylated amino acids, HATU has shown good success.[7]

  • Optimize Reaction Conditions: Extend the coupling time (e.g., from 1 hour to 4 hours or overnight). Cautiously increasing the temperature (e.g., to 50°C) can also enhance the reaction rate, though this may increase the risk of racemization.

  • Disrupt Aggregation: If aggregation is suspected, washing the resin with a solution containing chaotropic salts (e.g., 0.4 M LiCl in DMF) before coupling can help disrupt secondary structures.

  • Incorporate Structure-Breaking Dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide can disrupt the formation of β-sheets and improve coupling efficiency.

Issue 2: Incomplete Fmoc-Deprotection of a Non-Natural Amino Acid

Symptoms:

  • Positive Kaiser test after the deprotection step, but the color is often weaker than expected.

  • The subsequent coupling reaction is sluggish or fails completely.

  • Mass spectrometry of the crude product shows a significant peak corresponding to the truncated peptide (desired peptide minus the sequence after the problematic residue).

Troubleshooting Workflow:

G Troubleshooting Incomplete Fmoc-Deprotection start Incomplete Deprotection increase_time Increase Deprotection Time start->increase_time stronger_base Use a Stronger Deprotection Reagent (e.g., DBU) increase_time->stronger_base check_solvent Ensure High-Quality, Anhydrous DMF stronger_base->check_solvent monitor_uv Monitor Fmoc Release by UV Spectroscopy check_solvent->monitor_uv resolution Problem Resolved? monitor_uv->resolution resolution->start No, Re-evaluate end Proceed to Coupling resolution->end Yes

Caption: A decision-making diagram for resolving incomplete Fmoc removal.

Detailed Solutions:

  • Extend Deprotection Time: Increase the duration of the piperidine treatment. For example, instead of two 5-minute treatments, try two 15-minute treatments.

  • Use a Stronger Base: For particularly difficult deprotections, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, typically at a concentration of 2-5% in DMF, often in combination with piperidine.[6]

  • Ensure Solvent Quality: The quality of the DMF is crucial. Water content can reduce the efficiency of the deprotection reaction.

  • Monitor Fmoc Release: The release of the Fmoc-dibenzofulvene adduct can be monitored by UV spectroscopy at ~301 nm to quantify the extent of deprotection.

Issue 3: Side Reactions Associated with Specific Non-Natural Amino Acids

Symptoms:

  • Appearance of unexpected peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry reveals masses that do not correspond to the target peptide or simple deletion/truncation products.

Troubleshooting Decision Tree:

G Troubleshooting Side Reactions start Unexpected Side Products identify_mass Identify Mass of Side Product by MS start->identify_mass mass_plus_16 Mass +16 Da? identify_mass->mass_plus_16 oxidation Probable Oxidation (e.g., Met, Trp, Cys). Use Scavengers. mass_plus_16->oxidation Yes mass_minus_18 Mass -18 Da? mass_plus_16->mass_minus_18 No end Implement Mitigation Strategy oxidation->end aspartimide Probable Aspartimide Formation. Use Additives (HOBt) or Modified Protecting Groups. mass_minus_18->aspartimide Yes other_mass Other Mass Change? mass_minus_18->other_mass No aspartimide->end boronic_acid Boronic Acid Residue Present? other_mass->boronic_acid deboronation Potential Deboronation. Optimize Cleavage Conditions. boronic_acid->deboronation Yes review_literature Review Literature for Known Side Reactions of the Specific Non-Natural Amino Acid. boronic_acid->review_literature No deboronation->end review_literature->end

References

Technical Support Center: Managing Steric Hindrance of Isoleucine Derivatives in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the steric hindrance of isoleucine derivatives during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is isoleucine considered a "difficult" amino acid in SPPS?

A1: Isoleucine possesses a β-branched side chain, which creates significant steric hindrance. This bulkiness can physically impede the approach of an activated amino acid to the N-terminus of the growing peptide chain, leading to slower and incomplete coupling reactions.[1][2] This issue is often exacerbated in longer peptide sequences or those prone to aggregation.[3][4]

Q2: What are the common problems encountered when incorporating isoleucine into a peptide sequence?

A2: The most frequent issues include:

  • Incomplete coupling: This results in deletion sequences where the isoleucine residue is missing from the final peptide.[3] A positive Kaiser test after a coupling step is a common indicator of this problem.[2]

  • Low peptide yield and purity: Inefficient coupling reactions directly contribute to a lower overall yield of the desired full-length peptide and a more complex crude product to purify.[1]

  • Aggregation: Sequences containing multiple hydrophobic and sterically hindered residues like isoleucine are prone to on-resin aggregation, which can further prevent efficient coupling.[5][6]

  • Racemization: While less common for isoleucine itself during coupling, the harsh conditions sometimes used to overcome steric hindrance can increase the risk of racemization for other susceptible amino acids in the sequence.[7]

Q3: How does the choice of Nα-protecting group (Boc vs. Fmoc) affect isoleucine coupling?

A3: Both Boc and Fmoc strategies can be used for isoleucine incorporation, with each having its advantages. Fmoc-SPPS is generally preferred due to its milder deprotection conditions (using piperidine), which are compatible with a wider range of sensitive linkers and side-chain protecting groups.[1] Boc-SPPS requires strong acids like trifluoroacetic acid (TFA) for deprotection in each cycle and potentially harsh hydrofluoric acid (HF) for final cleavage, which can be detrimental to complex peptides.[1] However, in some "difficult sequences," Boc-based SPPS with in-situ neutralization protocols has shown better results compared to Fmoc-based strategies.[5][8]

Q4: Can modifying reaction conditions improve isoleucine coupling efficiency?

A4: Yes, several modifications to the reaction conditions can be beneficial:

  • Elevated Temperature: Increasing the coupling temperature (e.g., to 45-50°C) can provide the necessary activation energy to overcome the steric barrier and increase reaction kinetics.[2][6]

  • Microwave Irradiation: Microwave-assisted SPPS can significantly accelerate coupling reactions, especially for sterically hindered amino acids.[6][9]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt on-resin aggregation and improve the accessibility of the N-terminus.[6]

  • Solvent Choice: Using solvents with better resin-swelling properties and aggregation-disrupting capabilities, such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to DMF, can be advantageous.[10]

Troubleshooting Guide

Problem: The Kaiser test is positive after coupling isoleucine, indicating free amines.

This is a clear sign of incomplete coupling. Here are the recommended solutions, in order of preference:

  • Double Coupling: The most straightforward approach is to perform the coupling reaction a second time with a fresh solution of activated isoleucine.[1][2] This often drives the reaction to completion.

  • Increase Reaction Time: Extend the initial coupling time to allow for the slower reaction to proceed further.[2]

  • Use a More Potent Coupling Reagent: If standard carbodiimide-based reagents (like DIC/HOBt) are failing, switch to a more powerful uronium/aminium or phosphonium-based reagent such as HATU, HBTU, or PyBOP.[10] These are known to be more effective for sterically hindered couplings.[9]

  • In-situ Neutralization: For Boc-SPPS, using an in-situ neutralization protocol where a high concentration of the activated amino acid is added directly after neutralization can minimize aggregation and improve coupling efficiency.[5][8]

Data Presentation

The selection of the appropriate isoleucine derivative and coupling reagent is critical for successful synthesis.

Table 1: Illustrative Performance of Isoleucine Derivatives in SPPS

Isoleucine DerivativeAverage Coupling Efficiency (%)Crude Peptide Purity (%)Overall Yield (%)Key Considerations
Boc-L-Isoleucine97-99%75-85%60-75%Requires strong acid for final cleavage, which can be harsh on sensitive peptides. In-situ neutralization protocols can improve efficiency.[1]
Fmoc-L-Isoleucine98-99.5%80-90%65-80%Milder deprotection conditions (piperidine). Generally preferred for its orthogonality and compatibility with a wider range of linkers and side-chain protecting groups.[1]
Fmoc-L-allo-Isoleucine97-99%78-88%62-78%The stereochemistry can influence peptide structure and biological activity. Coupling efficiency is comparable to L-Isoleucine.[1]

Note: The data presented in this table is illustrative and based on typical outcomes for the synthesis of moderately sized peptides under optimized conditions. Actual results may vary depending on the peptide sequence and specific protocol used.[1]

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent ClassExamplesRelative PerformanceRacemization RiskKey Features
CarbodiimideDIC/HOBt, DIC/OxymaModerateLow to ModerateCost-effective. Addition of HOBt or Oxyma is crucial to suppress racemization.[11][12]
Uronium/AminiumHATU, HBTU, HCTUVery HighLow to ModerateConsidered among the most powerful for overcoming steric hindrance.[9][10] HATU is often the reagent of choice for difficult couplings.[9][13]
PhosphoniumPyBOP, PyAOPHighLowHighly efficient with minimal side reactions. Byproducts are less hazardous than those from some older reagents.[12]

Experimental Protocols

Protocol 1: Standard Double Coupling for Fmoc-Isoleucine

This protocol is recommended when a single coupling of Fmoc-L-Isoleucine is found to be incomplete.

  • Initial Coupling:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • In a separate vial, pre-activate 3 equivalents of Fmoc-L-Isoleucine with 3 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin and couple for 1-2 hours.[1]

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test.

  • Double Coupling (if Kaiser test is positive):

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3 times).

    • Repeat the pre-activation and coupling steps (1c and 1d) with a fresh solution of activated Fmoc-L-Isoleucine.[2]

  • Final Washing:

    • After a negative Kaiser test, wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next synthesis cycle.[1]

Protocol 2: HATU-Mediated Coupling for a Highly Hindered Position

This protocol is for sequences where significant steric hindrance is anticipated.

  • Resin Preparation and Deprotection:

    • Swell the resin in DMF and perform Fmoc deprotection as described in Protocol 1.

  • Amino Acid Activation (In Situ):

    • In a separate vial, dissolve 3 equivalents of Fmoc-L-Isoleucine and 3 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA or 2,4,6-collidine to the solution. Using collidine can reduce the risk of racemization.[14]

    • Vortex the solution for 1-2 minutes to pre-activate.[9]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Couple for 2-4 hours. For extremely difficult couplings, the reaction time can be extended.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the reaction.

    • If the test is positive, consider a second coupling.

    • Once complete, wash the resin thoroughly with DMF and DCM.[9]

Visualizations

SPPS_Troubleshooting_Workflow start Start SPPS Cycle (Isoleucine Coupling) coupling Perform Single Coupling (e.g., HBTU/DIPEA, 1-2h) start->coupling kaiser_test Kaiser Test coupling->kaiser_test is_complete Negative? kaiser_test->is_complete next_cycle Proceed to Next Cycle is_complete->next_cycle Yes troubleshoot Incomplete Coupling Detected is_complete->troubleshoot No (Positive) end Coupling Complete double_couple Strategy 1: Double Couple with Fresh Reagents troubleshoot->double_couple stronger_reagent Strategy 2: Use Stronger Coupling Reagent (e.g., HATU) troubleshoot->stronger_reagent change_conditions Strategy 3: Modify Conditions (Elevated Temp / Microwave) troubleshoot->change_conditions double_couple->end stronger_reagent->end change_conditions->end

Caption: Troubleshooting workflow for incomplete isoleucine coupling.

Logical_Relationships cluster_problem Primary Challenge cluster_consequences Consequences cluster_solutions Mitigation Strategies problem Steric Hindrance of Isoleucine Side Chain incomplete_coupling Incomplete Coupling problem->incomplete_coupling leads to aggregation On-Resin Aggregation problem->aggregation promotes low_yield Low Yield & Purity incomplete_coupling->low_yield aggregation->incomplete_coupling reagents Potent Coupling Reagents (HATU, HCTU) reagents->incomplete_coupling addresses conditions Optimized Conditions (Heat, Microwave) conditions->incomplete_coupling addresses protocol Protocol Modification (Double Coupling) protocol->incomplete_coupling addresses additives Aggregation Disruptors (Chaotropic Salts, Solvents) additives->aggregation addresses

Caption: Logical relationships in managing isoleucine steric hindrance.

References

Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing peptide coupling reactions involving sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields when working with sterically hindered amino acids?

Low coupling efficiency with sterically hindered amino acids is a common challenge in peptide synthesis. The primary causes include:

  • Steric Hindrance: The bulky nature of certain amino acid side chains (e.g., Val, Ile, Thr) or the presence of modifications like N-methylation physically obstructs the formation of the peptide bond.[1][2][3] This slows down the reaction rate and can lead to incomplete coupling.[1][3]

  • Reduced Nucleophilicity: The amine component's ability to act as a nucleophile can be diminished by bulky adjacent groups, rendering it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, have a tendency to aggregate on the solid support.[1][4] This clumping can block reactive sites and impede the diffusion of reagents.[3]

  • Inadequate Coupling Reagents: Standard carbodiimide reagents such as DCC and EDC are often not potent enough to overcome the energy barrier in sterically demanding couplings.[1][3][5][6]

  • Suboptimal Reaction Conditions: Factors like solvent choice, reaction temperature, and time are critical and often require optimization for challenging couplings.[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

For difficult couplings, more powerful coupling reagents are necessary. Onium-salt-based reagents are generally the preferred choice.[1][7]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][2] HATU is often considered superior for many challenging couplings.[1][8] COMU is a newer generation reagent with efficiency comparable to HATU, but with a better safety profile and solubility.[1][7][9]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][2] PyAOP often shows higher coupling yields and is associated with lower racemization levels.[1][10]

  • Acyl Fluorides: For extremely hindered amino acids, such as α,α-disubstituted ones like Aib, the in-situ generation of amino acid fluorides using reagents like TFFH is a highly effective strategy.[1][6][9]

Q3: How can racemization be minimized during the coupling of sterically hindered amino acids?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern that can lead to hard-to-separate diastereomeric impurities.[1][10] To minimize racemization:

  • Use Additives: The addition of HOBt, HOAt, or Oxyma Pure is crucial.[1][11] These additives form active esters that can help suppress racemization.[1] HOAt and Oxyma are generally superior to HOBt in this regard.[1]

  • Select the Right Reagent: Phosphonium-based reagents like PyBOP or PyAOP are often associated with lower levels of racemization.[1]

  • Control the Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[1]

  • Limit Pre-activation Time: Reduce the time the amino acid is in its highly reactive state before the addition of the amine component.[1][7]

  • Optimize Temperature: If heating is necessary to drive the reaction, use the lowest effective temperature for the shortest possible time.[1][5]

Q4: What is the role of the solvent in coupling efficiency?

The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[6][12] Inadequate solvation can lead to peptide aggregation, which further hinders the reaction.[6] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties.[6][12] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4][6]

Q5: Can side-chain protecting groups contribute to steric hindrance?

Yes, bulky side-chain protecting groups can significantly contribute to steric hindrance.[6][7] This effect can be more pronounced in the synthesis of longer peptides where the density of these groups on the solid support increases.[6] Careful selection of protecting groups is therefore important.[6]

Troubleshooting Guides

Issue 1: Low Coupling Yield

Symptoms:

  • Positive Kaiser test after coupling, indicating free amines.[2]

  • Low yield of the desired peptide after cleavage.[2]

  • Presence of deletion sequences in the final product.[3]

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inefficient Coupling Reagent Switch to a more potent onium-salt reagent such as HATU, HCTU, COMU, or PyAOP.[1][7] For extremely hindered residues, consider using an acyl fluoride-forming reagent like TFFH.[1][6]
Steric Hindrance 1. Double Coupling: Perform the coupling step twice with a fresh solution of activated amino acid.[2] 2. Increase Reaction Time: Extend the coupling time to 2-24 hours.[1][2] 3. Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier.[5][13] Microwave-assisted synthesis can also be effective.[6]
Peptide Aggregation 1. Change Solvent: Switch to a more disruptive solvent like NMP or a mixture of DMF/DCM.[1] 2. Incorporate "Backbone Protection": Introduce pseudoprolines or Hmb-protected amino acids at strategic locations to disrupt aggregation.[1]
Incomplete Deprotection Ensure complete removal of the N-terminal protecting group before coupling by extending the deprotection time or using a stronger deprotection reagent if applicable.[1]
Issue 2: Significant Racemization

Symptoms:

  • Presence of diastereomeric impurities in the final product, often visible by HPLC.

  • Loss of biological activity of the synthesized peptide.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the amine component.[1]
Strong Base Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1][11]
Inappropriate Coupling Reagent/Additive 1. Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] 2. Consider using a phosphonium-based reagent like PyBOP or PyAOP.[1]
Prolonged Reaction at Elevated Temperature If using heat, optimize for the shortest time necessary to achieve a good yield.[1]

Quantitative Data Summary

Coupling Reagent Performance
Coupling Reagent Reagent Type Relative Reactivity Racemization Risk Notes
DCC/DIC CarbodiimideLow-ModerateModerate-HighOften insufficient for hindered couplings; byproduct can be problematic.[5][7]
HBTU Aminium SaltHighLow-ModerateWidely used and effective, but can cause guanidinylation of the N-terminus.[7]
HATU Aminium SaltVery HighVery LowHighly reactive and fast; often superior for difficult couplings.[1][7][8]
COMU Uronium SaltVery HighVery LowHigh efficiency, good solubility, and better safety profile (not based on explosive HOBt/HOAt).[1][7][9]
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.[1][7]
PyAOP Phosphonium SaltVery HighVery LowOften demonstrates higher coupling yields than PyBOP and is effective for N-methylated amino acids.[1][3]
TFFH Fluorinating AgentVery HighVery LowGenerates highly reactive acyl fluorides, ideal for α,α-disubstituted amino acids.[1][9]

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended when a single coupling is insufficient for a sterically hindered amino acid.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).[6]

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[6]

    • Allow the pre-activation to proceed for 1-5 minutes.[6]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[6]

    • Drain the reaction solution and wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[6]

  • Confirmation:

    • Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive, a second coupling may be necessary.

Protocol 2: Capping of Unreacted Amines

This procedure is used to block any unreacted N-terminal amines after an incomplete coupling reaction to prevent the formation of deletion sequences.

  • Washing: After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.[3]

  • Capping Solution: Prepare a capping solution, for example, acetic anhydride and a base like pyridine or DIPEA in DMF.[3]

  • Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[3] This will acetylate any unreacted primary amines.[3]

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF.[3]

Visualizations

Troubleshooting_Low_Yield start Low Coupling Yield Detected (e.g., Positive Kaiser Test) reagent Inefficient Coupling Reagent? start->reagent sterics Significant Steric Hindrance? reagent->sterics No sol_reagent Switch to Potent Reagent (HATU, COMU, PyAOP) reagent->sol_reagent Yes aggregation Potential for Aggregation? sterics->aggregation No sol_sterics1 Perform Double Coupling sterics->sol_sterics1 Yes sol_aggregation1 Change to Disruptive Solvent (NMP) aggregation->sol_aggregation1 Yes recheck Re-evaluate Coupling Efficiency aggregation->recheck No sol_reagent->recheck sol_sterics2 Increase Reaction Time/Temp sol_sterics1->sol_sterics2 sol_sterics2->recheck sol_aggregation2 Incorporate Backbone Protection (Pseudoproline, Hmb) sol_aggregation1->sol_aggregation2 sol_aggregation2->recheck

Caption: Troubleshooting workflow for low coupling yield.

Caption: Key factors for optimizing coupling strategy.

References

Technical Support Center: Cbz Deprotection of Sulfur-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the deprotection of the Carboxybenzyl (Cbz or Z) group from peptides containing sulfur-containing amino acids such as cysteine (Cys) and methionine (Met). The presence of sulfur presents unique challenges, primarily the poisoning of palladium catalysts used in standard hydrogenolysis procedures.[1][2][3] This resource offers alternative methods and practical solutions to overcome these common obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Cbz deprotection of sulfur-containing peptides in a question-and-answer format.

Question 1: My catalytic hydrogenation for Cbz deprotection is sluggish or has failed completely. What is the likely cause and how can I fix it?

Answer:

The most probable cause for the failure of catalytic hydrogenation (e.g., H₂/Pd-C) is the poisoning of the palladium catalyst by the sulfur-containing residues in your peptide.[1][3] Sulfur compounds, even in trace amounts, can strongly adsorb to the surface of the palladium catalyst, blocking the active sites required for hydrogenolysis.[3]

Immediate Troubleshooting Steps:

  • Increase Catalyst Loading: For substrates with a high sulfur content, you can try increasing the amount of Pd-C catalyst. However, this can be costly and may not always be effective.

  • Use a Different Catalyst: Some literature suggests that adding promotors or using alternative catalysts might mitigate poisoning, though this is often substrate-dependent.

  • Switch to an Alternative Deprotection Method: The most reliable solution is to switch to a deprotection method that is not susceptible to sulfur poisoning.

Question 2: My peptide contains a methionine residue and I'm observing side products after Cbz deprotection with strong acids. What are these side products and how can I avoid them?

Answer:

When using strong acids like HBr in acetic acid or Trifluoromethanesulfonic acid (TFMSA) for Cbz deprotection of methionine-containing peptides, you are likely observing S-alkylation of the methionine side chain.[4][5] The thioether in methionine can be alkylated by the benzyl cation that is generated during the cleavage of the Cbz group.

Strategies to Minimize S-Alkylation:

  • Use of Scavengers: The addition of "scavengers" to the reaction mixture is crucial. These are compounds that can trap the reactive carbocations. Common scavengers for this purpose include:

    • Thioanisole

    • m-Cresol

    • 1,2-ethanedithiol (EDT)

  • Optimized Cleavage Cocktails: For TFMSA deprotection, a common cocktail includes TFMSA, trifluoroacetic acid (TFA), thioanisole, and sometimes a reducing agent like dimethylsulfide (DMS) to prevent methionine oxidation.[6][7][8]

Question 3: I am using HBr in acetic acid for Cbz deprotection. What are the key experimental parameters to control for a successful reaction?

Answer:

Deprotection with HBr in acetic acid is a robust method for sulfur-containing peptides as it avoids the use of a metal catalyst.[9] However, careful control of the reaction conditions is necessary to avoid side reactions.

Key Parameters and Considerations:

  • Concentration of HBr: Commercially available solutions of 33% HBr in acetic acid are commonly used.[9] The reaction rate is dependent on the HBr concentration.[10]

  • Reaction Time and Temperature: These reactions are typically stirred at room temperature for a duration of 2 to 16 hours.[9] It is essential to monitor the reaction progress by a suitable analytical method like TLC or LC-MS to determine the optimal reaction time and avoid degradation of the peptide.

  • Anhydrous Conditions: The presence of water can lead to unwanted side reactions. It is important to use anhydrous reagents and solvents.

  • Work-up Procedure: After the reaction is complete, the product is often precipitated by the addition of a non-polar solvent like ether.[9] This is followed by filtration and washing to remove excess acid and byproducts.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about selecting and implementing alternative Cbz deprotection strategies for sulfur-containing peptides.

What are the main alternative methods for Cbz deprotection of sulfur-containing peptides?

The primary alternatives to catalytic hydrogenation are:

  • Acid-Mediated Cleavage: This involves the use of strong acids to cleave the Cbz group. Common reagents include:

    • Hydrogen Bromide (HBr) in Acetic Acid: A widely used and effective method.[9][10]

    • Trifluoromethanesulfonic Acid (TFMSA): A very strong acid, often used in a mixture with TFA and scavengers.[6][7][8]

    • Other Strong Acids: Concentrated hydrochloric acid (HCl) or HCl in organic solvents can also be employed.[11][12]

  • Catalytic Transfer Hydrogenation: This method still uses a palladium catalyst but employs a hydrogen donor molecule instead of hydrogen gas.[1][9] This can sometimes be more effective in the presence of sulfur, depending on the chosen donor. Common hydrogen donors include:

    • Ammonium formate[1]

    • Formic acid[1][13]

    • Cyclohexene[1][14]

    • 1,4-Cyclohexadiene[15]

  • Nucleophilic Cleavage: In specific cases, nucleophilic reagents can be used for Cbz removal. For instance, 2-mercaptoethanol in the presence of a base has been shown to be effective for certain substrates.[16][17]

How do I choose the best alternative Cbz deprotection method for my specific peptide?

The choice of method depends on several factors:

  • The specific sulfur-containing amino acid: Methionine is prone to S-alkylation, requiring the use of scavengers with strong acids. Cysteine thiols need to be appropriately protected with a group that is stable to the Cbz deprotection conditions.[18][19][20]

  • Presence of other sensitive functional groups: If your peptide contains other reducible groups (e.g., alkenes, alkynes, nitro groups), catalytic transfer hydrogenation might not be suitable.[9] In such cases, acid-mediated cleavage is often preferred.

  • Scale of the reaction: For larger-scale synthesis, avoiding the use of flammable hydrogen gas by opting for transfer hydrogenation or acid-mediated cleavage can be a significant safety advantage.[9][11]

Can I use transfer hydrogenation for my sulfur-containing peptide?

Transfer hydrogenation can be a viable option. It is generally considered safer than using hydrogen gas.[9] The success of this method will depend on the specific peptide sequence and the chosen hydrogen donor. It is advisable to perform a small-scale test reaction to evaluate its efficiency.

Comparative Summary of Alternative Cbz Deprotection Methods

MethodReagents/ConditionsAdvantagesLimitations & Considerations
Acid-Mediated Cleavage (HBr/AcOH) 33% HBr in acetic acid, room temperatureEffective for sulfur-containing peptides, avoids metal catalysts, good for substrates with reducible groups.[9]Strongly acidic conditions may not be suitable for all peptides, requires careful control of reaction time.
Acid-Mediated Cleavage (TFMSA) TFMSA, TFA, scavengers (e.g., thioanisole)Very strong acid, effective for cleavage from solid-phase resins.[6][7]Highly corrosive, requires the use of scavengers to prevent side reactions like S-alkylation of methionine.[4][21]
Catalytic Transfer Hydrogenation Pd/C catalyst with a hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene)Safer alternative to hydrogen gas, can be effective for some sulfur-containing peptides.[9][13][14]Still uses a palladium catalyst which can be susceptible to poisoning, may reduce other functional groups.[9]
Nucleophilic Cleavage e.g., 2-mercaptoethanol with a baseMild conditions, useful for substrates sensitive to both hydrogenation and strong acids.[16][17]Substrate-specific, may not be broadly applicable.

Decision-Making Workflow for Cbz Deprotection of Sulfur-Containing Peptides

The following flowchart can guide you in selecting an appropriate deprotection strategy.

Cbz_Deprotection_Workflow start Start: Cbz-Protected Sulfur-Containing Peptide check_sulfur Identify Sulfur Residue (Cys or Met) start->check_sulfur check_other_groups Other Reducible Groups Present? (e.g., Alkenes, Alkynes) check_sulfur->check_other_groups acid_deprotection Acid-Mediated Deprotection (e.g., HBr/AcOH, TFMSA) check_other_groups->acid_deprotection Yes transfer_hydrogenation Catalytic Transfer Hydrogenation check_other_groups->transfer_hydrogenation No met_present Methionine Present? met_present->acid_deprotection No, proceed with standard acid deprotection acid_with_scavengers Acid-Mediated Deprotection + Scavengers (e.g., Thioanisole) met_present->acid_with_scavengers Yes acid_deprotection->met_present end_success Successful Deprotection acid_deprotection->end_success acid_with_scavengers->end_success transfer_hydrogenation->end_success troubleshoot Troubleshoot: - Optimize Conditions - Try Alternative Method end_success->troubleshoot If issues arise

References

Technical Support Center: Minimizing Epimerization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to epimerization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A1: Epimerization is a chemical process where a chiral center in a molecule inverts its configuration. In peptide synthesis, this typically refers to the inversion of the stereochemistry of an amino acid's α-carbon from the L-configuration to the D-configuration. This results in the formation of a diastereomeric peptide, which can be difficult to separate from the desired product.[1][2][3]

Q2: Why is it critical to minimize epimerization?

A2: Minimizing epimerization is crucial because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[2] The introduction of a D-amino acid in place of an L-amino acid can alter the peptide's conformation, potentially leading to a loss of biological activity or even immunogenicity. Furthermore, the resulting diastereomers have very similar physical properties, making purification challenging and costly.[1][2][4]

Q3: What are the primary mechanisms and factors that induce epimerization?

A3: The predominant mechanism for epimerization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[2] This occurs when the carboxyl group of the N-protected amino acid is activated. The acidity of the α-proton is increased, allowing for its abstraction by a base, leading to a loss of chirality. Several factors can influence the rate of epimerization:

  • Coupling Reagents: The type of coupling reagent used for activation significantly impacts the extent of epimerization.[2]

  • Solvent: Polar aprotic solvents like DMF can promote epimerization.[5][6]

  • Temperature: Higher temperatures generally increase the rate of epimerization.[5][7]

  • Base: The presence and strength of the base used can influence the rate of α-proton abstraction.[2]

  • Amino Acid Structure: Certain amino acids, particularly those with sterically hindered or electron-withdrawing side chains, are more susceptible to epimerization.[2][5] Cysteine and Histidine are known to be particularly sensitive.[8][9][10]

Q4: How can epimerization be detected and quantified?

A4: Several analytical techniques can be employed to detect and quantify epimerization:

  • Chiral Amino Acid Analysis: The peptide is hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) followed by separation and quantification using HPLC.[11]

  • HPLC Analysis of Diastereomers: Synthesizing a peptide with a known D-amino acid at the suspected site of epimerization can serve as a standard to compare with the synthesized peptide via HPLC.[12]

  • Circular Dichroism (CD) Spectroscopy: This technique can detect changes in the overall chirality of the peptide.[13]

  • NMR Spectroscopy: In some cases, NMR can be used to distinguish between diastereomers.

Troubleshooting Guide: High Levels of Epimerization

If you are observing significant levels of epimerization in your synthetic peptide, consider the following potential causes and solutions.

Issue 1: Suboptimal Coupling Reagent

The choice of coupling reagent is a critical factor in controlling epimerization. Some reagents are more prone to forming the oxazolone intermediate than others.

Recommendations:

  • Utilize coupling reagents known to suppress epimerization, such as those based on phosphonium salts (e.g., PyBOP) or immonium salts (e.g., COMU).[10]

  • The addition of additives like HOBt, and particularly HOAt, can significantly reduce epimerization by forming active esters that are less prone to racemization.[11]

  • Carbodiimide-based reagents like DCC and EDC can lead to higher epimerization rates, especially in the absence of additives.[2][5]

Data Summary: Impact of Coupling Reagents on Epimerization

Coupling Reagent/AdditiveRelative Epimerization LevelReference
DCCHigh[2]
EDCHigher than DIC[2][5]
HBTU/HATUCan be significant[2]
PyBOPLower than HBTU/HATU[14]
TDBTUSignificantly less than PyBOP, HBTU, HATU[14][15]
COMULower risk compared to HATU[10]
DEPBTVery low epimerization[14]
DIC/OxymaMinimized epimerization even at high temperatures[16]
Issue 2: Inappropriate Solvent Choice

The solvent environment can influence the stability of the oxazolone intermediate and the rate of proton abstraction.

Recommendations:

  • Polar aprotic solvents like DMF can increase the rate of epimerization.[5][6]

  • When possible, consider using less polar solvents, though solubility of the peptide may become a limiting factor.[5] A mixture of solvents, such as DCM/DMF/NMP, has been used for "difficult sequences".[17]

Data Summary: Impact of Solvent on Epimerization

SolventEffect on EpimerizationReference
DMFIncreases epimerization rate[5]
Polar Solvents (general)Tend to increase epimerization[5]
Chloroform:Trifluoroethanol (3:1)Can suppress epimerization and dissolve peptides[5]
Issue 3: Elevated Reaction Temperature

Higher temperatures accelerate most chemical reactions, including the formation of the oxazolone intermediate and subsequent epimerization.

Recommendations:

  • Perform coupling reactions at lower temperatures (e.g., 0 °C) to minimize epimerization, especially for sensitive amino acids.[5][11]

  • While elevated temperatures can improve coupling efficiency for difficult sequences, this comes at the risk of increased epimerization.[7][18] A careful balance must be struck.

Issue 4: Choice of Base

The base used during coupling and deprotection steps can directly contribute to epimerization by abstracting the α-proton.

Recommendations:

  • Use weaker bases when possible. For example, N-methylmorpholine (NMM) is often preferred over stronger bases like diisopropylethylamine (DIEA).[11]

  • The concentration of the base should be carefully controlled.

Experimental Protocols

Protocol: Detection of Epimerization by Marfey's Method

This protocol outlines the general steps for determining the extent of epimerization in a synthetic peptide using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • Peptide Hydrolysis:

    • Place a known amount of the purified peptide into a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, evaporate the sample to dryness.

  • Derivatization:

    • Dissolve the amino acid residue in 100 µL of 1 M NaHCO₃.

    • Add a solution of Marfey's reagent (1% w/v in acetone, approximately 1.2 equivalents).

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize by adding 2 M HCl.

  • HPLC-MS Analysis:

    • Inject the derivatized sample into an HPLC-MS system.

    • Separate the diastereomeric derivatives on a C18 column using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • The L- and D-amino acid derivatives will have different retention times, with the D-amino acid derivative typically eluting later.

    • Quantify the respective peak areas to determine the percentage of epimerization.[11]

Visualizations

Mechanism of Epimerization

Epimerization_Mechanism cluster_activation Activation cluster_cyclization Cyclization & Tautomerization cluster_outcome Outcome Amino_Acid N-Protected Amino Acid Activated_Ester Activated Ester Amino_Acid->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization L_Peptide Desired L-Peptide Activated_Ester->L_Peptide Direct Coupling (Desired Pathway) Enolate Enolate Form Oxazolone->Enolate Base (Proton Abstraction) Enolate->L_Peptide Protonation D_Peptide Epimerized D-Peptide Enolate->D_Peptide Protonation

Caption: Mechanism of epimerization via oxazolone formation.

Workflow for Minimizing Epimerization

Epimerization_Workflow start Start Peptide Synthesis check_aa Is the amino acid prone to epimerization? (e.g., His, Cys, hindered residues) start->check_aa coupling_reagent Select Coupling Reagent check_aa->coupling_reagent Yes perform_coupling Perform Coupling check_aa->perform_coupling No additives Consider Additives (HOAt, HOBt) coupling_reagent->additives base_selection Select Weak Base (e.g., NMM) additives->base_selection solvent_selection Choose Appropriate Solvent base_selection->solvent_selection temperature_control Set Low Temperature (e.g., 0°C) solvent_selection->temperature_control temperature_control->perform_coupling monitor Monitor for Epimerization perform_coupling->monitor monitor->coupling_reagent High Epimerization (Re-optimize) end Synthesis Complete monitor->end Acceptable Detection_Workflow start Obtain Synthetic Peptide hydrolysis Acid Hydrolysis (6M HCl, 110°C) start->hydrolysis derivatization Derivatize with Marfey's Reagent hydrolysis->derivatization hplc HPLC-MS Analysis derivatization->hplc analysis Separate and Quantify L- and D-Diastereomers hplc->analysis result Calculate % Epimerization analysis->result

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of D-allo-Isoleucine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of peptides containing D-allo-isoleucine is critical for ensuring stereochemical purity, which profoundly impacts biological activity and therapeutic efficacy. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the chiral separation of D-allo-isoleucine-containing peptides, supported by experimental data from published studies.

Isoleucine's two chiral centers give rise to four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). The separation of peptides containing these isomers is a significant analytical challenge. The primary approaches for this separation via HPLC are the indirect method, which involves derivatization with a chiral agent, and the direct method, which employs a chiral stationary phase (CSP).

Comparison of Analytical Methodologies

The choice between direct and indirect methods depends on factors such as the nature of the peptide, the required sensitivity, and the availability of instrumentation. The following sections detail the principles and performance of these methods.

Indirect Method: Pre-column Derivatization

This technique involves reacting the peptide with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral stationary phase, such as a C18 or a pentabromobenzyl-modified silica gel (PBr) column.[1][2] A notable advantage of this method is the potential for enhanced detection sensitivity if a chromophoric or fluorophoric derivatizing agent is used.

A commonly used reagent is 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA).[1] After derivatization, the resulting diastereomeric peptides can be resolved using reversed-phase HPLC.

Direct Method: Chiral Stationary Phases (CSPs)

Direct methods offer a more straightforward approach by eliminating the need for derivatization, thereby reducing sample preparation time and potential sources of error.[3] The separation is achieved through differential interactions between the peptide stereoisomers and a chiral selector immobilized on the stationary phase. Several types of CSPs are effective for peptide separations.

Zwitterionic CSPs: Columns such as CHIRALPAK® ZWIX(+) and ZWIX(-) are based on cinchona alkaloids and are versatile for the analysis of free amino acids and small peptides.[4] They operate on a zwitterionic ion-exchange mechanism and can often provide complementary selectivity, with the potential to reverse the elution order of enantiomers between the (+) and (-) phases.[4]

Crown Ether-Based CSPs: Crown ether columns, for instance, Crownpak CR-I (+), are particularly effective for the separation of compounds with primary amino groups.[5] The chiral recognition mechanism is based on the formation of inclusion complexes between the crown ether and the protonated amino group of the analyte.

Polysaccharide-Based CSPs: Amylose-based columns, such as AmyCoat-RP, have demonstrated successful chiral resolution of dipeptides.[6] The separation mechanism involves a combination of interactions, including hydrogen bonding and π-π interactions, between the peptide and the helical structure of the polysaccharide.[6]

Reversed-Phase Separation of Diastereomeric Peptides: Interestingly, conventional achiral reversed-phase columns (e.g., C8 or C18) can sometimes resolve diastereomeric peptides.[7] The substitution of a single stereoisomer, such as D-allo-isoleucine, can induce subtle changes in the peptide's secondary structure and overall hydrophobicity, leading to different retention times on a standard reversed-phase column.[7]

Data Presentation

The following tables summarize the performance of various HPLC methods for the chiral analysis of isoleucine stereoisomers and related peptides, as reported in the literature. It is important to note that direct comparison of retention times across different studies is challenging due to variations in analytes, instrumentation, and chromatographic conditions.

Table 1: Indirect Method Performance - Derivatization with L-FDVDA [1]

Analyte StereoisomersColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionOutcome
DL-allo-Ile, DL-Ile, DL-LeuCOSMOSIL 3PBrGradient: 70% Methanol (0.1% Formic Acid) to 100% Methanol (0.1% Formic Acid)0.440UV (340 nm)Successful separation of all labeled stereoisomers.

Table 2: Direct Method Performance - Zwitterionic CSP [4]

AnalyteColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection
Di- and TripeptidesCHIRALPAK® ZWIX(+) / ZWIX(-)Methanol/Water or Methanol/Acetonitrile/Water with additives (Formic Acid, DEA)0.525UV (254 nm) or ELSD
DL-Leu-DL-TyrCHIRALPAK® ZWIX(+) / ZWIX(-)As above0.525As above
DL-Ala-DL-Leu-GlyCHIRALPAK® ZWIX(+) / ZWIX(-)As above0.525As above

Table 3: Direct Method Performance - Achiral RP-HPLC of Diastereomeric Peptides [7]

Peptide Analogs (Ac-EAEKAAKE-X-EKAAKEAEK-amide)ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionRetention Time (min) on C8 at 30°C
X = L-allo-IleZorbax 300SB-C8Gradient: Acetonitrile in 0.1% aqueous TFA1.030UV (210 nm)~25.5
X = L-IleZorbax 300SB-C8As above1.030As above~26.5
X = D-allo-IleZorbax 300SB-C8As above1.030As above~28.0
X = D-IleZorbax 300SB-C8As above1.030As above~29.0

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation for specific research needs.

Protocol 1: Indirect Chiral HPLC Analysis via L-FDVDA Derivatization[1]
  • Sample Preparation: To a solution of the peptide, add a borate buffer followed by a solution of L-FDVDA in acetonitrile.

  • Derivatization Reaction: Vortex the mixture and heat at an appropriate temperature and time to ensure complete reaction.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: COSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm particle size).

  • Mobile Phase A: 70% methanol in ultrapure water containing 0.1% formic acid.

  • Mobile Phase B: 100% methanol containing 0.1% formic acid.

  • Gradient Elution: A linear gradient from Mobile Phase A to B over 30 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 340 nm.

Protocol 2: Direct Chiral HPLC Analysis using Zwitterionic CSP[4]
  • Sample Preparation: Dissolve the peptide sample in the mobile phase.

  • HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-) (150 x 3 mm i.d.).

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 49:49:2 v/v/v) with additives such as 50 mM formic acid and 25 mM diethylamine.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm or ELSD.

Protocol 3: Direct RP-HPLC Analysis of Diastereomeric Peptides[7]
  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., water/acetonitrile).

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: Zorbax 300SB-C8 (150 × 4.6-mm I.D., 5-μm particle size).

  • Mobile Phase A: 0.1% aqueous trifluoroacetic acid (TFA).

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient starting at 5% B with an increase of 1% B per minute.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C or 65 °C.

  • Detection: UV at 210 nm.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described chiral HPLC methodologies.

G cluster_0 Indirect Method Workflow Peptide Sample Peptide Sample Derivatization Derivatization Peptide Sample->Derivatization + Chiral Reagent (L-FDVDA) Achiral HPLC Achiral HPLC Derivatization->Achiral HPLC Diastereomers Data Analysis Data Analysis Achiral HPLC->Data Analysis

Caption: Workflow for the indirect chiral HPLC analysis of peptides.

G cluster_1 Direct Method Workflow Peptide Sample_1 Peptide Sample Chiral HPLC Chiral HPLC Peptide Sample_1->Chiral HPLC Underivatized Data Analysis_1 Data Analysis Chiral HPLC->Data Analysis_1

Caption: Workflow for the direct chiral HPLC analysis of peptides.

References

A Comparative Guide to Stereochemical Assignment of Isoleucine Isomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical and pharmaceutical research, particularly for molecules with multiple chiral centers such as the amino acid isoleucine. Isoleucine possesses two stereogenic centers, giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. Distinguishing between these isomers, especially the diastereomers (e.g., isoleucine and allo-isoleucine), is crucial as they can exhibit different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for this stereochemical assignment. This guide provides a comparative overview of NMR-based methods for differentiating isoleucine diastereomers, supported by experimental data and protocols.

Comparison of NMR Parameters for Isoleucine and allo-Isoleucine

A key approach to distinguishing between isoleucine and allo-isoleucine residues is through the analysis of routine 1D ¹H and ¹³C NMR spectra. Specific chemical shifts (δ) and coupling constants (J) associated with the α-proton and α-carbon are particularly sensitive to the stereochemical arrangement.

A study by Anderson et al. demonstrated that simple ¹H and ¹³C NMR analysis allows for a clear differentiation between isoleucine and allo-isoleucine diastereomers.[1][2] The most significant differences are observed in the chemical shift of the α-proton (α-CH) and the α-carbon (α-C), as well as the ³J-coupling constants involving the α-proton.

Key Differentiating Parameters:
  • ¹H NMR Chemical Shift (α-CH): The α-proton of the allo-isoleucine diastereomer consistently resonates at a higher chemical shift (further downfield) compared to the corresponding isoleucine diastereomer.[1]

  • ¹³C NMR Chemical Shift (α-C): Conversely, the α-carbon of the allo-isoleucine diastereomer typically appears at a lower chemical shift (further upfield) in the ¹³C NMR spectrum.[1]

  • ³J-Coupling Constants:

    • The ³JCH-CH coupling constant between the α-proton and the β-proton is generally larger for the isoleucine diastereomer.[1]

    • The ³JCH-NH coupling constant between the α-proton and the amide proton is usually smaller for the isoleucine diastereomer.[1]

Quantitative Data Summary

The following tables summarize the ¹H and ¹³C NMR data for a series of N-acylated isoleucine and allo-isoleucine derivatives in CDCl₃, as reported by Anderson et al.[1][3][4][5] This data provides a quantitative basis for the comparison.

Table 1: ¹H and ¹³C NMR Data for N-Benzoyl Isoleucine Methyl Esters in CDCl₃

CompoundDiastereomerα-CH δ (ppm)³JCH-CH (Hz)³JCH-NH (Hz)α-C δ (ppm)
1 L-Isoleucine4.705.158.6257.8
2 D-allo-Isoleucine4.904.309.056.7

Table 2: ¹H NMR Data for N-Phthaloyl Isoleucine Derivatives in CDCl₃

CompoundDiastereomerα-CH δ (ppm)³JCH-CH (Hz)
3 L-Isoleucine4.894.8
4 D-allo-Isoleucine5.053.8

Table 3: ¹H and ¹³C NMR Data for N-Tosyl Isoleucine Methyl Esters in CDCl₃

CompoundDiastereomerα-CH δ (ppm)³JCH-CH (Hz)³JCH-NH (Hz)α-C δ (ppm)
5 L-Isoleucine4.155.19.460.0
6 D-allo-Isoleucine4.254.49.959.1

Data sourced from Anderson et al., Org. Biomol. Chem., 2017, 15, 9372-9378.[1][3][4][5]

Experimental Protocols

The following provides a general methodology for acquiring NMR data for the stereochemical assignment of isoleucine isomers, based on the protocols described in the cited literature.[1][5]

Sample Preparation
  • Dissolution: Dissolve the isoleucine derivative (e.g., N-acyl methyl ester) in a deuterated solvent such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ ((CD₃)₂SO). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added, although calibration against the residual solvent peak is common (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. The data presented in the tables above were acquired on a 700 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[5]

  • ¹H NMR Spectroscopy:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully measure the chemical shift (δ) of the α-CH proton and the coupling constants (³JCH-CH and ³JCH-NH).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Measure the chemical shift (δ) of the α-C.

Data Analysis
  • Peak Assignment: Assign the signals corresponding to the α-CH and α-C based on their expected chemical shifts and multiplicities. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment if necessary.

  • Comparison: Compare the measured chemical shifts and coupling constants with the established trends and reference data (as provided in the tables above) to determine the stereochemistry (isoleucine vs. allo-isoleucine).

Visualization of Workflow and Logic

The following diagrams illustrate the workflow for stereochemical assignment and the logical relationship between the NMR parameters and the diastereomers.

G Workflow for Stereochemical Assignment of Isoleucine Isomers cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Stereochemical Assignment A Isoleucine Derivative B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Acquire 1D 1H NMR Spectrum B->C D Acquire 1D 13C NMR Spectrum B->D E Measure α-CH δ and J-couplings C->E F Measure α-C δ D->F G Compare with Reference Data E->G F->G H Isoleucine or allo-Isoleucine G->H

Caption: Experimental workflow for NMR-based stereochemical assignment.

G Decision Logic for Differentiating Isoleucine Diastereomers cluster_H 1H NMR Parameters cluster_C 13C NMR Parameter Start Analyze NMR Spectra H_shift α-CH Chemical Shift (δ) Start->H_shift H_J 3J(CH-CH) Coupling Start->H_J C_shift α-C Chemical Shift (δ) Start->C_shift H_high H_high H_shift->H_high Higher δ H_low H_low H_shift->H_low Lower δ J_small J_small H_J->J_small Smaller J J_large J_large H_J->J_large Larger J C_low C_low C_shift->C_low Lower δ C_high C_high C_shift->C_high Higher δ Result_allo allo-Isoleucine H_high->Result_allo Result_iso Isoleucine H_low->Result_iso J_small->Result_allo J_large->Result_iso C_low->Result_allo C_high->Result_iso

Caption: Logic diagram for stereochemical assignment based on NMR data.

Alternative Methods

While direct analysis of ¹H and ¹³C NMR spectra is often sufficient, other NMR-based techniques can also be employed for stereochemical assignment, particularly in more complex molecules or when the signals overlap.

  • Chiral Derivatizing Agents (CDAs): Reacting the isoleucine enantiomers or diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) creates new diastereomeric compounds that can be more easily distinguished by NMR.[6][7] This is a common method for determining enantiomeric excess and absolute configuration.

  • Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce chemical shift differences between enantiomers or diastereomers through the formation of transient, non-covalent diastereomeric complexes.[6][8][9][10]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: For conformationally restricted molecules, 2D NOESY or ROESY experiments can reveal through-space proximities between protons.[11] Differences in the NOE patterns between diastereomers can provide structural information for their differentiation.

Conclusion

NMR spectroscopy provides a robust and reliable set of tools for the stereochemical assignment of isoleucine isomers. The direct comparison of ¹H and ¹³C chemical shifts and coupling constants of the α-center offers a straightforward and often definitive method for distinguishing between isoleucine and allo-isoleucine diastereomers. The clear and consistent trends in these parameters, supported by the quantitative data presented, make this approach highly valuable for researchers in organic chemistry, biochemistry, and drug development. For more challenging cases, the use of chiral auxiliaries or advanced 2D NMR techniques can provide additional layers of confirmation.

References

Navigating the Synthesis of D-Amino Acid Peptides: A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids into peptide sequences is a cornerstone of modern therapeutic design, offering enhanced proteolytic stability and unique conformational properties. The success of this intricate process hinges on the judicious selection of α-amino protecting groups. This guide provides an in-depth, objective comparison of the three most prominent protecting groups—Benzyloxycarbonyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc)—offering a clear rationale for choosing the optimal strategy for your D-amino acid incorporation needs.

The temporary masking of an amino acid's α-amino group is a fundamental requirement in peptide synthesis to prevent uncontrolled polymerization and ensure sequential, residue-by-residue assembly.[1][2] The choice of this protecting group dictates the entire synthetic strategy, from the conditions of deprotection to the stability of side-chain protecting groups, a concept known as orthogonality.[3][4] When incorporating chiral D-amino acids, an additional layer of complexity arises: the need to suppress racemization during amino acid activation and coupling to maintain stereochemical integrity.[5][6]

Section 1: The Contenders - A Chemical Overview

The primary distinction between Cbz, Boc, and Fmoc lies in the chemical conditions required for their removal.[3] This difference in lability is the foundation of their strategic application in peptide synthesis.

The Classic: Benzyloxycarbonyl (Cbz)

Introduced by Bergmann and Zervas, the Cbz (or Z) group is a foundational protecting group in peptide chemistry.[7] It is typically introduced using benzyl chloroformate (Cbz-Cl).[8]

  • Deprotection: The Cbz group is classically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C).[9] Alternative methods include treatment with strong acids like HBr in acetic acid.

  • Primary Application: Due to its removal conditions, which are incompatible with the resins used in Solid-Phase Peptide Synthesis (SPPS), Cbz is almost exclusively used in solution-phase synthesis.[3][10] This method is often employed for the synthesis of short peptides or peptide fragments that will later be condensed.[8]

  • Advantages: Cbz-protected amino acids are often crystalline and stable, and the urethane-type protection is known to provide good protection against racemization during coupling.[5][11] It is also a more economical option compared to Fmoc and Boc reagents.[5]

  • Disadvantages: Catalytic hydrogenolysis is incompatible with peptides containing sulfur-containing amino acids (like methionine or cysteine) and can be inefficient. The strong acidic cleavage conditions are harsh and lack orthogonality with many side-chain protecting groups.

The Workhorse of Early SPPS: tert-Butoxycarbonyl (Boc)

The Boc group was central to the development of SPPS pioneered by Bruce Merrifield.[] Its use defined an entire era of peptide synthesis.

  • Deprotection: The Boc group is labile to strong acids.[4] Deprotection is achieved through treatment with acids like neat trifluoroacetic acid (TFA) or HCl in an organic solvent.[11][13]

  • Primary Application: Boc chemistry is a robust and well-established method for SPPS.[14]

  • Advantages: Boc-SPPS can be advantageous for synthesizing long or hydrophobic sequences that are prone to aggregation.[15][16] The repetitive acid deprotection step leaves a protonated N-terminus, which helps disrupt interchain hydrogen bonding, improving solvation and coupling efficiency.[16]

  • Disadvantages: The primary drawback is the harsh, repetitive acid treatment, which can degrade sensitive peptide sequences.[4] The final cleavage of the peptide from the resin requires extremely hazardous strong acids like hydrofluoric acid (HF), necessitating specialized laboratory equipment.[4] This harshness limits its compatibility with many post-translational modifications.[15]

The Modern Standard: 9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group has become the dominant choice for modern SPPS, largely due to its mild deprotection conditions.[15][]

  • Deprotection: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[3][18] This deprotection is a base-catalyzed β-elimination reaction.[19]

  • Primary Application: Fmoc chemistry is the gold standard for both manual and automated SPPS.[15][20]

  • Advantages: The mild deprotection conditions are compatible with a wide range of sensitive amino acids and modifications like phosphorylation and glycosylation.[4][20] The Fmoc/tBu strategy is a fully orthogonal system, where the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[4][] The progress of the deprotection can also be monitored in real-time by measuring the UV absorbance of the released fluorenyl byproduct.[20]

  • Disadvantages: Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[4] The basic conditions can promote side reactions, such as aspartimide formation in sequences containing aspartic acid.[4] Aggregation during the synthesis of long, hydrophobic peptides can also be more pronounced than in Boc-SPPS.[21]

Section 2: Head-to-Head Comparison for D-Amino Acid Incorporation

The choice of protecting group has direct consequences on the efficiency, purity, and stereochemical integrity of the final D-amino acid-containing peptide.

Core Chemistry and Orthogonality

The ability to selectively remove the α-amino protecting group while leaving all other protecting groups intact is crucial for a successful synthesis.

CharacteristicFmoc (9-Fluorenylmethoxycarbonyl) Boc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[3]Acid-labile (e.g., Trifluoroacetic acid, TFA)[3]Hydrogenolysis (e.g., H₂/Pd) or strong acid[3]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS)[3]SPPS, Solution-Phase Synthesis[3]Solution-Phase Synthesis[10]
Orthogonality Fully orthogonal with acid-labile side-chain groups (e.g., tBu, Trt).[4][]Semi-orthogonal with benzyl-based side-chain groups (cleaved by different strengths of acid).[4]Orthogonal to Boc and Fmoc groups.[18]
Common Side Reactions Diketopiperazine formation at dipeptide stage; Aspartimide formation.[3][4]t-butylation of sensitive residues (Trp, Met); Requires strong acid (e.g., HF) for final cleavage.[3]Incomplete cleavage; Side reactions with sulfur-containing amino acids.[3]
Typical Yield per Step Generally high, often exceeding 99%.[3]High, but can be affected by aggregation.[15]High, but reliant on purification after each step.[3]
The Critical Challenge: Suppressing Racemization

Racemization, or the loss of stereochemical purity at the α-carbon, is a major concern during the activation step of peptide coupling.[5] All three urethane-type protecting groups (Cbz, Boc, and Fmoc) are designed to suppress the formation of racemization-prone oxazolone intermediates.[5][20]

However, the risk is not eliminated entirely and is highly dependent on the specific D-amino acid, the coupling reagents, and reaction conditions.[5][6]

  • Fmoc and Boc: Racemization can be a known issue, particularly for residues like Cysteine and Histidine.[5][22] The choice of coupling reagent is critical; additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are often included to suppress this side reaction.[6]

  • Cbz: In solution-phase synthesis, the Cbz group has a long-standing reputation for providing excellent protection against racemization.[5]

Recent studies have also explored novel protecting groups, such as the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which has shown superior performance in suppressing racemization compared to Fmoc for sensitive amino acids.[22][23]

Section 3: Decision Workflow for Protecting Group Selection

Choosing the right protecting group is a multifactorial decision. This workflow provides a guide for navigating the selection process based on key experimental parameters.

G start Start: Define Synthesis Goal synthesis_type Synthesis Method? start->synthesis_type peptide_props Peptide Properties? synthesis_type->peptide_props SPPS cbz Use Cbz Strategy synthesis_type->cbz Solution-Phase (Fragment Condensation) modifications Sensitive Modifications (e.g., Phosphorylation)? peptide_props->modifications Standard / Short boc Consider Boc Strategy peptide_props->boc Long / Aggregation-Prone scale Scale of Synthesis? modifications->scale No fmoc Use Fmoc Strategy modifications->fmoc Yes scale->fmoc Research / Automated scale->boc Industrial / Established

Caption: Decision workflow for selecting the optimal Nα-protecting group.

Section 4: Experimental Protocol - Fmoc-D-Val-OH Incorporation in SPPS

This protocol provides a detailed, step-by-step methodology for the manual incorporation of a D-amino acid using the widely adopted Fmoc strategy.[24]

Materials
  • Fmoc-Rink Amide resin (for C-terminal amide)

  • Fmoc-D-Val-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Qualitative Ninhydrin (Kaiser) Test Kit

Protocol Workflow

protocol_workflow start Start: Swell Resin in DMF (30 min) deprotection1 Fmoc Deprotection: 20% Piperidine/DMF start->deprotection1 wash1 Wash Resin (DMF, DCM, DMF) deprotection1->wash1 coupling Coupling: Add activated AA to resin (Agitate 1-2 hours) wash1->coupling activation Pre-activate Amino Acid: Fmoc-D-Val-OH + HBTU + DIEA in DMF activation->coupling wash2 Wash Resin (DMF, DCM, IPA) coupling->wash2 qc QC Check: Ninhydrin Test wash2->qc decision Coupling Complete? qc->decision next_cycle Proceed to Next Cycle decision->next_cycle Yes (Yellow Beads) recouple Recouple or Cap decision->recouple No (Blue Beads)

Caption: Step-by-step workflow for a single Fmoc SPPS cycle.

Step-by-Step Procedure
  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.[25]

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin, agitate for 5 minutes, drain, and repeat with a second 15-minute treatment to ensure complete removal of the Fmoc group.[25]

  • Washing: Wash the deprotected peptide-resin thoroughly to remove residual piperidine. A typical wash cycle is 3x DMF, 3x DCM, 3x DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Val-OH (3 equivalents relative to resin loading), HBTU (2.95 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids like D-valine.[24]

  • Washing: Drain the coupling solution and wash the resin thoroughly (e.g., 3x DMF, 3x DCM, 3x IPA) to remove excess reagents.

  • Quality Control (Ninhydrin Test): Take a small sample of the resin beads and perform a ninhydrin test. A negative result (yellow/brown beads) indicates a complete coupling reaction, while a positive result (blue/purple beads) indicates free amines and an incomplete reaction.[24] If the reaction is incomplete, a second coupling (recouple) may be necessary.

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.[24]

Section 5: Conclusion

The selection of an Nα-protecting group is a critical decision that profoundly impacts the outcome of peptide synthesis, especially when incorporating valuable D-amino acids.

  • Fmoc stands as the modern method of choice for SPPS, offering mild deprotection conditions that preserve sensitive functionalities and enable a fully orthogonal protection strategy.[4][15] It is the recommended starting point for the synthesis of most D-amino acid-containing peptides, particularly for research and automated synthesis.

  • Boc remains a powerful, albeit harsher, alternative. Its utility shines in the synthesis of long, complex, or aggregation-prone peptides where the acidic deprotection can improve solvation.[15][16] It is often employed for industrial-scale productions with established protocols.[15]

  • Cbz maintains its niche in solution-phase synthesis, particularly for preparing peptide fragments for convergent synthesis.[3][10] Its reputation for low racemization and cost-effectiveness makes it a valuable tool in specific contexts.[5]

Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of each protecting group empowers researchers to make informed decisions, navigate the complexities of D-amino acid incorporation, and successfully synthesize their target peptides with high yield and purity.

References

A Comparative Analysis of Peptides Containing D-allo-Isoleucine versus L-Isoleucine: Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy in peptide drug design to enhance proteolytic stability. This guide provides a detailed comparison of the biological activities of peptides containing the non-proteinogenic amino acid D-allo-isoleucine versus its proteinogenic stereoisomer, L-isoleucine. This analysis is supported by experimental data from studies on naturally occurring antimicrobial peptides, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Enhanced Proteolytic Stability of D-Amino Acid Containing Peptides

A primary driver for incorporating D-amino acids into peptide sequences is to increase their resistance to enzymatic degradation. Proteases, which are highly stereospecific, readily recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid, such as D-allo-isoleucine, disrupts this recognition, leading to a significantly longer in vivo half-life. This enhanced stability is a critical factor in improving the therapeutic potential of peptide-based drugs.[1]

Comparative Biological Activity: A Case Study of Bombinin H Peptides

A compelling example of the influence of D-allo-isoleucine on biological activity is found in the bombinin H family of antimicrobial peptides, isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata.[2] These peptides exhibit both antimicrobial and hemolytic activities. Notably, several bombinin H peptides contain a D-allo-isoleucine residue at position 2.

A comparative study of synthetic bombinin H peptide isomers provides quantitative insights into the impact of this stereochemical change on their biological functions. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against various bacterial strains and the 50% hemolytic concentration (HC50) for a pair of bombinin H isomers, where one contains L-isoleucine (H2) and the other D-allo-isoleucine (H4) at the second position.

Table 1: Antimicrobial Activity (MIC, µM) of Bombinin H Isomers
PeptideSequenceE. coli D21B. subtilis ATCC 6633S. aureus Cowan I
H2 IIGSILDGLKGLF-NH₂>1005050
H4 I-(D-allo-I)GSILDGLKGLF-NH₂502525

Data synthesized from Mangoni et al. (2000).

Table 2: Hemolytic Activity (HC50, µM) of Bombinin H Isomers
PeptideSequenceHemolytic Activity (HC50)
H2 IIGSILDGLKGLF-NH₂100
H4 I-(D-allo-I)GSILDGLKGLF-NH₂50

Data synthesized from Mangoni et al. (2000).

The data indicates that the presence of D-allo-isoleucine in peptide H4 enhances its antimicrobial potency against the tested bacterial strains, as evidenced by the lower MIC values compared to the all-L-isoleucine peptide H2. However, this increase in antimicrobial activity is accompanied by a more pronounced hemolytic activity (lower HC50 value), suggesting a trade-off between efficacy and cytotoxicity that is crucial in drug development.

Mechanism of Action and Signaling Pathways

Antimicrobial Mechanism: Membrane Disruption

Antimicrobial peptides like the bombinins primarily exert their effect by disrupting the integrity of bacterial cell membranes. This process is generally receptor-independent and is driven by the electrostatic and hydrophobic interactions between the cationic and amphipathic peptide and the anionic components of the bacterial membrane. Several models describe this mechanism, including the "barrel-stave," "toroidal pore," and "carpet" models.

Antimicrobial Peptide Mechanism of Action cluster_0 Bacterial Membrane Disruption Peptide Peptide Bacterial_Membrane Bacterial Membrane Peptide->Bacterial_Membrane Electrostatic Attraction Pore_Formation Pore Formation Bacterial_Membrane->Pore_Formation Membrane Perturbation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Loss of Integrity

Caption: Mechanism of bacterial membrane disruption by antimicrobial peptides.

Host Cell Interaction: Bombesin-Related Receptor Signaling

While the primary antimicrobial action is membrane disruption, bombinin-related peptides can also interact with host cell receptors. Bombinins share sequence homology with bombesin, a peptide that interacts with G protein-coupled receptors (GPCRs) of the bombesin receptor family, such as the Gastrin-Releasing Peptide Receptor (GRP-R or BB2). Activation of these receptors initiates a signaling cascade, primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Bombesin Receptor Signaling Pathway Bombinin_Peptide Bombinin-like Peptide GRPR GRP-R (BB2) Bombinin_Peptide->GRPR Binds G_Protein Gαq/11 GRPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream

Caption: Simplified GRP-R (BB2) signaling pathway activated by bombesin-like peptides.

Experimental Protocols

Enzymatic Stability Assay

This protocol outlines a general procedure to assess the stability of peptides in the presence of proteases, such as in human serum.

Enzymatic Stability Assay Workflow Start Start Incubation Incubate Peptide with Serum/Protease at 37°C Start->Incubation Aliquots Take Aliquots at Time Points Incubation->Aliquots Quench Quench Reaction (e.g., with acid) Aliquots->Quench Analysis Analyze by HPLC/LC-MS Quench->Analysis Quantification Quantify Peak Area of Intact Peptide Analysis->Quantification Half_life Calculate Half-life (t½) Quantification->Half_life End End Half_life->End

Caption: Workflow for determining the enzymatic stability of peptides.

Methodology:

  • Peptide Solution: Prepare stock solutions of the L-isoleucine and D-allo-isoleucine containing peptides in an appropriate buffer.

  • Incubation: Incubate the peptides at a final concentration (e.g., 100 µM) with human serum (e.g., 80% in PBS) at 37°C.

  • Time Points: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant containing the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quantification: Determine the amount of intact peptide remaining at each time point by integrating the corresponding peak area in the chromatogram.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.

Antimicrobial Susceptibility Testing (MIC Assay)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a peptide.

Methodology:

  • Peptide Dilution: Prepare serial twofold dilutions of the peptide in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) of the test organism.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Assay (HC50 Assay)

This protocol details the procedure to assess the hemolytic activity of a peptide on red blood cells.

Methodology:

  • Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration (e.g., 2% v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well and incubate the plate at 37°C for 1 hour.

  • Controls: Use PBS as a negative control (0% hemolysis) and a detergent like Triton X-100 (e.g., 1%) as a positive control (100% hemolysis).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • HC50 Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the controls. The HC50 is the peptide concentration that causes 50% hemolysis.

Conclusion

The incorporation of D-allo-isoleucine in place of L-isoleucine can be a viable strategy to enhance the antimicrobial potency of certain peptides. However, this modification may also increase cytotoxicity, as demonstrated by the increased hemolytic activity of bombinin H4. This highlights the importance of a thorough structure-activity relationship analysis in peptide drug development. The enhanced stability against proteolysis conferred by D-amino acids remains a significant advantage. The choice of incorporating D-allo-isoleucine or other non-proteinogenic amino acids must be carefully evaluated in the context of the desired therapeutic window, balancing the gains in stability and activity against potential off-target effects. The experimental protocols provided herein offer a framework for conducting such comparative analyses.

References

A Comparative Guide to Analytical Techniques for Peptide Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of peptide purity is paramount for reliable research, therapeutic efficacy, and regulatory compliance. A diverse array of analytical techniques is available, each offering distinct advantages and limitations. This guide provides an objective comparison of the most commonly employed methods for determining peptide purity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

Key Analytical Techniques at a Glance

The primary methods for assessing peptide purity leverage different physicochemical properties to separate the target peptide from process-related and product-related impurities. These impurities can include truncated or deletion sequences, byproducts from protecting groups, or degradation products.[] The most established techniques are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE).

Method Principle of Separation/Detection Information Provided Primary Application
RP-HPLC HydrophobicityRetention time, Peak area (% purity)Purity assessment and quantification of impurities.[2]
UPLC Hydrophobicity (with smaller particles)Higher resolution and faster analysis than HPLC.High-throughput purity screening and analysis of complex mixtures.[3]
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Molecular weight confirmation, impurity identification.Identity confirmation and impurity profiling.[4]
Amino Acid Analysis (AAA) Quantification of constituent amino acidsAmino acid composition and peptide content.Determination of peptide concentration and confirmation of composition.[5]
Capillary Electrophoresis (CE) Charge-to-mass ratioElectrophoretic mobility, Peak area (% purity)Orthogonal purity assessment, analysis of charged and polar peptides.[6]

Quantitative Comparison of Analytical Techniques

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes typical performance characteristics of the key techniques.

Parameter RP-HPLC UPLC Mass Spectrometry (MS) Amino Acid Analysis (AAA) Capillary Electrophoresis (CE)
Resolution Good to HighVery HighN/A (often coupled with LC)N/AVery High
Sensitivity Moderate to HighHighVery HighModerateHigh
Speed ModerateFastFast (direct infusion) to Moderate (LC-MS)SlowFast
Quantitative Accuracy HighHighSemi-quantitative to Quantitative (with standards)HighHigh
Throughput ModerateHighHighLowHigh
Cost (Instrument) ModerateHighHighModerateModerate
Information Richness PurityPurity, Higher ResolutionIdentity, StructureComposition, ContentPurity (Orthogonal)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for determining the purity of synthetic peptides.[] It separates molecules based on their hydrophobicity.

Sample Preparation:

  • Dissolve the peptide sample in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or acetonitrile, to a concentration of approximately 1 mg/mL.[7]

  • Centrifuge and filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[8]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for typical peptides.[7]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient is 5% to 60% Mobile Phase B over 20-30 minutes.[4][7]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 214-220 nm (for the peptide bond) and 280 nm (for aromatic residues).[4][7]

  • Column Temperature: 30–45°C, depending on peptide stability.[7]

Data Analysis: Purity is calculated by comparing the peak area of the desired peptide to the total area of all observed peaks.[7]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers enhanced resolution and speed compared to conventional HPLC by utilizing columns with smaller particle sizes (~1.7 µm) and higher pressures.[9]

Sample Preparation: Similar to HPLC, dissolve the peptide in an appropriate solvent (e.g., 0.1% TFA in 10% acetonitrile) to a concentration of about 0.2 mg/mL.[3]

Chromatographic Conditions:

  • Column: UPLC BEH C18 or similar sub-2 µm particle size column.

  • Mobile Phase A: 0.1% TFA or 0.1% formic acid in water.

  • Mobile Phase B: 0.1% TFA or 0.1% formic acid in acetonitrile.

  • Gradient: A segmented, shallow gradient around the elution point of the target peptide is often used for optimal resolution.[3]

  • Flow Rate: Typically 0.2-0.6 mL/min.

  • Detection: UV at 214 nm and/or mass spectrometry.[3]

Data Analysis: Peak integration and purity calculation are performed similarly to HPLC, but with the advantage of better-resolved peaks.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight of a peptide and identifying impurities.[] It is often coupled with a separation technique like HPLC or UPLC (LC-MS).[2]

Sample Preparation (for MALDI-TOF):

  • Dissolve the peptide sample in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of 1-10 pmol/µL.[4]

  • Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • Spot the mixture onto the MALDI target plate and allow it to air dry.[4]

Data Acquisition (MALDI-TOF): Acquire the mass spectrum in the appropriate mass range for the expected peptide.

Data Analysis: Compare the observed molecular weight to the theoretical calculated mass of the peptide. Impurities can be identified by their mass differences from the target peptide.[4]

Amino Acid Analysis (AAA)

AAA is used to determine the amino acid composition and net peptide content of a sample.[5]

Protocol:

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by heating with 6 M HCl at 110°C for 24 hours.

  • Derivatization: The freed amino acids are often derivatized to enhance their detection.

  • Separation and Quantification: The derivatized amino acids are separated by chromatography (e.g., ion-exchange or reversed-phase) and quantified by comparing their peak areas to those of known standards.[10]

Data Analysis: The molar ratios of the amino acids are calculated and compared to the theoretical composition of the peptide. The total amount of quantified amino acids gives the net peptide content.[10]

Capillary Electrophoresis (CE)

CE separates charged molecules based on their electrophoretic mobility in an electric field, offering an orthogonal separation mechanism to HPLC.[6]

Sample Preparation: Dissolve the peptide sample in the running buffer or a low-ionic-strength solution to a concentration of approximately 50 µg/mL.[11]

Electrophoretic Conditions:

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): An acidic buffer, such as 0.1 M phosphate buffer at pH 2.5, is commonly used for peptides.[11]

  • Voltage: A high voltage (e.g., 10 kV) is applied across the capillary.[11]

  • Injection: Sample is introduced by either hydrodynamic or electrokinetic injection.

  • Detection: UV absorbance at 200-214 nm.[11]

Data Analysis: The purity is determined by the relative peak area of the main component in the electropherogram.

Visualizing Workflows and Relationships

Diagrams can help clarify complex experimental processes and the interplay between different analytical techniques.

Peptide_Purity_Workflow cluster_synthesis Peptide Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment Crude Peptide Crude Peptide Preparative HPLC Preparative HPLC Crude Peptide->Preparative HPLC Purification Purified Peptide Purified Peptide Preparative HPLC->Purified Peptide Fractions RP-HPLC RP-HPLC UPLC UPLC LC-MS LC-MS CE CE AAA AAA Purified Peptide->RP-HPLC Primary Purity Check Purified Peptide->UPLC High-Res Purity Check Purified Peptide->LC-MS Identity & Impurity ID Purified Peptide->CE Orthogonal Purity Purified Peptide->AAA Content & Composition

Caption: General workflow for peptide purification and purity assessment.

Orthogonal_Methods cluster_primary Primary Analysis cluster_orthogonal Orthogonal & Confirmatory Methods Peptide Sample Peptide Sample RP-HPLC/UPLC RP-HPLC / UPLC (Hydrophobicity) Peptide Sample->RP-HPLC/UPLC Mass Spectrometry Mass Spectrometry (Mass-to-Charge) Peptide Sample->Mass Spectrometry Capillary Electrophoresis Capillary Electrophoresis (Charge-to-Mass) Peptide Sample->Capillary Electrophoresis Amino Acid Analysis Amino Acid Analysis (Composition) Peptide Sample->Amino Acid Analysis Purity (%) Purity (%) RP-HPLC/UPLC->Purity (%) Identity (MW) Identity (MW) Mass Spectrometry->Identity (MW) Orthogonal Purity (%) Orthogonal Purity (%) Capillary Electrophoresis->Orthogonal Purity (%) Peptide Content (%) Peptide Content (%) Amino Acid Analysis->Peptide Content (%)

Caption: Relationship between primary and orthogonal analytical methods.

Conclusion

The selection of an appropriate analytical technique for peptide purity assessment is a critical decision that depends on the specific requirements of the study, including the desired level of detail, throughput, and available resources. While RP-HPLC remains a robust and widely used method for routine purity checks, orthogonal techniques such as UPLC, mass spectrometry, and capillary electrophoresis provide a more comprehensive and reliable characterization of peptide purity and identity.[2] For accurate quantification of peptide content, Amino Acid Analysis is the method of choice.[5] By employing a combination of these complementary techniques, researchers can ensure the quality and consistency of their peptide samples, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to Validating Non-Proteinogenic Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-proteinogenic amino acids (npAAs) into proteins opens up a world of possibilities for creating novel therapeutics, probes, and research tools. However, the successful integration of these synthetic building blocks necessitates rigorous validation to confirm their precise incorporation. This guide provides an objective comparison of the three primary methods for validating npAA incorporation: Mass Spectrometry, Western Blotting, and Fluorescence Microscopy, complete with detailed experimental protocols and supporting data.

At a Glance: Comparison of Validation Methods

FeatureMass Spectrometry (MS)Western Blotting with Click ChemistryFluorescence Microscopy
Primary Output Precise mass measurement confirming npAA presence and location.Detection of npAA-containing protein via antibody and chemical signal.Visualization of npAA-containing protein localization in cells or tissues.
Sensitivity High; can detect small mass shifts.Moderate to high, dependent on antibody quality and detection reagents.High for fluorescently tagged npAAs.
Quantitative? Yes, can determine incorporation efficiency and fidelity.Semi-quantitative; relative quantification is possible.[1]Yes, fluorescence intensity can be quantified.
Site-Specific? Yes, provides amino acid sequence-level information.[2][3]No, confirms presence in the protein but not the exact location.No, shows localization of the protein, not the specific site of incorporation.
Throughput Lower; sample preparation and data analysis can be complex.Higher; suitable for screening multiple samples.Higher; can be used for high-content screening.
Key Advantage Unambiguous identification and localization of the npAA.Widely accessible and relatively straightforward to implement.Enables visualization of npAA-containing proteins in living cells.[4]
Key Limitation Requires specialized equipment and expertise.Indirect detection; potential for false positives/negatives.Requires the npAA to be fluorescent or tagged with a fluorophore.

In-Depth Analysis and Experimental Protocols

Mass Spectrometry: The Gold Standard for Confirmation

Mass spectrometry (MS) is the most definitive method for confirming the incorporation of an npAA. It provides precise mass information that can verify the presence of the npAA and pinpoint its exact location within the protein sequence.

Quantitative Data: Incorporation Fidelity

Mass spectrometry is a powerful tool for assessing the fidelity of npAA incorporation. By analyzing the peptide fragments, researchers can determine the percentage of the target protein that has successfully incorporated the npAA versus the mis-incorporation of a canonical amino acid at the target site.

ParameterDescriptionTypical Values
Incorporation Efficiency The percentage of the desired protein product containing the npAA at the specified site.Can range from low (<10%) to high (>90%) depending on the npAA, the orthogonal translation system, and the expression host.
Fidelity The accuracy of npAA incorporation at the target codon, measured as the percentage of correct incorporation versus mis-incorporation of natural amino acids.High fidelity systems aim for >99% accuracy.
Experimental Protocol: Bottom-Up Proteomics for npAA Validation

This protocol outlines a general workflow for validating npAA incorporation using a bottom-up proteomics approach.

1. Protein Isolation and Purification:

  • Express the target protein containing the npAA in a suitable expression system (e.g., E. coli, mammalian cells).

  • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

2. In-solution or In-gel Digestion:

  • Denature the purified protein using a denaturing agent (e.g., urea, guanidinium chloride).

  • Reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).

  • Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

  • Digest the protein into smaller peptides using a protease with known cleavage specificity (e.g., trypsin).

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Separate the digested peptides using reverse-phase liquid chromatography based on their hydrophobicity.

  • Elute the peptides directly into the mass spectrometer.

  • In the first stage of mass analysis (MS1), the mass-to-charge ratio (m/z) of the intact peptides is measured.

  • Select precursor ions (peptides) for fragmentation.

  • In the second stage of mass analysis (MS2), the selected peptides are fragmented, and the m/z of the resulting fragment ions is measured.

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical fragmentation patterns from a protein sequence database.

  • Crucially, the database must be modified to include the mass of the npAA as a variable modification on the target amino acid residue.

  • The identification of peptides containing the mass shift corresponding to the npAA confirms its incorporation.

  • Manual inspection of the MS/MS spectra can further validate the sequence and the site of incorporation.

Western Blotting with Click Chemistry: A Versatile and Accessible Method

Western blotting, when combined with bio-orthogonal "click" chemistry, provides a powerful and widely accessible method for detecting the incorporation of npAAs. This technique is particularly useful for npAAs that have been functionalized with a bio-orthogonal handle, such as an azide or an alkyne.

Experimental Workflow: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a popular technique that leverages click chemistry for the detection of newly synthesized proteins containing npAAs.

BONCAT_Workflow cluster_CellCulture Cell Culture cluster_Detection Detection npAA_Addition npAA with Bio-orthogonal Handle Cells Cells in Culture npAA_Addition->Cells Incorporation Incorporation into Newly Synthesized Proteins Cells->Incorporation Lysis Cell Lysis Incorporation->Lysis Click_Reaction Click Reaction with Reporter Molecule Lysis->Click_Reaction SDS_PAGE SDS-PAGE Click_Reaction->SDS_PAGE Reporter Reporter (e.g., Biotin, Fluorophore) Reporter->Click_Reaction Transfer Western Blot Transfer SDS_PAGE->Transfer Detection Detection with Antibody/Streptavidin Transfer->Detection

Caption: BONCAT experimental workflow for npAA detection.

Experimental Protocol: Western Blotting with Click Chemistry

This protocol describes the detection of an azide-modified npAA incorporated into a target protein.

1. Protein Expression and Cell Lysis:

  • Culture cells and induce the expression of the target protein in the presence of the azide-functionalized npAA.

  • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Quantify the protein concentration in the lysate.

2. Click Chemistry Reaction:

  • To the cell lysate, add the alkyne-functionalized reporter molecule (e.g., alkyne-biotin or an alkyne-fluorophore).

  • Add the copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., THPTA or BTTAA) to initiate the click reaction.

  • Incubate the reaction mixture at room temperature to allow for the covalent ligation of the reporter molecule to the npAA.

3. SDS-PAGE and Western Blotting:

  • Separate the proteins in the clicked lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

4. Detection:

  • For biotinylated proteins: Incubate the membrane with a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescent dye.

  • For fluorophore-labeled proteins: Directly visualize the fluorescence on the membrane using an appropriate imaging system.

  • For epitope-tagged proteins: Incubate the membrane with a primary antibody against the epitope tag, followed by an HRP- or fluorophore-conjugated secondary antibody.

  • Wash the membrane extensively to remove unbound reagents.

  • Detect the signal using a chemiluminescent substrate (for HRP) or by fluorescence imaging.

Fluorescence Microscopy: Visualizing Incorporation in a Cellular Context

Fluorescence microscopy is a powerful tool for visualizing the subcellular localization of proteins containing npAAs. This method is applicable when the npAA is either intrinsically fluorescent or has been labeled with a fluorescent dye, often through click chemistry.

Experimental Workflow: Live-Cell Imaging of npAA-Containing Proteins

Fluorescence_Microscopy_Workflow cluster_Labeling Labeling cluster_Imaging Imaging Transfection Transfect Cells with Expression Vector npAA_Incubation Incubate with Fluorescent npAA or Click-Ready npAA Transfection->npAA_Incubation Click_Labeling Live-Cell Click Reaction (if applicable) npAA_Incubation->Click_Labeling Washing Wash to Remove Unbound npAA/Dye Click_Labeling->Washing Microscopy Fluorescence Microscopy (e.g., Confocal, TIRF) Washing->Microscopy Image_Analysis Image Analysis and Localization Microscopy->Image_Analysis

References

Navigating Stereochemistry: A Guide to the Comparative Stability of Peptides with Isoleucine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of D-amino acids is a proven method to increase the resistance of peptides to enzymatic degradation.[1] Proteolytic enzymes, which are responsible for the breakdown of peptides in the body, are highly stereospecific and preferentially recognize and cleave peptide bonds involving L-amino acids.[1] By introducing D-amino acids, the peptide becomes a poor substrate for these enzymes, leading to a significantly longer half-life in biological fluids.[2][3]

The Stereoisomers of Isoleucine

Isoleucine possesses two chiral centers, giving rise to four distinct stereoisomers: L-Isoleucine (L-Ile), D-Isoleucine (D-Ile), L-allo-Isoleucine (L-allo-Ile), and D-allo-Isoleucine (D-allo-Ile). The "allo" designation indicates a difference in the stereochemistry at the beta-carbon. This structural nuance can influence not only the peptide's conformation but also its susceptibility to enzymatic degradation.

Comparative Stability Analysis

While a direct head-to-head quantitative comparison of the half-lives of peptides containing each of these isoleucine stereoisomers is not available in the reviewed literature, we can infer a stability hierarchy based on the principles of enzymatic stereoselectivity.

Table 1: Predicted Relative Stability of Peptides with Isoleucine Stereoisomers

Isoleucine StereoisomerPredicted Relative StabilityRationale
L-Isoleucine (L-Ile)LowestAs a natural L-amino acid, it is readily recognized and cleaved by proteases.
L-allo-Isoleucine (L-allo-Ile)Low to ModerateThe altered stereochemistry at the beta-carbon may slightly hinder recognition by some proteases, but the L-configuration at the alpha-carbon still renders it susceptible to degradation.
D-Isoleucine (D-Ile)HighThe D-configuration at the alpha-carbon provides significant resistance to most endogenous proteases.[1]
D-allo-Isoleucine (D-allo-Ile)HighestThe D-configuration at the alpha-carbon confers high stability. The additional stereochemical difference at the beta-carbon might further impede any residual enzymatic activity. Peptides containing D-allo-isoleucine have been isolated from natural sources like frog skin, suggesting inherent stability.

It is important to note that the actual stability of a peptide is also influenced by the surrounding amino acid sequence and the specific proteases present in the biological environment.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

To empirically determine the stability of peptides containing different isoleucine stereoisomers, a standardized in vitro plasma stability assay is employed.

Objective: To quantify the degradation of a test peptide in human plasma over time.

Materials:

  • Test peptides (containing L-Ile, D-Ile, L-allo-Ile, or D-allo-Ile)

  • Control peptide (with known stability)

  • Pooled human plasma (from at least three donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or acetonitrile for protein precipitation

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., Q-TOF or triple quadrupole)

Procedure:

  • Peptide Preparation: Dissolve the test and control peptides in a suitable solvent (e.g., water or DMSO) to create stock solutions.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the test peptide into the plasma at a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

    • The 0-minute time point represents 100% intact peptide and is collected immediately after adding the peptide to the plasma.

  • Reaction Quenching and Protein Precipitation:

    • To each aliquot, add an equal volume of ice-cold 10% TCA or three volumes of ice-cold acetonitrile to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the samples and incubate on ice for 10-20 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant containing the peptide and its degradation products.

    • Analyze the supernatant by LC-MS.

    • Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid to separate the intact peptide from its metabolites.

    • Monitor the disappearance of the parent peptide mass and the appearance of fragment masses over time.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Normalize the peak areas to the 0-minute time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing peptide stability.

Peptide_Stability_Workflow Experimental Workflow for Peptide Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubate Incubate at 37°C Peptide_Stock->Incubate Plasma Human Plasma Plasma->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (Half-life Calculation) LCMS->Data_Analysis

Workflow for Peptide Stability Assay

Signaling Pathway and Logical Relationships

The stability of a peptide therapeutic is a critical factor in its pharmacokinetic profile, directly impacting its bioavailability and dosing regimen. The logical relationship between stereochemistry and in vivo efficacy is outlined below.

Stability_Efficacy_Relationship Impact of Isoleucine Stereochemistry on Peptide Efficacy A Isoleucine Stereoisomer (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile) B Resistance to Proteolytic Degradation A->B determines C Increased Plasma Half-life (t½) B->C leads to D Enhanced Bioavailability C->D results in E Improved In Vivo Efficacy D->E contributes to

From Stereochemistry to Efficacy

Conclusion

The strategic incorporation of isoleucine stereoisomers, particularly D-isomers, presents a powerful approach to enhancing the proteolytic stability of peptide-based drug candidates. While direct quantitative comparative data for all four isoleucine stereoisomers remains an area for further investigation, the established principles of enzyme stereoselectivity provide a strong predictive framework for their relative stability. The provided experimental protocol offers a robust method for empirically determining these stability profiles, enabling researchers to make informed decisions in the design and optimization of next-generation peptide therapeutics. By understanding and leveraging the nuances of stereochemistry, the development of more stable and effective peptide drugs can be significantly advanced.

References

Unveiling the Conformational Impact of D-allo-Isoleucine on Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-native amino acids into peptides is a powerful strategy for modulating their structure and function, offering exciting avenues for drug discovery and development. Among these, D-allo-isoleucine, a diastereomer of the naturally occurring L-isoleucine, presents a unique tool for fine-tuning peptide conformation. This guide provides a comprehensive comparison of the impact of D-allo-isoleucine on peptide structure, with a focus on supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The subtle change in stereochemistry at the α-carbon of D-allo-isoleucine, while retaining the side-chain chirality of L-isoleucine, can lead to significant alterations in the local and global conformation of a peptide. This can influence secondary structure elements like α-helices and β-turns, ultimately affecting the peptide's biological activity, stability, and therapeutic potential.

Case Study: The Antimicrobial Peptides Bombinin H2 and H4

A compelling example of the conformational influence of D-allo-isoleucine is found in the naturally occurring antimicrobial peptides bombinin H2 and H4. These two peptides, isolated from the skin secretions of the European fire-bellied toad (Bombina variegata), differ by a single residue at position 2: bombinin H2 contains L-isoleucine, while bombinin H4 possesses D-allo-isoleucine. This solitary stereochemical alteration has a discernible impact on their biological activity and provides an excellent model system for studying the conformational effects of D-allo-isoleucine.

Comparative Analysis of Secondary Structure: Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a widely used technique to assess the secondary structure of peptides in solution. The CD spectra of bombinin H2 and H4 in membrane-mimicking environments, such as in the presence of dodecylphosphocholine (DPC) micelles, reveal that both peptides adopt a predominantly α-helical conformation. However, subtle differences in their spectra suggest variations in the stability and nature of these helices.

EnvironmentPeptideMean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹)Estimated α-Helical Content (%)
Aqueous BufferBombinin H2~ -2,000< 10%
DPC MicellesBombinin H2~ -20,000~ 60-70%
DPC MicellesBombinin H4Data not available in direct comparisonPredominantly α-helical
High-Resolution Structural Comparison: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level insights into the three-dimensional structure of peptides in solution. Studies on bombinin H2 and H4 have utilized NMR to determine their high-resolution structures in DPC micelles. The data reveals that while both peptides form an α-helix, the presence of D-allo-isoleucine in bombinin H4 introduces local conformational perturbations, particularly at the N-terminus.

Below is a comparison of the reported ¹H and ¹³Cα chemical shifts for the first five residues of bombinin H4 in DPC micelles. A direct comparative table with bombinin H2 is not available in the literature, but these values serve as a benchmark for researchers.

Residue¹Hα (ppm)¹³Cα (ppm)
Ile14.1560.1
aIle2 (D-allo-Ile)4.2159.8
Gly33.98, 3.8645.3
Pro44.4163.2
Val54.0162.3

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-allo-Isoleucine

Objective: To synthesize a peptide incorporating D-allo-isoleucine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-allo-isoleucine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. d. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-D-allo-isoleucine at the desired position.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of a peptide in different solvent environments.

Materials:

  • Purified peptide

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Membrane-mimicking solvent (e.g., DPC micelles in buffer)

  • CD spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the peptide in ultrapure water. Determine the precise concentration using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis. b. Prepare the final peptide samples in the desired solvents (e.g., phosphate buffer, DPC micelle solution) to a final concentration of 50-100 µM.

  • Instrument Setup: a. Turn on the CD spectropolarimeter and nitrogen purge at least 30 minutes before use. b. Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 1 nm), scanning speed (e.g., 100 nm/min), and bandwidth (e.g., 1 nm).

  • Data Acquisition: a. Record a baseline spectrum of the solvent (blank). b. Record the CD spectrum of the peptide sample. c. Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Processing: a. Subtract the baseline spectrum from the sample spectrum. b. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees * 100) / (pathlength in mm * concentration in mM * number of residues)

  • Data Analysis: Analyze the shape and magnitude of the CD spectrum to determine the predominant secondary structure. The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm.

NMR Spectroscopy for 3D Structure Determination

Objective: To determine the high-resolution three-dimensional structure of a peptide in solution.

Materials:

  • Lyophilized, purified peptide

  • Deuterated solvent (e.g., D₂O or deuterated membrane mimetics like DPC-d₃₈ in H₂O/D₂O)

  • NMR spectrometer (≥ 600 MHz)

Procedure:

  • Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 1-2 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides information on the backbone amide protons.

  • Data Processing and Analysis: a. Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). b. Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence. c. NOE Cross-Peak Integration: Integrate the volumes of the NOE cross-peaks to derive interproton distance restraints.

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, Xplor-NIH) to calculate a family of 3D structures that are consistent with the experimental distance and dihedral angle restraints.

  • Structure Validation: Evaluate the quality of the calculated structures using parameters such as the number of NOE violations and Ramachandran plot analysis.

Visualizing the Impact of D-allo-Isoleucine

The following diagrams illustrate key concepts related to the incorporation of D-allo-isoleucine and the experimental workflow for its analysis.

G Stereochemistry of Isoleucine Isomers cluster_enantiomers Enantiomers L_Ile L-Isoleucine (2S, 3S) D_Ile D-Isoleucine (2R, 3R) L_Ile->D_Ile Mirror Image L_allo_Ile L-allo-Isoleucine (2S, 3R) L_Ile->L_allo_Ile D_allo_Ile D-allo-Isoleucine (2R, 3S) L_Ile->D_allo_Ile D_Ile->L_allo_Ile D_Ile->D_allo_Ile L_allo_Ile->D_allo_Ile Mirror Image

Stereochemical relationships of isoleucine isomers.

G Experimental Workflow for Peptide Conformational Analysis synthesis Peptide Synthesis (SPPS) (with D-allo-Isoleucine) purification Purification (RP-HPLC) synthesis->purification characterization Characterization (MS, Analytical HPLC) purification->characterization cd_spectroscopy CD Spectroscopy characterization->cd_spectroscopy nmr_spectroscopy NMR Spectroscopy characterization->nmr_spectroscopy secondary_structure Secondary Structure Analysis cd_spectroscopy->secondary_structure three_d_structure 3D Structure Calculation nmr_spectroscopy->three_d_structure conformational_impact Assessment of Conformational Impact secondary_structure->conformational_impact three_d_structure->conformational_impact

A Comparative Guide to Enzymatic vs. Chemical Cbz Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

The Carboxybenzyl (Cbz or Z) group is a cornerstone in amine protection strategy, especially within peptide synthesis and complex molecule construction for drug discovery. Its stability across a range of chemical conditions, coupled with the variety of methods for its removal, makes it highly versatile.[1] The selection of an appropriate deprotection method is critical and depends on the substrate's molecular structure, the presence of other functional groups, and the reaction scale.[1] This guide offers a detailed comparison between enzymatic and chemical Cbz deprotection methods, providing experimental data and protocols to assist researchers in making an informed choice.

Head-to-Head Comparison: Enzymatic vs. Chemical Methods

The decision between an enzymatic or chemical approach for Cbz deprotection hinges on factors like substrate compatibility, desired reaction conditions, and scalability. Enzymatic methods offer unparalleled selectivity under mild conditions, whereas chemical methods provide broader applicability.

Data Presentation: Summary of Cbz Deprotection Techniques
ParameterEnzymatic Deprotection (Penicillin G Acylase) Chemical Deprotection (Catalytic Hydrogenolysis) Chemical Deprotection (Acidic Cleavage)
Key Reagents Penicillin G Acylase (PGA), Phosphate BufferH₂, 10% Pd/C catalyst33% HBr in Acetic Acid
Typical Conditions Aqueous buffer (e.g., phosphate), pH 6.5-7.5, Room Temperature.[2]Methanol or Ethanol, Room Temperature, 1 atm H₂.[3]Glacial Acetic Acid, Room Temperature.[1]
Reaction Time Varies (minutes to hours)1-24 hours.[3]1-16 hours.[1][3]
Typical Yield (%) Substrate dependent, can be >95%95-98%.[3]Generally high, but substrate dependent
Key Advantages High selectivity for Cbz group, mild aqueous conditions, environmentally friendly, stereospecific.[2]Mild, neutral pH, high yields, clean byproducts (toluene, CO₂), well-established.[1][4]Useful for substrates sensitive to hydrogenation.[1]
Potential Limitations Substrate scope can be limited, enzyme cost and availability.[2]Incompatible with reducible groups (alkenes, alkynes, nitro groups), catalyst poisoning, H₂ gas safety concerns.[1][5]Harsh acidic conditions, potential for acid-labile group cleavage, corrosive reagents.
Substrate Example N-Cbz-amino acids and peptides.[2]N-Cbz-aniline, N-Cbz-L-phenylalanine.[3]Substrates with reducible moieties.[1]

Visualizing the Deprotection Workflows

The general workflows for enzymatic and chemical Cbz deprotection highlight the key differences in their execution and workup procedures.

G cluster_enzymatic Enzymatic Deprotection Workflow A Dissolve Cbz-Protected Substrate in Buffer B Add Penicillin G Acylase (or other enzyme) A->B C Incubate at Room Temp (Monitor by HPLC/TLC) B->C D Stop Reaction (e.g., add quencher) C->D E Product Isolation (e.g., Extraction, Centrifugation) D->E F Purification (e.g., HPLC) E->F

Enzymatic Cbz Deprotection Workflow.

G cluster_chemical Chemical Deprotection Workflow (Hydrogenolysis) A Dissolve Cbz-Protected Substrate in Solvent (e.g., MeOH) B Add Pd/C Catalyst A->B C Establish H₂ Atmosphere (Balloon or Hydrogenator) B->C D Stir at Room Temp (Monitor by TLC/LC-MS) C->D E Filter Through Celite to Remove Catalyst D->E F Concentrate Filtrate & Purify E->F

Chemical Cbz Deprotection Workflow.

Detailed Experimental Protocols

Protocol 1: Enzymatic Cbz Deprotection using Penicillin G Acylase

This protocol describes a general procedure for the enzymatic removal of a Cbz group from an N-protected amino acid or peptide.

Materials:

  • Cbz-protected substrate

  • Penicillin G Acylase (PGA) from Escherichia coli (free or immobilized).[2]

  • Phosphate buffer (e.g., 0.01-0.05 M, pH 7.0-7.5) containing 0.1 M KCl.[2][6]

  • Reaction vessel with stirring capability

  • Incubator or temperature-controlled shaker

  • HPLC system for reaction monitoring and purification

  • Quenching solution (e.g., 10 mM PMSF in isopropanol).[6]

Procedure:

  • Substrate Preparation: Dissolve the Cbz-protected substrate in the phosphate buffer to a desired concentration in the reaction vessel.

  • Reaction Initiation: Add Penicillin G Acylase to the substrate solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Stir the mixture at room temperature (e.g., 25°C).[6]

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture. To stop the reaction in the aliquot, mix it with a quenching solution.[6] Analyze the sample by HPLC to determine substrate conversion.[6]

  • Work-up: Once the reaction reaches completion, stop the reaction. If using an immobilized enzyme, it can be removed by filtration or centrifugation.[2] For soluble enzymes, a downstream purification step will be required to separate the enzyme from the product.

  • Purification: The deprotected product in the aqueous solution can be purified using standard techniques such as preparative HPLC or extraction.[2]

Protocol 2: Chemical Cbz Deprotection via Catalytic Hydrogenolysis

This protocol outlines the most common chemical method for Cbz group removal.[4]

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).[3]

  • Anhydrous methanol (MeOH) or ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite™ for filtration

  • Round-bottom flask with a stir bar

Procedure:

  • Setup: Dissolve the Cbz-protected amine in a suitable solvent like methanol in a round-bottom flask.[3]

  • Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst to the solution. The amount can range from 10-20% by weight of the starting material.[4]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.[4]

  • Work-up: Upon completion, carefully purge the flask with an inert gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.[4] Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be further purified if necessary.[4]

Conclusion

The choice between enzymatic and chemical Cbz deprotection is a critical decision in synthetic chemistry. Enzymatic deprotection, particularly with Penicillin G Acylase, offers a highly selective and environmentally friendly option for sensitive substrates under mild aqueous conditions.[2] In contrast, catalytic hydrogenolysis remains a versatile and widely used chemical method due to its efficiency and clean byproducts, although it is incompatible with reducible functional groups.[1][3] For substrates that are sensitive to reduction, acid-mediated cleavage provides a viable alternative, albeit under harsher conditions.[1] Ultimately, the optimal method depends on the specific requirements of the chemical synthesis, including functional group tolerance, desired environmental impact, and scalability.

References

A Comparative Guide to the Analysis of Peptide Diastereomers by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis and separation of peptide diastereomers are critical in drug development and proteomics research due to their potential differences in biological activity and immunogenicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as a powerful and widely adopted technique for this purpose. This guide provides a comprehensive comparison of different RP-HPLC methodologies, supported by experimental data, to aid in the selection and optimization of separation strategies for peptide diastereomers.

Introduction to Diastereomer Separation by RP-HPLC

Peptide diastereomers, which differ in the configuration at one or more (but not all) chiral centers, exhibit distinct physicochemical properties. These subtle structural differences can be exploited for separation using conventional RP-HPLC with achiral stationary phases. The separation mechanism is often attributed to conformational changes in the peptide's secondary structure induced by the presence of a D-amino acid in an L-peptide sequence, or vice versa, which alters its interaction with the hydrophobic stationary phase.[1] Alternatively, chiral stationary phases or the use of chiral additives in the mobile phase can be employed for more challenging separations.[1][2]

Comparative Analysis of RP-HPLC Conditions

The successful separation of peptide diastereomers is highly dependent on the careful optimization of several key chromatographic parameters. Below is a comparison of common stationary phases and mobile phase modifiers used in the RP-HPLC analysis of peptide diastereomers.

Parameter Alternative 1: C18 Columns Alternative 2: C8 Columns Alternative 3: Phenyl-Hexyl Columns Key Considerations
Stationary Phase Chemistry Octadecylsilane; highly hydrophobic, offering strong retention for a wide range of peptides.Octylsilane; less hydrophobic than C18, providing shorter retention times and potentially different selectivity.Phenyl-hexyl groups; offers alternative selectivity through π-π interactions with aromatic residues in peptides.The choice of stationary phase significantly impacts selectivity. Screening multiple column chemistries is recommended for method development.[3][4]
Particle Size Typically 1.7 µm (UHPLC) to 5 µm (HPLC).Typically 1.7 µm (UHPLC) to 5 µm (HPLC).Typically 1.7 µm (UHPLC) to 5 µm (HPLC).Smaller particle sizes (<2 µm) offer higher efficiency and resolution but require ultra-high-pressure systems.
Pore Size Wide-pore (e.g., 300 Å) is generally preferred for peptides to ensure access to the bonded phase.[5]Wide-pore (e.g., 300 Å) is recommended for optimal peptide separation.Wide-pore (e.g., 130 Å to 300 Å) is suitable for peptide analysis.Pore size should be large enough to allow the peptide to freely interact with the stationary phase.
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA) is most common, acting as an ion-pairing agent to improve peak shape and resolution.[6][7]0.1% TFA is also widely used with C8 columns.Formic acid or other ion-pairing agents can be used, especially for MS compatibility.TFA can sometimes suppress selectivity differences; screening other mobile phases like those with formic acid can be beneficial.[3]

Experimental Protocols

Below are representative experimental protocols for the separation of peptide diastereomers using RP-HPLC.

Protocol 1: General Screening Method for Peptide Diastereomers

  • Column: Zorbax 300 SB-C18, 4.6 x 150 mm, 5 µm or Agilent Poroshell 300SB-C18.[1][5]

  • Mobile Phase A: 0.1% TFA in water.[5][7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[5][7]

  • Gradient: A linear gradient, for example, from 5% to 65% B over 60 minutes. The gradient slope should be optimized for the specific peptide pair. A shallower gradient is often required for better resolution.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C to 65°C. Temperature can significantly affect selectivity and should be optimized.[1][8]

  • Detection: UV at 210-220 nm.[1]

Protocol 2: Alternative Selectivity Screening

  • Column: Waters ACQUITY UPLC Peptide CSH C18, 130Å, 1.7 µm, 2.1 x 100 mm or Waters ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A focused gradient around the elution point of the peptides of interest.

  • Flow Rate: 0.2 - 0.4 mL/min for UHPLC columns.

  • Column Temperature: 40°C to 70°C. Higher temperatures can improve peak shape and alter selectivity.[8]

  • Detection: UV at 214 nm or Mass Spectrometry (MS).

Factors Influencing Separation

The successful resolution of peptide diastereomers is a multifactorial process. The following diagram illustrates the key factors and their interplay in achieving optimal separation.

G Factors Affecting Peptide Diastereomer Separation in RP-HPLC A Method Development B Stationary Phase A->B C Mobile Phase A->C D Operating Conditions A->D E Column Chemistry (C18, C8, Phenyl) B->E F Particle & Pore Size B->F G Organic Modifier (Acetonitrile, Methanol) C->G H Ion-Pairing Agent (TFA, Formic Acid) C->H I pH C->I J Temperature D->J K Gradient Slope D->K L Flow Rate D->L M Resolution & Selectivity E->M F->M G->M H->M I->M J->M K->M L->M

Caption: Key parameters influencing the separation of peptide diastereomers.

Workflow for Method Development

A systematic approach to method development is crucial for efficiently achieving the desired separation. The following workflow outlines a logical sequence of steps.

G Workflow for Peptide Diastereomer Separation Method Development Start Start: Define Separation Goal Scout Initial Scouting Runs (Generic Gradients) Start->Scout Screen_Cols Screen Different Columns (C18, C8, Phenyl) Scout->Screen_Cols Screen_MP Screen Mobile Phases (TFA, Formic Acid) Screen_Cols->Screen_MP Optimize_Grad Optimize Gradient Slope Screen_MP->Optimize_Grad Optimize_Temp Optimize Temperature Optimize_Grad->Optimize_Temp Fine_Tune Fine-Tune Other Parameters (Flow Rate, pH) Optimize_Temp->Fine_Tune Validate Method Validation Fine_Tune->Validate

Caption: A systematic workflow for developing an RP-HPLC method.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cbz-D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety, operational excellence, and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Cbz-D-allo-isoleucine, an N-terminally protected amino acid derivative. By adhering to these protocols, laboratories can ensure the safety of their personnel and maintain regulatory compliance.

The fundamental principle for managing a compound like this compound, where a specific Safety Data Sheet (SDS) may not be readily available, is to treat it as hazardous chemical waste.[1] This precautionary approach ensures that all contaminated materials are handled and disposed of in a manner that mitigates potential risks.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety practices. Always operate in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any airborne particles.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A buttoned lab coat is necessary to prevent contamination of personal clothing.

Core Disposal Strategy: Waste Segregation and Collection

Proper segregation of waste at the point of generation is critical. Never dispose of this compound down the drain or in the regular trash.[1] All waste streams containing this compound must be collected as hazardous waste.

Solid this compound waste includes the pure compound, contaminated spatulas, weigh boats, and PPE.

Protocol for Solid Waste Collection:

  • Designated Waste Container: Use a clearly labeled, sealable container for solid hazardous waste. The label must include the full chemical name: "this compound".

  • Collection: Place all contaminated solid materials directly into this container.

  • Storage: Keep the container sealed when not in use and store it in a designated and secure "Satellite Accumulation Area" within the laboratory.[1] This area should be at or near the point of waste generation.

Liquid waste may include solutions of this compound in organic solvents or aqueous buffers.

Protocol for Liquid Waste Collection:

  • Designated Waste Container: Collect liquid waste in a separate, clearly labeled hazardous waste container designated for liquids.[1]

  • Solvent Compatibility: Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should often be collected separately.[1]

  • Labeling: The container must be clearly and accurately labeled with the full chemical name, "this compound," and the solvent(s) present.

  • Secure Storage: Keep the container securely closed except when adding waste and store it in the Satellite Accumulation Area.[1] It is good practice to use secondary containment, such as a tray, to mitigate potential leaks or spills.[1]

Decontamination and Disposal of Empty Containers

A container that held this compound is considered "empty" only after following a rigorous decontamination procedure.

Protocol for Empty Container Decontamination:

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent that can dissolve this compound.

  • Rinsate Collection: The rinsate from this cleaning process is considered hazardous and must be collected and disposed of as hazardous liquid waste.[1]

  • Final Disposal: After triple-rinsing, deface or remove the original chemical label before placing the container in the appropriate recycling or trash receptacle, in accordance with your institution's policies.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: For small spills of solid material, carefully sweep it up and place it in the designated solid hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.

Final Disposal Logistics

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

Final Disposal Steps:

  • Container Full: Once a waste container is full, or in accordance with your institution's policies, arrange for its collection.

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[1]

  • Documentation: All disposal activities must be documented in your laboratory's waste log as required by local and national regulations.[1]

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_container Is it an empty container? is_liquid->is_container No liquid_waste Collect in Liquid Hazardous Waste Container (Check solvent compatibility) is_liquid->liquid_waste Yes triple_rinse Triple-rinse with appropriate solvent is_container->triple_rinse Yes store_waste Store sealed containers in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous triple_rinse->dispose_container collect_rinsate->liquid_waste contact_ehs Contact EHS for pickup and final disposal store_waste->contact_ehs

Caption: Disposal decision workflow for this compound.

Key Safety and Disposal Data Summary

While specific quantitative hazard data for this compound is not extensively documented, the following table summarizes the general properties and hazards based on its chemical structure as a protected amino acid.

Property/ConsiderationValue/InformationDisposal Consideration
Chemical Family Protected Amino Acid, CarbamateShould be treated as hazardous waste.[1]
Physical Form Likely a solid powderCollect in a designated solid hazardous waste container.
Primary Hazards Potential irritant to eyes, skin, and respiratory system.Wear appropriate PPE (gloves, safety goggles, lab coat). Handle in a fume hood.
Incompatible Materials Strong oxidizing agentsStore waste away from incompatible chemicals.
Disposal Method Incineration by a licensed hazardous waste facilityDo not dispose of in regular trash or down the drain.[1]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cbz-D-allo-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cbz-D-allo-isoleucine. The protocols outlined below are designed to ensure personnel safety, maintain experimental integrity, and adhere to regulatory compliance for chemical waste disposal.

Guiding Principle: Proactive Hazard Assessment

Table 1: Hazard Assessment Summary for this compound

Potential Hazard RouteAssociated RiskJustification
Inhalation May cause respiratory tract irritation.Based on data for D-allo-isoleucine[3] and the potential for fine powder to become airborne.
Skin Contact May cause skin irritation.Based on data for D-allo-isoleucine.[3]
Eye Contact May cause serious eye irritation.Based on data for D-allo-isoleucine.[3]
Ingestion Considered hazardous.General precaution for non-food grade laboratory chemicals.[2]

The First Line of Defense: Engineering Controls

Before selecting Personal Protective Equipment (PPE), engineering controls must be the primary method for exposure reduction.[4][5]

  • Chemical Fume Hood: All operations involving the handling of solid this compound or its solutions, including weighing, transferring, and mixing, must be conducted within a properly functioning chemical fume hood.[5] This is critical to contain airborne particles and vapors, preventing inhalation.

Mandatory Personal Protective Equipment (PPE) Protocol

A risk assessment dictates the minimum level of PPE required for any laboratory task.[6] For this compound, the following PPE is mandatory to create a barrier between the researcher and the chemical.[5][7]

Table 2: Required PPE for Handling this compound

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety gogglesDisposable nitrile gloves (double-gloving recommended)Fully-buttoned lab coatNot required if performed in a fume hood.
Preparing Solutions Safety gogglesDisposable nitrile glovesFully-buttoned lab coatNot required if performed in a fume hood.
Transferring Liquids Safety gogglesDisposable nitrile glovesFully-buttoned lab coatNot required if performed in a fume hood.
Large Scale Operations (>1L) or Splash Hazard Face shield worn over safety goggles[6]Disposable nitrile glovesFully-buttoned lab coatNot required if performed in a fume hood.
Detailed PPE Specifications:
  • Eye and Face Protection :

    • Safety Goggles : Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times to protect against splashes and airborne particles.[4][6]

    • Face Shield : When handling larger volumes where the risk of a significant splash is higher, a face shield must be worn in addition to safety goggles.[6][7]

  • Hand Protection :

    • Gloves : Chemical-resistant gloves are essential.[8] Disposable nitrile gloves provide adequate protection for incidental contact.[6] If prolonged contact is anticipated, consult a glove manufacturer's chemical resistance guide to select a more robust glove. Always inspect gloves for tears or punctures before use and remove them immediately after any contact with the chemical, washing hands thoroughly before donning a new pair.[4]

  • Body Protection :

    • Lab Coat : A flame-resistant lab coat that is fully buttoned provides a critical barrier against spills and prevents contamination of personal clothing.[4][7]

    • Personal Attire : Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting to protect the skin on the lower body and feet.[4][6]

Procedural Workflow for Safe Handling

The following step-by-step process integrates the use of engineering controls and PPE to ensure safe handling from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Prepare Fume Hood: Ensure sash is at the correct height. Verify airflow. don_ppe 2. Don Full PPE: Lab coat, safety goggles, nitrile gloves. prep_area->don_ppe weigh 3. Weigh Compound: Use an analytical balance inside the fume hood. don_ppe->weigh dissolve 4. Prepare Solution: Add solvent to the solid in appropriate glassware. weigh->dissolve decontaminate 5. Decontaminate: Wipe down work surfaces. Rinse glassware. dissolve->decontaminate segregate_waste 6. Segregate Waste: Collect solid, liquid, and sharps waste separately. decontaminate->segregate_waste label_waste 7. Label Waste Containers: Use full chemical name. segregate_waste->label_waste remove_ppe 8. Doff PPE & Wash Hands: Remove gloves last. label_waste->remove_ppe caption Fig 1. Safe Handling Workflow for this compound.

Caption: Fig 1. Safe Handling Workflow for this compound.

Operational and Disposal Plan

Proper chemical waste management is a regulatory requirement and essential for safety.[9][10] this compound and all materials contaminated with it must be treated as hazardous chemical waste.[1]

Step-by-Step Disposal Protocol:
  • Waste Segregation :

    • Solid Waste : Collect unused this compound, contaminated gloves, weigh boats, and paper towels in a dedicated, sealed, and clearly labeled solid waste container.[10] High-density polyethylene (HDPE) containers are generally suitable.[1]

    • Liquid Waste : Collect all solutions containing this compound and any solvent rinsates in a compatible, sealed, and labeled liquid waste container. Do not mix incompatible waste streams (e.g., halogenated vs. non-halogenated solvents).[1][10]

    • Sharps Waste : Any contaminated needles or sharp objects must be disposed of in a designated, puncture-resistant sharps container.[11][12]

  • Labeling :

    • All waste containers must be accurately labeled with the full chemical name ("Hazardous Waste: this compound") and any other components in the mixture.[1][9] The date of accumulation should also be included.

  • Storage :

    • Store sealed waste containers in a designated Satellite Accumulation Area within the laboratory, away from general traffic.[1] This area should have secondary containment (e.g., a spill tray) to contain any potential leaks.[10]

  • Final Disposal :

    • Never dispose of this compound down the drain or in the regular trash.[1]

    • Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for collection and proper disposal, likely via incineration.[9][12][13]

  • Empty Container Disposal :

    • To be considered non-hazardous, an "empty" container must be triple-rinsed with a suitable solvent.[1][13] The rinsate from this process is hazardous liquid waste and must be collected as such.[1] After rinsing, deface the original label before disposing of the container in the appropriate recycling or trash receptacle.[1][13]

Emergency Response

  • Spill : For a small spill within a fume hood, use a chemical spill kit to absorb the material.[14] Treat all cleanup materials as hazardous solid waste. For larger spills, evacuate the area, restrict access, and immediately contact your institution's EHS department.[13]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cbz-D-allo-isoleucine
Reactant of Route 2
Reactant of Route 2
Cbz-D-allo-isoleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.